Boc-Dap(Boc)-OH.DCHA
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKLGZKZRIVIE-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584987 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201472-68-6 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Dap(Boc)-OH.DCHA: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery
This guide provides an in-depth technical overview of Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly known as Boc-Dap(Boc)-OH.DCHA. As a pivotal building block in synthetic chemistry, this pseudopeptidic precursor offers researchers and drug development professionals a versatile platform for constructing complex peptides and novel therapeutic agents. This document delineates its chemical architecture, physicochemical characteristics, and proven applications, underpinned by established experimental insights and protocols.
Foundational Understanding: The Chemical Identity of this compound
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Both the alpha (α) and beta (β) amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1] This dual protection strategy is crucial for its utility in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and allowing for selective deprotection and functionalization. The carboxylic acid is salified with dicyclohexylamine (DCHA), which enhances the compound's crystallinity and stability, facilitating easier handling and storage.[2]
The strategic placement of the two protected amino groups and a carboxylic acid moiety within a compact scaffold allows for diverse chemical manipulations. This versatility is instrumental in introducing unique structural motifs into peptides, thereby influencing their biological activity, stability, and pharmacokinetic profiles.[1][3]
Chemical Structure
The molecular architecture of this compound is fundamental to its reactivity and function in synthesis.
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is critical for its effective application in synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 201472-68-6 | [2][4][5][6] |
| Molecular Formula | C₂₅H₄₇N₃O₆ | [2][4][7] |
| Molecular Weight | 485.66 g/mol | [2][4] |
| IUPAC Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [4][7] |
| Synonyms | Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid (dicyclohexylammonium) salt, Boc-3-(Boc-amino)-L-alanine (dicyclohexylammonium) salt | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at -20°C, sealed in a dry environment | [4][6] |
Synthesis and Quality Control: Ensuring Purity and Performance
The synthesis of this compound typically involves a multi-step process commencing with L-2,3-diaminopropionic acid. The key steps are the protection of the two amino groups with a tert-butoxycarbonyl (Boc) source, followed by salt formation with dicyclohexylamine.
Generalized Synthetic Workflow
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Protection of Amino Groups: L-2,3-diaminopropionic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. The pH is adjusted to be basic to facilitate the reaction. Boc anhydride (di-tert-butyl dicarbonate) is then added portion-wise while maintaining the basic pH. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[8]
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude Nα,Nβ-bis(Boc)-L-2,3-diaminopropionic acid.
-
Salt Formation: The crude product is dissolved in a suitable solvent, and dicyclohexylamine is added. The mixture is stirred to facilitate the formation of the dicyclohexylammonium salt.
-
Purification: The resulting salt is purified by recrystallization from an appropriate solvent system to yield high-purity this compound.[8]
The purity of the final product is paramount for its successful application in peptide synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess the purity of the compound.
Applications in Peptide Synthesis and Drug Discovery
This compound is a versatile building block for the synthesis of peptides with modified backbones and functionalities. Its unique structure opens avenues for creating novel peptide-based therapeutics.
Incorporation into Peptide Chains
The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS). The Boc protecting groups on both amino functions are stable to the basic conditions used for Fmoc removal, making it compatible with Fmoc-based SPPS strategies for the synthesis of complex peptides.
Experimental Protocol: Incorporation of Boc-Dap(Boc)-OH into a Peptide Sequence via SPPS
This protocol outlines the general steps for incorporating a Dap residue into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) that has the first amino acid of the desired peptide sequence already attached.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling of this compound:
-
Activate the this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc groups on the Dap residue) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Drug Discovery and Development
The incorporation of diaminopropionic acid residues into peptides can significantly enhance their therapeutic properties. The additional amino group can be leveraged in several ways:
-
Enhanced Bioactivity: The introduction of a positive charge at physiological pH can improve the interaction of peptides with their biological targets.[3]
-
Increased Stability: The modified backbone can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.[9]
-
Platform for Conjugation: The side-chain amino group serves as a convenient handle for the attachment of other molecules, such as imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers like polyethylene glycol (PEG) to improve pharmacokinetic properties.[8][10]
-
Development of Novel Antibiotics and Enzyme Inhibitors: The unique structural features of Dap-containing peptides are being explored for the development of new classes of antimicrobial agents and enzyme inhibitors.[9][10]
The following diagram illustrates the central role of this compound in the workflow of developing modified peptides for therapeutic applications.
Caption: Role of this compound in drug discovery.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[11][12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term storage, -20°C is recommended.[4]
-
First-Aid Measures: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.[11]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex and modified peptides. Its dual-protected amino groups and stable salt form make it an ideal reagent for solid-phase peptide synthesis. The ability to introduce a functionalizable side-chain amino group into a peptide backbone provides a powerful tool for researchers and drug developers to enhance the therapeutic potential of peptide-based drug candidates. The protocols and information presented in this guide provide a solid foundation for the effective utilization of this compound in advancing peptide science and contributing to the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. alfachemic.com [alfachemic.com]
- 6. 201472-68-6|this compound|BLD Pharm [bldpharm.com]
- 7. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Mal-Dap(Boc) DCHA | 2004724-16-5 [smolecule.com]
- 9. Boc-D-Dap(Z)-OH Dcha [myskinrecipes.com]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. peptide.com [peptide.com]
Boc-Dap(Boc)-OH.DCHA synthesis and mechanism of action
An In-Depth Technical Guide to Nα,Nβ-bis(tert-butoxycarbonyl)-2,3-diaminopropionic Acid Dicyclohexylammonium Salt (Boc-Dap(Boc)-OH.DCHA)
Executive Summary
Nα,Nβ-bis(tert-butoxycarbonyl)-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly abbreviated as this compound, is a cornerstone building block for researchers and scientists in peptide synthesis and pharmaceutical development. As a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), it provides a unique scaffold for introducing specific functionalities into peptide chains. The dual Boc protecting groups offer a robust strategy for managing the reactivity of the α- and β-amino groups, while the dicyclohexylammonium (DCHA) salt form significantly improves the compound's handling, stability, and purity. This guide provides a senior-level overview of its synthesis, mechanism of action within solid-phase peptide synthesis (SPPS), and its strategic applications in modern drug discovery.
Molecular Overview and Physicochemical Properties
This compound is a complex of three key components: the 2,3-diaminopropionic acid core, two tert-butoxycarbonyl (Boc) protecting groups, and a dicyclohexylammonium counter-ion.
-
2,3-Diaminopropionic Acid (Dap) Core : This non-canonical amino acid is isomeric to α,β-diaminopropionic acid and contains two primary amine functionalities, offering a site for branching, cyclization, or conjugation.[1] The stereochemistry at the α-carbon is critical, with both L-Dap and D-Dap derivatives being commercially available and utilized for specific structural and biological outcomes in the final peptide.[2]
-
Boc Protecting Groups : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group fundamental to one of the primary strategies of peptide synthesis.[3] In this molecule, both the α-amino and β-amino groups are protected by Boc groups, preventing unwanted side reactions such as chain branching during the peptide coupling steps.[4] This dual protection is key to its utility.
-
Dicyclohexylamine (DCHA) Salt : DCHA is a strong organic base that reacts with the carboxylic acid of the Boc-Dap(Boc)-OH to form a stable, crystalline salt.[5] This circumvents the common issue of the free acid form being an oil or amorphous solid, which is difficult to purify, weigh accurately, and store.[6]
Data Presentation: Physicochemical Properties
The key properties of this compound are summarized below. Note that properties can vary slightly based on the specific stereoisomer (L or D).
| Property | Value | Reference(s) |
| CAS Number | 201472-68-6 (for the L-isomer salt) | [7] |
| Molecular Formula | C₂₅H₄₇N₃O₆ | [7][8] |
| Molecular Weight | 485.66 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Temperature | -20°C | [7] |
The Strategic Rationale for DCHA Salt Formation
The decision to produce and supply this amino acid derivative as a DCHA salt is a critical aspect of its practical utility, rooted in addressing the inherent challenges of the free acid form.
Causality Behind Salt Formation:
-
Enhanced Crystallinity : N-protected amino acids, particularly complex ones, are often isolated as viscous oils or amorphous solids.[6][9] This physical state makes purification by standard recrystallization techniques inefficient and challenging. The ionic interaction with DCHA induces crystallization, yielding a stable solid that can be purified to a high degree.[10]
-
Improved Handling and Stability : Crystalline solids are significantly easier to handle, weigh accurately, and transfer than oils.[6] This is paramount in peptide synthesis, where precise stoichiometry is required for high-yield outcomes. The salt form also enhances the shelf-life and stability of the compound by protecting the free carboxylic acid from potential degradation pathways.
-
Simplified Purification : The formation of the DCHA salt provides an excellent method for purification. Impurities from the synthesis that do not form salts with DCHA can be easily washed away during the isolation of the crystalline product.[9]
The formation of the salt is a simple acid-base reaction between the carboxylic acid of the protected Dap and the secondary amine of DCHA.
Caption: DCHA salt formation enhances stability and handling.
Synthesis and Purification Workflow
The synthesis of Boc-Dap(Boc)-OH typically begins with a commercially available, orthogonally protected aspartic acid derivative. A common and efficient method involves a Curtius rearrangement to convert the side-chain carboxylic acid into the β-amino group.[11][12]
Logical Synthesis Workflow:
-
Starting Material : The synthesis often starts from Nα-Boc-L-Aspartic acid β-benzyl ester (Boc-Asp-OBzl). The α-amino group is already protected with a Boc group, and the side-chain carboxyl is protected as a benzyl ester.
-
Side-Chain Activation : The side-chain benzyl ester is selectively deprotected (e.g., via hydrogenolysis) to reveal the free carboxylic acid.
-
Curtius Rearrangement : The free side-chain carboxyl group is activated and converted to an acyl azide. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate.
-
Amine Formation : The isocyanate is then trapped with a suitable nucleophile, such as tert-butanol, to form a Boc-protected β-amino group. This step establishes the diaminopropionic acid backbone with both amino groups now protected by Boc groups.
-
Carboxyl Deprotection : If the α-carboxyl group was protected (e.g., as a methyl or ethyl ester) during the rearrangement, it is now deprotected to yield the free acid, Boc-Dap(Boc)-OH.
-
DCHA Salt Formation & Purification : The crude free acid is dissolved in a suitable organic solvent (e.g., ethyl acetate), and a stoichiometric amount of dicyclohexylamine is added. The this compound salt precipitates as a crystalline solid, which is then collected by filtration and washed to achieve high purity.
Caption: General synthesis pathway for this compound.
Mechanism of Action in Peptide Synthesis
The "mechanism of action" of this compound refers to its role and chemical transformations within the context of Boc-based Solid-Phase Peptide Synthesis (SPPS). The entire process is a cyclical workflow designed to build a peptide sequence one amino acid at a time on an insoluble resin support.[13]
The core principle of Boc-SPPS relies on graduated acid lability. The Nα-Boc protecting group is temporary and designed to be removed by moderate acid (e.g., trifluoroacetic acid, TFA), while side-chain protecting groups (often benzyl-based) are semi-permanent and require a much stronger acid (e.g., hydrofluoric acid, HF) for removal at the end of the synthesis.[14][15][16]
Boc-SPPS Cycle for Incorporating Boc-Dap(Boc)-OH:
-
Deprotection : The N-terminal Boc group of the growing peptide chain attached to the resin is removed with a solution of TFA in dichloromethane (DCM).[3] This exposes a free amino group as an ammonium trifluoroacetate salt.
-
Neutralization : The resin is washed, and the ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA) to generate the free, nucleophilic amine.[13][15]
-
Activation & Coupling : In a separate vessel, the free acid form of Boc-Dap(Boc)-OH (liberated from its DCHA salt, see Protocol 1) is activated. This is done by converting the carboxylic acid into a more reactive species using coupling reagents like HBTU. The activated amino acid is then added to the resin, where it couples with the free N-terminal amine of the peptide chain to form a new peptide bond.
-
Washing : The resin is thoroughly washed to remove excess reagents and byproducts, leaving the elongated peptide chain ready for the next cycle.
This cycle is repeated for each amino acid in the desired sequence. Because both amino groups of the Dap residue are protected with acid-labile Boc groups, they are both cleaved during the final cleavage from the resin with strong acid (e.g., HF), yielding a peptide with a free diaminopropionyl residue.
Caption: Boc-SPPS workflow for incorporating Boc-Dap(Boc)-OH.
Experimental Protocols
Trustworthy protocols are self-validating systems. The following methodologies include monitoring steps to ensure reaction completion, a hallmark of robust synthetic chemistry.
Protocol 1: Liberation of the Free Acid from this compound
Causality : Before use in peptide coupling, the DCHA must be removed to unmask the free carboxylic acid required for activation. This is achieved by an acid wash that protonates the DCHA, making it water-soluble, while the Boc-protected amino acid remains in the organic phase.[9]
-
Materials :
-
This compound
-
Ethyl acetate (EtOAc)
-
10% aqueous phosphoric acid (H₃PO₄) or 1M sulfuric acid (H₂SO₄)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
-
Procedure :
-
Suspend 1 part by weight of this compound in 5-10 volume parts of ethyl acetate in a separatory funnel.
-
Add 10% phosphoric acid solution while stirring or shaking until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.
-
Check the aqueous (lower) phase with pH paper; it should be pH 2-3.
-
Separate the lower aqueous phase.
-
Wash the organic phase once more with a small volume of 10% phosphoric acid, followed by three washes with deionized water. The pH of the final aqueous wash should be ≥4.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent in vacuo to obtain the free acid, Boc-Dap(Boc)-OH, typically as a foam or oil. The product should be used promptly or stored under inert gas at low temperature.
-
Protocol 2: Incorporation of Boc-Dap(Boc)-OH in Manual Boc-SPPS
Causality : This protocol details a standard coupling cycle. The use of excess reagents drives the reaction to completion, which is critical for preventing the formation of deletion sequences in the final peptide. The Kaiser test provides a qualitative, colorimetric validation of coupling completion.[17][18]
-
Materials :
-
Peptide-resin with a free N-terminal amine (post-deprotection and neutralization)
-
Boc-Dap(Boc)-OH (free acid from Protocol 1)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Ninhydrin test kit (Kaiser test)
-
-
Procedure :
-
Resin Preparation : Ensure the peptide-resin (e.g., 0.1 mmol scale) has been successfully deprotected and neutralized, presenting a free primary amine.
-
Amino Acid Activation : In a separate vessel, dissolve Boc-Dap(Boc)-OH (3-4 equivalents relative to resin loading, e.g., 0.4 mmol) and HBTU (2.9 equivalents, e.g., 0.29 mmol) in DMF.
-
Add DIEA (6 equivalents, e.g., 0.6 mmol) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling : Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.[19]
-
Negative Result (Yellow/Clear Beads) : Indicates complete coupling. Proceed to the washing step.
-
Positive Result (Blue/Purple Beads) : Indicates incomplete coupling. The coupling step should be repeated with a fresh solution of activated amino acid ("double coupling").[19]
-
-
Washing : Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x). The resin is now ready for the deprotection step of the next cycle.
-
Applications in Drug Discovery and Advanced Peptide Science
The incorporation of Dap, an unnatural amino acid, is a strategic choice to imbue peptides with novel properties that are often inaccessible with the 20 proteinogenic amino acids.[20][21]
-
Introduction of a Controlled Positive Charge : The β-amino group provides a primary amine that is protonated at physiological pH. Unlike lysine, the charge is closer to the peptide backbone, which can uniquely influence interactions with biological targets like nucleic acids or cell membranes.[11][22]
-
Site for Orthogonal Chemistry : Boc-Dap(Boc)-OH serves as a precursor to derivatives with orthogonal protecting groups (e.g., Boc-Dap(Fmoc)-OH). This allows for the selective deprotection of the β-amino group while the peptide remains on the resin, creating a specific handle for:
-
Peptide Cyclization : Forming a lactam bridge with a C-terminal carboxyl or an acidic side chain (Asp/Glu) to create cyclic peptides with enhanced stability and constrained conformations.[18]
-
Branched Peptides : Using the β-amino group as an anchor point to synthesize a second peptide chain, creating branched or dendrimeric structures.[18]
-
Bioconjugation : Attaching molecules such as fluorophores, imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polyethylene glycol (PEG) to improve pharmacokinetic properties.[4][23][24]
-
-
Modulation of Biological Activity : Replacing canonical amino acids like lysine with Dap can alter a peptide's secondary structure, proteolytic stability, and biological activity.[25][26][27] This is a key strategy in peptidomimetic design to enhance drug-like properties.[20] For example, it has been used to modulate the activity of antimicrobial peptides and NMDA receptor agonists.[27][28]
Conclusion
This compound is more than a mere reagent; it is a sophisticated chemical tool that provides peptide chemists with a reliable and versatile building block. Its design—from the dual acid-labile protecting groups to the strategically chosen DCHA salt form—reflects a deep understanding of the practical challenges of peptide synthesis. The ability to introduce the unique Dap scaffold into peptides opens up vast possibilities for creating next-generation therapeutics, diagnostics, and research probes with enhanced stability, novel structural motifs, and tailored biological functions. Mastery of its application, starting from the liberation of the free acid to its controlled incorporation into a growing peptide chain, is an essential skill for professionals in the field of drug development and peptide science.
References
- 1. L-2,3-Diaminopropionic acid | 4033-39-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. chemimpex.com [chemimpex.com]
- 24. chemimpex.com [chemimpex.com]
- 25. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biosynth.com [biosynth.com]
- 27. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 28. medchemexpress.com [medchemexpress.com]
Boc-Dap(Boc)-OH.DCHA solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of Nα,Nβ-Bis-Boc-L-diaminopropionic Acid Dicyclohexylammonium Salt
Abstract
Nα,Nβ-Bis-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly referred to as Boc-Dap(Boc)-OH.DCHA, is a pivotal building block in modern peptide synthesis and medicinal chemistry.[1][2] Its structure, featuring two acid-labile tert-butyloxycarbonyl (Boc) protecting groups, allows for the strategic introduction of a di-functionalized amino acid residue into complex peptide sequences.[1] This guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the physicochemical rationale for its dicyclohexylammonium (DCHA) salt form, present its solubility profile in common laboratory solvents, and detail its stability under various conditions. This document includes validated experimental protocols for determining solubility and monitoring stability, ensuring that research and development teams can optimize the handling, storage, and application of this critical reagent.
Introduction: The Rationale for a DCHA Salt
In peptide synthesis, the consistent performance of protected amino acid derivatives is paramount. The parent free acid, Nα,Nβ-Bis-Boc-L-2,3-diaminopropionic acid, while structurally valuable, can present challenges in handling and storage due to its amorphous nature and potential for hygroscopicity. The formation of a dicyclohexylammonium (DCHA) salt is a deliberate and common strategy in synthetic chemistry to improve the physicochemical properties of the reagent.[1][3][4]
The primary motivations for using the DCHA salt form are:
-
Enhanced Stability: The salt is typically a crystalline, free-flowing solid that is less susceptible to degradation during long-term storage compared to the free acid.[3]
-
Improved Solubility & Handling: The DCHA salt form often enhances solubility in the organic solvents crucial for peptide synthesis and improves handling characteristics, making it easier to weigh and dispense accurately.[1][3][4]
This guide will explore these properties in detail, providing the technical understanding required for its effective use in demanding synthetic applications.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is the foundation for its successful application.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [2][5] |
| Synonyms | Boc-L-Dap(Boc)-OH·DCHA, N-α,N-β-di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt | [1][6] |
| CAS Number | 201472-68-6 | [1][5][6][7] |
| Molecular Formula | C₂₅H₄₇N₃O₆ | [5][6][8] |
| Molecular Weight | 485.66 g/mol | [5] |
| Appearance | White to off-white powder | [1][3] |
| Recommended Storage | 0–8 °C or -20°C, store desiccated | [1][3][4][5] |
Solubility Profile
The solubility of protected amino acids is a critical parameter that directly impacts their utility in both solid-phase and solution-phase peptide synthesis.[9] Poor solubility can lead to incomplete coupling reactions, lower yields, and challenging purifications. Boc-protected amino acids are generally sparingly soluble in aqueous solutions but exhibit good solubility in polar aprotic organic solvents commonly used in synthesis.[9][10]
Qualitative Solubility
Experimental observations indicate the following qualitative solubility profile for this compound. The DCHA salt form contributes significantly to its solubility in alcohols like methanol.
| Solvent | Category | Rationale & Application Notes |
| Dimethylformamide (DMF) | Soluble | Standard solvent for solid-phase peptide synthesis (SPPS). High solubility is expected and essential for efficient coupling reactions.[10][11] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF in SPPS, known for its strong solubilizing power for protected peptides.[11] |
| Dichloromethane (DCM) | Soluble | Commonly used for swelling resins and in some coupling and deprotection steps. Good solubility is advantageous.[10] |
| Methanol (MeOH) | Soluble | Often used for analytical purposes (e.g., HPLC, MS) and in some purification protocols. The optical rotation is measured in MeOH, confirming solubility.[1][4] |
| Tetrahydrofuran (THF) | Moderately Soluble | Used in various organic transformations; solubility should be sufficient for most applications. |
| Water | Sparingly Soluble | As with most Boc-protected amino acids, solubility in pure water is low.[9] This is advantageous for product precipitation during workup procedures. |
| Acetonitrile (ACN) | Moderately Soluble | A common mobile phase component in reverse-phase HPLC. |
| Diethyl Ether | Insoluble | Often used as an anti-solvent to precipitate protected amino acids and peptides from reaction mixtures. |
Experimental Protocol: Determination of Solubility
This protocol provides a self-validating system for determining the equilibrium solubility of this compound in a given solvent. The use of HPLC allows for precise quantification.
Objective: To determine the solubility (in mg/mL) of this compound at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM)
-
Vials with magnetic stir bars
-
Thermostatically controlled shaker/stir plate
-
Analytical balance
-
HPLC system with a UV detector (e.g., 210-220 nm)
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 200 mg in 2.0 mL). An excess of solid must remain to ensure saturation.
-
Seal the vial and place it on the shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
-
Sample Preparation for HPLC:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove all particulate matter. This step is critical to avoid artificially high results.
-
Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.
-
-
HPLC Analysis & Quantification:
-
Prepare a multi-point calibration curve using accurately weighed standards of this compound.
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility.
-
-
Validation:
-
Repeat the measurement at a later time point (e.g., 48 hours) to confirm that the solubility value is stable and equilibrium was indeed reached.
-
Caption: Workflow for Determining Equilibrium Solubility.
Stability Profile
The stability of this compound is governed primarily by the acid-lability of the Boc protecting groups. The DCHA salt itself is stable but will dissociate in solution.
Chemical Stability & Degradation Pathways
-
pH Sensitivity: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[12][] Under acidic conditions (pH < 4), such as exposure to trifluoroacetic acid (TFA) or HCl, the protecting group is rapidly cleaved.[14][15] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[14][16] The resulting carbamic acid readily decarboxylates to yield the free amine.[14]
-
Base & Nucleophile Stability: The Boc group is robust and stable under neutral, basic, and nucleophilic conditions, which is a cornerstone of its use in orthogonal protection strategies (e.g., with the base-labile Fmoc group).[12][][16]
-
Thermal Stability: As a solid, the compound is stable when stored at recommended refrigerated temperatures (0-8°C).[1][4] In the absence of acid, the Boc group is thermally stable at moderate temperatures (e.g., 37°C) for extended periods, making it suitable for reactions that require mild heating.[17] However, for long-term storage, refrigeration is mandatory to ensure maximum shelf-life.
-
Solution Stability: Once dissolved, the stability of this compound is highly dependent on the solvent's purity. Trace acidic impurities in solvents like DCM or DMF can cause slow degradation over time, leading to a gradual loss of the Boc groups. Therefore, it is best practice to use fresh, high-purity solvents and to prepare solutions immediately before use.[5] Long-term storage of solutions, even at low temperatures, is not recommended.[5]
Caption: Primary Degradation Pathway via Acid-Catalyzed Deprotection.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol allows for the quantitative assessment of the stability of this compound in a specific solvent over time.
Objective: To monitor the degradation of this compound in solution under defined storage conditions.
Materials:
-
Accurately prepared stock solution of this compound in the solvent of interest (e.g., 1 mg/mL in DMF).
-
HPLC system with UV detector and a suitable C18 column.
-
Thermostatically controlled environment (e.g., benchtop at 25°C, refrigerator at 4°C).
-
Autosampler vials.
Methodology:
-
Initiation (T=0):
-
Prepare the stock solution using high-purity, anhydrous solvent.
-
Immediately transfer an aliquot to an HPLC vial and inject it to obtain the initial purity profile. This serves as the T=0 reference point. The main peak area is considered 100% at this point.
-
-
Time-Course Incubation:
-
Store the remaining stock solution under the desired test condition (e.g., sealed, protected from light, at 25°C).
-
At predetermined time points (e.g., T=4, 8, 24, 48, 72 hours), withdraw an aliquot from the stock solution.
-
-
HPLC Analysis:
-
Inject the aliquot for each time point onto the HPLC system using the same method as the T=0 sample.
-
Monitor the chromatogram for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks corresponding to degradation products (e.g., mono-Boc-Dap or fully deprotected Dap).
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample ((Area_Tx / Area_T0) * 100).
-
Plot the percentage of intact compound versus time to generate a stability curve.
-
Identify and, if possible, characterize any major degradation products using mass spectrometry (LC-MS).
-
Summary and Recommendations for Best Practices
-
Solvent Selection: For synthetic coupling reactions, use high-purity, anhydrous DMF or NMP to ensure complete dissolution and optimal reaction kinetics.
-
Storage: Store the solid reagent tightly sealed in a desiccator at the recommended refrigerated temperature (0-8°C or -20°C) to maximize its shelf life.
-
Solution Preparation: Always prepare solutions of this compound immediately prior to use. Avoid preparing large stock solutions for long-term storage, as solvent impurities can lead to gradual degradation.
-
Chemical Compatibility: Strictly avoid contact with acidic agents (TFA, HCl, acidic resins, etc.) unless Boc deprotection is the intended outcome. Ensure all glassware and reagents used in subsequent steps are free from acidic residue.
-
Monitoring: For critical, multi-step syntheses, it is prudent to verify the purity of the reagent by HPLC or TLC before use, especially if it has been stored for an extended period.
By adhering to these guidelines, grounded in the physicochemical principles outlined in this guide, researchers and drug development professionals can ensure the reliable and consistent performance of this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. apexbt.com [apexbt.com]
- 6. BOC-DAP(BOC)-OH DCHA | 201472-68-6 [amp.chemicalbook.com]
- 7. BOC-DAP(BOC)-OH DCHA | 201472-68-6 [chemicalbook.com]
- 8. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic Acid Dicyclohexylammonium Salt (Boc-Dap(Boc)-OH·DCHA)
This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize Boc-L-Dap(Boc)-OH·DCHA, a pivotal building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field who require a robust understanding of how to verify the identity, purity, and structural integrity of this critical reagent.
Introduction: The Strategic Importance of Boc-Dap(Boc)-OH·DCHA
Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Boc)-OH) is a non-canonical amino acid derivative prized for its utility in creating complex peptide architectures. The dual Boc-protection scheme allows for strategic, selective deprotection, enabling the synthesis of branched, cyclic, or otherwise modified peptides with high precision[1][2]. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability, crystallinity, and handling properties, making it an ideal choice for laboratory and manufacturing settings.
Given its role as a foundational component in peptide synthesis, rigorous spectroscopic verification is not merely a quality control step but a prerequisite for the success of multi-step synthetic campaigns. This guide elucidates the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind the expected data.
Molecular Structure and Key Functional Groups
A thorough analysis begins with a clear understanding of the molecular components that will generate spectroscopic signals.
Caption: Key functional moieties of Boc-Dap(Boc)-OH·DCHA.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For Boc-Dap(Boc)-OH·DCHA, both ¹H and ¹³C NMR are essential to confirm the integrity of the amino acid backbone, the presence of both Boc protecting groups, and the DCHA counter-ion.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts (in ppm, typically referenced to TMS in a solvent like CDCl₃ or DMSO-d₆) are dictated by the electronic environment of each proton.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of Boc-Dap(Boc)-OH·DCHA in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve the salt and to resolve exchangeable protons (NH, OH).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
Expected ¹H NMR Data and Interpretation
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Causality and Expert Insights |
| Boc CH₃ (x2) | 1.35 - 1.45 | Singlet (s) | 18H | Two magnetically equivalent Boc groups result in a large, sharp singlet. This is the most prominent and unmistakable feature of the spectrum, confirming the dual protection. |
| DCHA CH₂ | 1.00 - 2.00 | Multiplets (m) | 20H | The ten CH₂ groups of the two cyclohexyl rings produce a complex series of overlapping multiplets in the aliphatic region. |
| DCHA CH-N | ~2.9 - 3.2 | Multiplet (m) | 2H | These methine protons are adjacent to the nitrogen, causing a downfield shift relative to the other ring protons. |
| Dap Cβ-H₂ | ~3.2 - 3.6 | Multiplet (m) | 2H | These diastereotopic protons are adjacent to the Cα chiral center and the Nβ, leading to a complex splitting pattern. |
| Dap Cα-H | ~4.0 - 4.3 | Multiplet (m) | 1H | This proton is deshielded by the adjacent Nα and the carboxylate group. Its coupling to the Cβ protons provides key connectivity information. |
| Nα-H / Nβ-H | 6.5 - 7.5 | Broad (br) | 2H | These are amide protons. Their chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. In DMSO-d₆, they are typically observed as distinct, sometimes broad, signals. |
| DCHA N⁺H₂ | 8.0 - 9.0 | Very Broad (br) | 2H | The ammonium protons of the DCHA salt are acidic and exchangeable, resulting in a very broad signal that can sometimes be difficult to distinguish from the baseline. |
| Carboxylate | Not observed | - | - | The carboxylate proton is absent due to the formation of the ammonium salt. |
¹³C NMR Spectroscopy: Carbon Skeleton Verification
The ¹³C NMR spectrum confirms the carbon framework of the entire salt complex.
Expected ¹³C NMR Data and Interpretation
| Assignment | Expected Chemical Shift (ppm) | Causality and Expert Insights |
| Boc CH₃ (x2) | ~28.5 | The eighteen methyl carbons of the two Boc groups give rise to a strong, single resonance. |
| DCHA C4 | ~25.0 | The C4 carbons of the cyclohexyl rings. |
| DCHA C3, C5 | ~25.5 | The C3 and C5 carbons of the cyclohexyl rings. |
| DCHA C2, C6 | ~31.5 | The C2 and C6 carbons of the cyclohexyl rings. |
| Dap Cβ | ~45.0 | The methylene carbon attached to the Nβ-Boc group. |
| DCHA C1 | ~52.0 | The methine carbon directly attached to the nitrogen atom. |
| Dap Cα | ~55.0 | The chiral alpha-carbon, shifted downfield by the Nα and carboxylate groups. |
| Boc C(CH₃)₃ (x2) | ~78.0 - 80.0 | The quaternary carbons of the two Boc groups are highly characteristic and confirm their presence. |
| Boc C=O (x2) | ~156.0 | The carbonyl carbons of the two urethane linkages. |
| Dap C=O | ~173.0 - 175.0 | The carboxylate carbon, typically found in this downfield region for amino acid salts. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The dicyclohexylammonium salt formation is a self-validating system within the IR spectrum: the characteristic carboxylic acid O-H stretch disappears, and ammonium N-H stretches appear.
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans.
-
Processing: Perform an ATR correction and baseline correction.
Caption: Workflow for FTIR-ATR analysis.
Expected IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance and Interpretation |
| 3300 - 3200 | N-H Stretch | Amide (Boc) | Confirms the presence of the N-H bonds in the Boc-protecting groups. |
| 3100 - 2800 | N⁺-H Stretch | Ammonium (DCHA) | Broad absorptions indicative of the ammonium salt. The absence of a very broad O-H stretch above 3000 cm⁻¹ confirms salt formation. |
| 2980, 2855 | C-H Stretch | Aliphatic (Boc, DCHA) | Strong bands confirming the abundant C-H bonds in the tert-butyl and cyclohexyl groups. |
| ~1700 | C=O Stretch | Urethane (Boc) | A strong, sharp band characteristic of the carbonyl in the Boc protecting groups. |
| ~1630 | N-H Bend | Amide (Boc) | The "Amide II" band, further evidence of the protected amino groups. |
| 1600 - 1550 | C=O Stretch | Carboxylate (COO⁻) | The asymmetric stretch of the carboxylate anion. This peak, along with the symmetric stretch, is definitive proof of salt formation. |
| 1410 - 1390 | C=O Stretch | Carboxylate (COO⁻) | The symmetric stretch of the carboxylate anion. |
| 1390, 1365 | C-H Bend | tert-butyl | Characteristic bending vibrations for the gem-dimethyl groups of the Boc moiety. |
Mass Spectrometry (MS): Molecular Weight and Purity Verification
Mass spectrometry provides the molecular weight of the constituent ions, offering definitive confirmation of the compound's identity and an assessment of its purity. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.
Expected ESI-MS Data
The analysis will be performed in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): The dicyclohexylamine cation is expected to be observed.
-
[DCHA+H]⁺: Calculated m/z = 182.19. This confirms the presence of the counter-ion.
-
-
Negative Ion Mode ([M-H]⁻): The deprotonated Boc-Dap(Boc)-OH anion is expected.
-
[Boc-Dap(Boc)-O]⁻: Calculated m/z = 303.15. This confirms the molecular weight of the protected amino acid component.
-
Observing these two distinct ions provides a cross-validation of the complete salt structure. Adducts, such as the sodium adduct of the deprotonated amino acid [M-H+Na]⁻ at m/z 325.13, may also be present in low abundance. The absence of significant unexpected ions is a strong indicator of high purity.
Conclusion: A Triad of Spectroscopic Validation
The comprehensive characterization of Boc-Dap(Boc)-OH·DCHA relies on the synergistic interpretation of NMR, IR, and MS data. NMR provides the definitive structural map, IR confirms the presence and state of key functional groups with an emphasis on salt formation, and MS validates the molecular weights of the constituent ions. Together, these techniques form a robust, self-validating system that ensures the quality and identity of this essential synthetic building block, thereby safeguarding the integrity of subsequent research and development efforts.
References
An In-depth Technical Guide to the Role of Dicyclohexylamine (DCHA) Salts in Enhancing Amino Acid Stability
Abstract
In the realms of peptide synthesis, pharmaceutical formulation, and drug development, the chemical and physical stability of amino acid precursors is paramount. Many N-protected amino acids, critical building blocks for therapeutic peptides and other complex molecules, exhibit inherent instability in their free acid form. This can manifest as degradation, racemization, or poor handling characteristics, such as being oils or amorphous solids. A widely adopted and field-proven strategy to mitigate these challenges is the conversion of the amino acid derivative into its dicyclohexylammonium (DCHA) salt. This technical guide provides a comprehensive examination of the multifaceted role of DCHA in amino acid stabilization. We will explore the fundamental principles of amino acid degradation, the physicochemical mechanisms by which DCHA salt formation confers stability, and the practical applications and protocols relevant to researchers, scientists, and drug development professionals.
The Challenge: Inherent Instability of Amino Acid Derivatives
Amino acids and their N-protected derivatives are susceptible to various degradation pathways that can compromise their purity, activity, and suitability for synthesis or formulation.[1] Understanding these pathways is crucial to appreciating the need for effective stabilization strategies.
Primary Degradation Pathways
The principal routes of amino acid degradation include:
-
Deamination and Decarboxylation: These are two of the most common degradation reactions, involving the loss of the amino group (as ammonia) or the carboxyl group (as carbon dioxide), respectively.[1] These reactions can be initiated by heat, pH changes, or enzymatic activity, leading to the formation of undesired impurities.
-
Side-Chain Oxidation: The side chains of certain amino acids are particularly vulnerable to oxidation. For instance, methionine can be oxidized to methionine sulfoxide and further to methionine sulfone, while cysteine can form disulfide bridges.[2] Aromatic residues like tyrosine are also targets for oxidative modification.[3]
-
Racemization: For chiral amino acids, the conversion of a pure L- or D-enantiomer into a racemic mixture is a significant stability concern. This process, which can be catalyzed by base or heat, is particularly problematic in peptide synthesis where stereochemical integrity is essential for biological activity.[4][5] The mechanism often involves the abstraction of the α-proton, which is facilitated when the carboxyl group is activated for coupling.[4]
-
Cyclization: N-terminal glutamine can cyclize to form pyroglutamate, and aspartic acid residues can form aspartimide intermediates, especially during peptide synthesis.[5] These side reactions lead to the formation of impurities that are often difficult to separate from the desired product.
These instabilities are not merely theoretical; they present tangible challenges in the laboratory, affecting shelf-life, reproducibility of experiments, and the overall purity of synthesized peptides and active pharmaceutical ingredients (APIs).
Dicyclohexylamine (DCHA): A Strategic Counterion for Stabilization
To counteract these degradation pathways, N-protected amino acids are frequently converted into their dicyclohexylammonium (DCHA) salts.[1] Dicyclohexylamine is a secondary amine that acts as an organic base, readily forming a salt with the free carboxylic acid group of the amino acid derivative.[3]
The formation of a DCHA salt transforms the amino acid derivative from a free acid, which may be an unstable oil or an amorphous solid, into a stable, crystalline solid.[1] This conversion is a cornerstone of stabilization for several key reasons.
Diagram: DCHA Salt Formation
Caption: Proton transfer from the amino acid's carboxylic acid to the basic DCHA forms a stable ionic salt.
Mechanisms of Stabilization via DCHA Salt Formation
The stabilizing effect of DCHA is not due to a single factor but is rather a synergistic combination of several physicochemical principles. The conversion from a free acid to a DCHA salt fundamentally alters the solid-state properties of the amino acid derivative.
Enhanced Crystallinity and Solid-State Stability
Many N-protected amino acids in their free acid form are oils or amorphous solids, which lack a defined, long-range molecular order. This amorphous state is thermodynamically less stable and more prone to chemical degradation and physical changes.
The formation of a DCHA salt facilitates crystallization.[1] The key advantages of a crystalline solid include:
-
Higher Melting Point: Crystalline salts generally have higher and sharper melting points compared to their amorphous free acid counterparts, indicating greater thermal stability.
-
Reduced Molecular Mobility: In a crystal lattice, molecules are held in fixed positions, significantly reducing their mobility. This immobility hinders bimolecular degradation reactions and conformational changes that can precede degradation.
-
Lower Hygroscopicity: Crystalline solids tend to be less hygroscopic than amorphous forms. By reducing water absorption, DCHA salt formation minimizes degradation pathways that are hydrolysis-dependent or accelerated by the presence of moisture.
The Role of Steric Hindrance and Crystal Packing
The dicyclohexylamine cation is sterically bulky due to its two cyclohexane rings.[3][] This bulkiness plays a direct role in stabilization:
-
Steric Shielding: The large DCHA counterion can sterically hinder the approach of reactants, such as water or oxygen, to the labile parts of the amino acid molecule, thereby slowing degradation. In the context of racemization, this steric bulk can impede the access of a base to the α-proton.[4]
-
Efficient Crystal Packing: The rigid chair conformations of the cyclohexyl rings contribute to a more stable and efficiently packed crystal lattice.[3] This is enhanced by van der Waals interactions between the cyclohexyl rings of adjacent DCHA molecules, which further strengthens the crystal structure.[3] A well-packed, stable crystal lattice requires more energy to disrupt, translating to greater overall stability.
The combination of strong ionic interactions between the carboxylate anion and the dicyclohexylammonium cation, along with the efficient packing driven by the bulky, hydrophobic rings, results in a highly stable solid form.[3]
Table 1: Physicochemical Properties and Stability Implications
| Property | N-Protected Amino Acid (Free Acid) | N-Protected Amino Acid (DCHA Salt) | Stability Implication of DCHA Salt |
| Physical State | Often an oil or amorphous solid | Crystalline solid | Defined structure, easier handling, improved purity.[1] |
| Molecular Mobility | High (especially in amorphous/oil state) | Low (molecules fixed in a lattice) | Reduced rates of degradation and side reactions. |
| Thermal Stability | Generally lower | Higher melting point | Increased resistance to heat-induced degradation.[3] |
| Hygroscopicity | Often higher, especially if amorphous | Generally lower | Reduced water uptake, minimizing hydrolysis and other moisture-mediated degradation. |
| Handling | Can be difficult (viscous oil, static solid) | Free-flowing crystalline powder | Simplified weighing, dissolution, and storage.[7] |
Practical Applications in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the use of N-protected amino acids as DCHA salts is a standard and highly effective practice.
Storage and Handling
Amino acid derivatives are often purchased and stored as DCHA salts to ensure long-term stability and shelf-life.[7] Their crystalline nature makes them easy to handle, weigh accurately, and dissolve, contributing to a more efficient and reproducible laboratory workflow.[7]
Liberation of the Free Acid for Coupling
Before an amino acid DCHA salt can be used in a peptide coupling reaction, the free carboxylic acid must be regenerated. This is a straightforward acid-base extraction procedure. The DCHA salt is dissolved in an organic solvent and washed with a weak aqueous acid to protonate the carboxylate and extract the dicyclohexylamine into the aqueous phase.
Experimental Protocol: Regeneration of Free Acid from DCHA Salt [1]
-
Dissolution: Suspend 1 part of the N-protected amino acid DCHA salt in 5–10 volumes of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidification: Add 10% aqueous phosphoric acid or potassium bisulfate (KHSO₄) solution while stirring. Continue adding until the solid DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower, aqueous phase should be approximately 2-3. Note: Hydrochloric acid should be avoided as it can form a poorly soluble dicyclohexylammonium chloride salt.
-
Extraction: Separate the aqueous phase. Wash the organic phase once more with the aqueous acid solution, followed by three washes with water until the pH of the aqueous wash is ≥4.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the free N-protected amino acid, which is often an oil or foam.
This regenerated free acid is then used immediately in the subsequent peptide coupling step.
Diagram: Workflow for Using DCHA Salts in SPPS
Caption: General workflow for the use of an amino acid DCHA salt in solid-phase peptide synthesis.
Conclusion
The use of dicyclohexylamine to form stable, crystalline salts of N-protected amino acids is a technically sound and indispensable strategy in modern chemistry, particularly in the fields of peptide synthesis and drug development. The stability enhancement is not a singular effect but a result of a combination of physicochemical advantages conferred by the DCHA counterion. These include the formation of a stable crystal lattice, reduced molecular mobility, lower hygroscopicity, and steric shielding provided by the bulky cyclohexyl groups.[3] By converting otherwise unstable or difficult-to-handle free acids into manageable crystalline solids, DCHA salts improve the shelf-life, purity, and reproducibility of critical synthetic building blocks. This in-depth understanding of the role of DCHA allows researchers and drug development professionals to make informed decisions in experimental design, ensuring the integrity and quality of their final products.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate | 221352-64-3 [smolecule.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Nα,Nβ-Di-Boc-L-α,β-diaminopropionic acid dicyclohexylamine salt (Boc-Dap(Boc)-OH.DCHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide chemistry, the design and synthesis of novel peptides with enhanced stability, specific conformations, or unique functionalities are paramount for advancing therapeutic and research frontiers. Non-proteinogenic amino acids serve as critical building blocks in this endeavor, and among them, L-α,β-diaminopropionic acid (Dap) offers a versatile scaffold for chemical modification. This guide provides a comprehensive technical overview of Nα,Nβ-Di-Boc-L-α,β-diaminopropionic acid dicyclohexylamine salt, a key derivative of Dap, focusing on its synthesis, properties, and applications in modern peptide science.
Core Compound Identification and Properties
The subject of this guide is the doubly protected L-diaminopropionic acid derivative, complexed with dicyclohexylamine (DCHA) to form a stable, crystalline salt. This form enhances shelf-life and improves handling characteristics for weighing and dissolution in organic solvents commonly used in peptide synthesis.
| Property | Value | Citation(s) |
| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [1] |
| Common Synonyms | Boc-Dap(Boc)-OH·DCHA, Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid (dicyclohexylammonium) salt | [2][3] |
| CAS Number | 201472-68-6 | [1][2][3][4][5][6] |
| Molecular Formula | C25H47N3O6 | [1][2][3][4] |
| Molecular Weight | 485.66 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder | [5] |
| Storage Temperature | 0 – 8 °C, Sealed in dry conditions | [2][4][5] |
Strategic Importance in Peptide Synthesis
The utility of Boc-Dap(Boc)-OH stems from the orthogonal nature of its protecting groups in the context of peptide synthesis. The tert-butyloxycarbonyl (Boc) groups are acid-labile, meaning they can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This strategic protection allows for the stable incorporation of the Dap residue into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The presence of two Boc groups ensures that both the alpha (Nα) and beta (Nβ) amino groups are shielded from unwanted side reactions during coupling steps. The dicyclohexylamine salt form improves the compound's solubility and handling, making it a preferred reagent for researchers.[5][7]
Synthesis of the Core Moiety: Nα,Nβ-Di-Boc-L-α,β-diaminopropionic acid
A robust and efficient synthesis of the di-Boc protected diaminopropionic acid core is crucial for its availability. While multiple routes exist, a common and logical pathway begins with a readily available chiral starting material, such as L-aspartic acid or L-asparagine. A particularly elegant approach involves a Curtius rearrangement, which transforms a carboxylic acid derivative into an amine with the loss of one carbon atom.
The following is a representative, field-proven synthetic workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]
- 6. Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Applications of Non-Proteinogenic Amino Acids in Research
Abstract
Non-proteinogenic amino acids (npAAs), a vast class of amino acids beyond the 20 canonical protein-building blocks, are revolutionizing molecular science.[1][2][3] Their unique stereochemistry, side-chain functionalities, and backbone structures provide an unparalleled toolkit for scientists and drug developers. This guide delves into the core applications of npAAs, offering a technical and practical overview for researchers. We will explore their transformative impact on peptide and protein engineering, drug discovery, and their use as sophisticated molecular probes. This document provides not only the theoretical underpinnings but also actionable experimental protocols and insights into the causality behind methodological choices, empowering researchers to harness the full potential of these versatile molecules.
Introduction: Beyond the Canonical 20
The central dogma of molecular biology outlines the translation of genetic information into proteins constructed from a canonical set of 20 amino acids. However, nature's repertoire is far more extensive, with over 500 known amino acids and a virtually limitless number accessible through synthetic chemistry.[1] Non-proteinogenic amino acids (npAAs), also referred to as non-canonical (ncAAs) or unnatural amino acids (UAAs), are those not naturally encoded in an organism's genetic code.[1][3] They can be found in nature as metabolic intermediates, components of bacterial cell walls, or toxins, or they can be synthesized in the laboratory.[4]
The strategic incorporation of npAAs into peptides and proteins allows for the precise manipulation of their structure and function, leading to enhanced therapeutic properties and novel research tools.[1][2][3][5] These modifications can introduce a wide array of functionalities, including altered side-chain chemistry, backbone constraints, and the introduction of biophysical probes. This guide will navigate the key applications of npAAs, providing a framework for their rational and effective use in a research setting.
Expanding the Chemical Landscape: Applications in Peptide and Protein Engineering
The introduction of npAAs into peptide and protein scaffolds is a powerful strategy to overcome the inherent limitations of their canonical counterparts, such as poor metabolic stability and limited conformational diversity.[5]
Enhancing Stability and Bioavailability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The incorporation of npAAs can significantly enhance proteolytic resistance.[5][6]
-
D-Amino Acids: The substitution of L-amino acids with their D-enantiomers is a common strategy to prevent recognition and cleavage by proteases, which are stereospecific for L-isomers.[5]
-
Sterically Hindered npAAs: Residues like α-aminoisobutyric acid (Aib) introduce steric bulk that can shield adjacent peptide bonds from enzymatic attack.[5][7]
-
Backbone Modifications: N-methylation of the peptide backbone reduces the hydrogen-bonding capacity of the amide bond, which can decrease susceptibility to proteolysis and improve membrane permeability.[8][9]
Constraining Conformation for Improved Potency
Many peptides are highly flexible, which can result in a significant entropic penalty upon binding to their target. Introducing conformational constraints can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and potency.[5]
-
Cyclization: npAAs can be used to create cyclic peptides, which are conformationally more rigid and often exhibit improved stability and cell permeability.
-
Secondary Structure Induction: Certain npAAs, such as Aib, are known to promote the formation of helical structures, while others like D-proline can be used to nucleate β-turns.[7]
Site-Specific Incorporation of npAAs into Proteins
Genetic code expansion techniques have enabled the site-specific incorporation of npAAs into proteins in both prokaryotic and eukaryotic systems.[10][11][12] This powerful methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a unique codon (often the amber stop codon, UAG) and charge the tRNA with the desired npAA.[11][12] This allows for the precise installation of novel chemical functionalities into a protein of interest.[13]
Workflow for Site-Specific npAA Incorporation:
Caption: Workflow for site-specific npAA incorporation into proteins.
Revolutionizing Drug Discovery and Development
npAAs are integral to modern drug discovery, enabling the development of peptide-based therapeutics with improved "drug-like" properties.[1][2] By systematically replacing canonical amino acids with npAAs, medicinal chemists can fine-tune the stability, potency, permeability, and bioavailability of peptide drug candidates.[1][2]
| Property | Strategy with npAAs | Example npAA | Desired Outcome |
| Proteolytic Stability | Introduce D-amino acids, N-methylation, sterically hindered residues. | D-Alanine, N-methyl-glycine, Aib | Increased in vivo half-life.[5] |
| Binding Affinity | Constrain conformation, introduce novel side-chain interactions. | Cyclohexylalanine, Biphenylalanine | Enhanced potency and selectivity. |
| Cell Permeability | Increase hydrophobicity, reduce hydrogen bond donors. | N-methylated amino acids | Improved oral bioavailability.[8] |
| Bioavailability | Combination of enhanced stability and permeability. | Various | Suitable for oral or other non-invasive delivery routes. |
Illuminating Biology: npAAs as Molecular Probes
The unique chemical functionalities of npAAs make them invaluable tools for probing complex biological systems. By incorporating npAAs with specific reporter groups, researchers can track protein synthesis, visualize protein localization, and map protein-protein interactions.
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is a powerful technique for identifying newly synthesized proteins within a specific timeframe.[14][15] This method involves metabolically labeling cells with an npAA containing a bioorthogonal handle, such as an azide or an alkyne.[14][15] The methionine analog L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) are commonly used for this purpose.[15][16] These npAAs are incorporated into newly synthesized proteins in place of methionine.[15] Subsequent "click chemistry" reactions are used to attach a reporter molecule, such as a fluorophore or biotin, to the bioorthogonal handle, allowing for visualization or enrichment of the newly synthesized proteome.[15][17]
BONCAT Experimental Workflow:
Caption: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow.
Fluorescent Amino Acids for Cellular Imaging
Incorporating fluorescent amino acids directly into proteins offers a less disruptive alternative to bulky fluorescent protein tags like GFP.[18][19][20] These small, fluorescent npAAs can be incorporated site-specifically, allowing for precise tracking of protein localization and dynamics in living cells with minimal perturbation to the native protein structure and function.[]
Photocaged Amino Acids for Spatiotemporal Control
Photocaged npAAs contain a light-sensitive protecting group that can be removed upon exposure to a specific wavelength of light. This allows for precise spatiotemporal control over protein activity or labeling.[22] For example, light-activated BONCAT (laBONCAT) uses a photocaged npAA to enable the labeling of newly synthesized proteins in specific cellular regions or at specific times defined by the user.[22]
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with npAAs
SPPS is the standard method for chemically synthesizing peptides.[23] The incorporation of npAAs follows the same fundamental cycle as canonical amino acids but may require modifications to the protocol.[23]
General SPPS Cycle (Fmoc/tBu Strategy):
-
Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).[23][24]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.[23]
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected npAA with a coupling reagent (e.g., HBTU, HATU) and couple it to the deprotected N-terminus.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[23]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[23]
Note: The choice of coupling reagents and reaction times may need to be optimized for sterically hindered or electronically unique npAAs.
Protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
This protocol provides a general framework for BONCAT in cultured mammalian cells.
-
Cell Culture: Plate cells to the desired confluency.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of methionine analogs, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.
-
npAA Labeling: Replace the methionine-free medium with medium supplemented with the npAA (e.g., 50 µM L-azidohomoalanine - AHA). The labeling time can range from 30 minutes to several hours, depending on the experimental goals.
-
Cell Lysis: After labeling, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction:
-
To the cell lysate, add the alkyne-fluorophore or alkyne-biotin.
-
Add the copper (I) catalyst (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate) and a copper chelator (e.g., TBTA).
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
For fluorescently tagged proteins: Analyze by SDS-PAGE and in-gel fluorescence scanning.
-
For biotin-tagged proteins: Proceed with streptavidin affinity purification followed by western blotting or mass spectrometry-based proteomic analysis.
-
Conclusion and Future Perspectives
The application of non-proteinogenic amino acids has fundamentally expanded the toolkit of chemical biology, peptide science, and drug discovery. The ability to precisely tailor the chemical and physical properties of peptides and proteins has led to the development of more stable and potent therapeutics, as well as sophisticated molecular probes to dissect complex biological processes. As synthetic methodologies become more advanced and our understanding of the cellular machinery's tolerance for npAAs grows, we can expect to see an even wider array of applications emerge. From the creation of novel biomaterials to the development of next-generation diagnostics and therapeutics, the future of research will undoubtedly be shaped by the continued exploration of the vast chemical space offered by non-proteinogenic amino acids.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
- 14. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 16. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved fluorescent amino acids for cellular imaging | Penn Today [penntoday.upenn.edu]
- 20. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. benchchem.com [benchchem.com]
- 24. chemistry.du.ac.in [chemistry.du.ac.in]
Methodological & Application
Application Notes & Protocols: Leveraging Boc-Dap(Boc)-OH.DCHA for Advanced Bioconjugation
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt (Boc-Dap(Boc)-OH.DCHA) in modern bioconjugation. Diaminopropionic acid (Dap) is a non-canonical amino acid that serves as a versatile molecular scaffold. Its unique structure, featuring two distinct amino groups, allows for the creation of complex peptide architectures and provides a specific locus for the site-selective attachment of payloads, linkers, or labels. This document details the core principles, step-by-step protocols, and critical considerations for incorporating Dap into a peptide sequence and subsequently utilizing its side-chain amine as a reactive handle for bioconjugation. We will cover the entire workflow from handling the DCHA salt to the final characterization of the purified bioconjugate.
Introduction: The Strategic Advantage of Diaminopropionic Acid in Bioconjugation
The pursuit of precision in bioconjugate design—essential for therapeutics like Antibody-Drug Conjugates (ADCs), imaging agents, and functionalized biomaterials—demands exacting control over the site of molecular modification.[1] Traditional methods that target the side chains of natural amino acids, such as lysine, often result in heterogeneous mixtures due to the presence of multiple reactive sites on a protein's surface.[2] The incorporation of non-canonical amino acids with unique reactive handles offers a powerful solution for achieving site-specificity.
Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid (Boc-Dap(Boc)-OH) is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[3][4] Its structure is uniquely suited for advanced bioconjugation strategies. The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group for standard peptide chain elongation, while the β-amino group is also Boc-protected. This dual protection allows for the stable incorporation of the Dap residue into a peptide sequence. The key to its utility lies in the use of orthogonally protected versions, such as Nα-Fmoc-Nβ-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH), which enables the selective deprotection of the β-amino group while the peptide remains fully protected and anchored to a solid support.[5] This unmasked β-amino nucleophile becomes a unique, addressable point for the covalent attachment of other molecules.
The dicyclohexylammonium (DCHA) salt form of the protected amino acid enhances its stability, crystallinity, and handling properties, preventing premature cleavage of acid-labile protecting groups during storage.[2][6] However, this requires an initial conversion to the free acid before it can be used in peptide synthesis.
This guide will elucidate the complete workflow, providing both the theoretical basis and practical protocols for using this versatile building block.
Foundational Concepts and Workflow Overview
The successful bioconjugation strategy using a Dap residue involves a multi-stage process. Each stage requires careful execution and an understanding of the underlying chemistry.
Figure 1: Overall workflow from starting material to final characterized bioconjugate.
Physicochemical Properties and Handling
Proper handling and preparation of the starting material are critical for success. This compound is typically a stable, crystalline solid.[7][8]
| Property | Value | Source |
| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [7] |
| CAS Number | 201472-68-6 | [7][8][9][10] |
| Molecular Formula | C₂₅H₄₇N₃O₆ | [7][8] |
| Molecular Weight | 485.66 g/mol | [7][8] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at -20°C, sealed under dry, inert gas. | [7][9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of the bioconjugation process.
Protocol 1: Liberation of the Free Amino Acid from its DCHA Salt
Causality: Before the carboxylic acid of the Dap derivative can be activated for peptide bond formation, the dicyclohexylammonium (DCHA) counter-ion must be removed. This is achieved by an acid wash, which protonates the carboxylate and forms a dicyclohexylammonium salt that is soluble in the aqueous phase, partitioning it away from the desired free amino acid in the organic phase.[2] Using phosphoric acid is recommended as dicyclohexylammonium chloride is sparingly soluble.[2]
Materials:
-
This compound
-
Ethyl acetate (EtOAc)
-
10% Phosphoric Acid (H₃PO₄) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend 1 part of the this compound salt in 5-10 volume parts of ethyl acetate in a separatory funnel.[2]
-
Add 10% phosphoric acid solution while stirring or shaking until the solid completely dissolves and two clear phases are visible.[2]
-
Check the pH of the lower aqueous phase to ensure it is acidic (pH 2-3).[2]
-
Separate the lower aqueous phase.
-
Wash the organic phase once with 2 volume parts of 10% phosphoric acid, followed by three washes with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the free amino acid, which is often an oil or foam.[2]
-
Confirm the removal of dicyclohexylamine via Thin Layer Chromatography (TLC) or NMR if necessary.
Protocol 2: Incorporation into Peptide and Site-Specific Bioconjugation
This protocol describes a common and powerful strategy: incorporating an orthogonally protected Dap residue, Nα-Fmoc-Nβ-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH), into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This allows for the selective removal of the acid-labile Boc group on the side chain to unmask the β-amino group for conjugation.
Figure 2: On-resin selective deprotection and conjugation workflow.
Part A: Peptide Synthesis & Selective Deprotection
Causality: Standard Fmoc-SPPS cycles are used to build the peptide chain. The Fmoc-Dap(Boc)-OH residue is incorporated like any other amino acid. Once the full-length peptide is synthesized, the N-terminal Fmoc group is removed and can be re-protected (e.g., with a Boc group) or acetylated to prevent its participation in the subsequent conjugation step. The key is the differential lability of the protecting groups: the Fmoc groups are removed with a base (piperidine), while the side-chain Boc group is stable to this condition. It is then selectively removed with a milder acidic treatment than what is required for cleavage from the resin, unmasking the β-amino group.
Materials:
-
Fmoc-protected amino acids, including Fmoc-Dap(Boc)-OH
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)[11]
-
Base (e.g., Diisopropylethylamine - DIEA)
-
20% Piperidine in DMF (for Fmoc removal)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Selective Deprotection Solution: 30% Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols. Incorporate Fmoc-Dap(Boc)-OH at the desired position using standard coupling procedures (e.g., 4 eq. amino acid, 3.9 eq. HBTU, 6 eq. DIEA in DMF).
-
N-Terminal Modification (Optional but Recommended): After removing the final N-terminal Fmoc group, cap the N-terminus by acetylation (acetic anhydride/DIEA in DMF) or by coupling with Boc-anhydride to ensure only the Dap side-chain amine is available for conjugation.
-
Resin Wash: Thoroughly wash the resin-bound peptide with DMF and then DCM. Dry the resin under vacuum.
-
Selective Boc Deprotection: Swell the resin in DCM. Treat the resin with the Selective Deprotection Solution (30% TFA in DCM) for 30 minutes at room temperature.
-
Wash and Neutralize: Filter the resin and wash thoroughly with DCM, followed by DMF. Neutralize the resulting ammonium salt by washing with a 10% DIEA solution in DMF until a neutral pH is achieved (monitored by a bromophenol blue test). Wash again with DMF and DCM to remove excess base. The resin now contains the peptide with a free β-amino group on the Dap side chain.
Part B: On-Resin Bioconjugation with an NHS-Ester
Causality: N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at slightly basic pH (7.2-8.5), forming stable amide bonds.[1][12][13] Performing this reaction while the peptide is still on the resin protects all other functional groups and simplifies purification by allowing excess reagents to be washed away easily.
Materials:
-
Resin-bound peptide with deprotected Dap side-chain
-
Amine-reactive payload (e.g., Biotin-NHS, a fluorescent dye-NHS ester)
-
Anhydrous DMF or DMSO
-
Base (DIEA)
Procedure:
-
Reagent Preparation: Dissolve the NHS-ester payload in anhydrous DMF or DMSO to a concentration of ~0.5 M.
-
Conjugation Reaction: Swell the resin in DMF. Add the NHS-ester solution (5-10 molar excess relative to the resin loading) to the resin. Add DIEA (2-3 equivalents relative to the NHS-ester) to catalyze the reaction and scavenge the released proton.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete. Monitor completion using a Kaiser test (ninhydrin test), which will be negative (clear beads) upon successful conjugation to all available amines.[11]
-
Washing: Once complete, filter the resin and wash extensively with DMF, DCM, and methanol to remove all excess reagents and byproducts. Dry the resin under vacuum.
Protocol 3: Cleavage, Purification, and Characterization
Part A: Cleavage from Resin and Global Deprotection
Causality: A strong acid cocktail, typically containing a high concentration of TFA, is used to cleave the peptide from the resin and simultaneously remove all remaining acid-labile side-chain protecting groups (e.g., Pbf on Arginine, tBu on Aspartic Acid). Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions.
Materials:
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude bioconjugate.
-
Precipitate the product by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
Part B: Purification by RP-HPLC
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity.[3] The conjugated peptide will have a different retention time than the unconjugated precursor, allowing for its isolation.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Chromatography:
-
Column: C18 column suitable for peptide purification.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient might be 5-65% Mobile Phase B over 30 minutes. This must be optimized for each specific conjugate.
-
-
Fraction Collection: Collect fractions corresponding to the major product peak, identified by UV absorbance (typically 214 nm and 280 nm).
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified bioconjugate as a fluffy powder.
Part C: Characterization by Mass Spectrometry
Causality: Mass spectrometry provides the definitive molecular weight of the final product, confirming the successful conjugation of the payload to the peptide. The observed mass should match the theoretical mass calculated for the conjugated peptide.
Procedure:
-
Prepare a dilute solution of the purified bioconjugate.
-
Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Compare the observed molecular weight with the calculated theoretical mass. The mass spectrum should show a clear peak corresponding to the desired product and confirm the absence of the unconjugated peptide. The mass increase should correspond exactly to the mass of the conjugated moiety minus water.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Peptide Synthesis Yield | Incomplete coupling, especially at hindered amino acids. | Use a more powerful coupling reagent like HATU. Consider microwave-assisted synthesis to overcome steric hindrance.[11] |
| Incomplete On-Resin Conjugation | Insufficient molar excess of payload; steric hindrance near the Dap residue. | Increase the molar excess of the NHS-ester. Increase reaction time or temperature (e.g., to 40°C). Change the solvent to NMP or a DMF/DCM mixture.[11] |
| Heterogeneous Product after Cleavage | Incomplete selective deprotection of the Dap(Boc) group; side reactions during cleavage. | Ensure complete Boc removal with 30% TFA/DCM. Optimize scavenger cocktail for cleavage based on peptide sequence (e.g., add EDT for Trp-containing peptides). |
| Poor Separation in RP-HPLC | Conjugate and unconjugated peptide co-elute. | Optimize the HPLC gradient. A shallower gradient around the elution point of the species of interest will improve resolution. |
| Ambiguous Mass Spec Results | Multiple charged species, salt adducts, or fragmentation. | Ensure sample is well-desalted before analysis. Compare observed isotopic distribution with the theoretical pattern. Use tandem MS (MS/MS) to confirm sequence and modification site. |
Conclusion
This compound, particularly when used in its orthogonally protected forms, is a powerful and versatile building block for advanced bioconjugation. By enabling the site-specific incorporation of a unique reactive handle into a peptide backbone, it allows for the precise construction of well-defined bioconjugates. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the potential of diaminopropionic acid, paving the way for the development of next-generation therapeutics, diagnostics, and functional biomaterials.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. hplc.eu [hplc.eu]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-Dap(Boc)-OH.DCHA into Peptides
Introduction: The Versatility of Diaminopropionic Acid in Peptide Scaffolds
In the landscape of innovative therapeutic peptide design, the incorporation of non-proteinogenic amino acids offers a powerful strategy to modulate biological activity, enhance stability, and introduce novel functionalities. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block due to its bifunctional nature, featuring both an α-amino and a β-amino group.[1][2] This unique structure provides a site for site-specific modifications, such as lactam cyclization for conformational constraint, branching for the creation of dendritic structures, or the attachment of payloads like toxins or imaging agents.[3][4]
The successful integration of Dap into a growing peptide chain via solid-phase peptide synthesis (SPPS) hinges on a robust orthogonal protection strategy to prevent unwanted side reactions. For researchers employing the Boc/Bzl protection scheme, Nα,Nβ-bis(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly supplied as a dicyclohexylammonium (DCHA) salt (Boc-Dap(Boc)-OH.DCHA), is the reagent of choice. The DCHA salt enhances the stability and handling of the amino acid derivative.[5][6] This application note provides a comprehensive guide for the effective incorporation of this compound in Boc-SPPS, detailing protocols, troubleshooting, and key considerations for its application.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for successful peptide synthesis.
| Property | Value |
| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
| CAS Number | 201472-68-6[5] |
| Molecular Formula | C25H47N3O6[5] |
| Molecular Weight | 485.66 g/mol [5] |
| Appearance | White to off-white solid |
| Storage | Store at -20°C in a dry, well-ventilated place.[5][6] |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection). Avoid the formation of dust and aerosols.[6] Before use, the DCHA salt must be converted to the free acid. This is typically achieved by dissolving the salt in an organic solvent and performing an acid-base extraction.
Core Principles of this compound Incorporation
The incorporation of this compound follows the standard principles of Boc-SPPS. The α-amino group of the growing peptide chain on the solid support is deprotected using an acid, typically trifluoroacetic acid (TFA), and then neutralized with a base. The incoming Boc-Dap(Boc)-OH is then activated and coupled to the free amine. The Boc protecting groups on both the α- and β-amino groups of the Dap residue are stable to the basic conditions used for neutralization but are cleaved under the acidic conditions of the final cleavage from the resin.
.
Caption: Structure of Boc-Dap(Boc)-OH.
Experimental Protocol: Incorporation via Boc-SPPS
This protocol outlines a standard cycle for the incorporation of Boc-Dap(Boc)-OH into a peptide sequence on a Merrifield or MBHA resin.
Materials and Reagents
-
This compound
-
Peptide synthesis resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Isopropanol (IPA)
-
Kaiser test kit
Step-by-Step Methodology
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DCM for 30-60 minutes.[8]
-
-
Boc Deprotection:
-
Neutralization:
-
Add a 5-10% solution of DIPEA in DCM to the resin.
-
Agitate for 5-10 minutes. Repeat this step.
-
Wash the resin with DCM (3x) to remove excess DIPEA.
-
-
Coupling of Boc-Dap(Boc)-OH:
-
Activation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (free acid, 2-3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 1.9-2.9 equivalents), and HOBt (if applicable, 2-3 equivalents) in DMF. Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2][4]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.[4]
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[4]
-
If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[10]
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[4]
-
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Caption: Workflow for one cycle of Boc-Dap(Boc)-OH incorporation in Boc-SPPS.
Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of the reaction.[7] For sterically hindered or challenging couplings, uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides alone.[4][11]
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very Fast | Very High | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[4][7] |
| HBTU/TBTU | Uronium/Aminium Salt | Fast | High | Low (with HOBt) | Very efficient and popular reagents. Byproducts are generally soluble and easily washed away.[11] |
| PyBOP | Phosphonium Salt | Fast | High | Low | Byproducts are generally less problematic than those from BOP.[4] |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low | A cost-effective option. The byproduct, dicyclohexylurea (DCU), is insoluble and must be thoroughly washed from the resin.[7][11] |
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the Boc groups on the Dap residue, are removed simultaneously.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[8]
-
Cleavage Cocktail: The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common cocktail for peptides without sensitive residues is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood. Agitate the mixture at room temperature for 2-4 hours.[8]
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.
Troubleshooting Common Issues
Incomplete Coupling
-
Symptom: Positive Kaiser test after the coupling step.
-
Cause: Steric hindrance from the bulky Boc groups, poor resin swelling, or degraded reagents.[10]
-
Solution:
Diketopiperazine (DKP) Formation
-
Symptom: Significant byproduct observed, especially after coupling the second amino acid.
-
Cause: DKP formation is an intramolecular side reaction where the free N-terminal amine of a dipeptide-resin attacks the ester linkage to the solid support, leading to cyclization and cleavage.[12] This is more prevalent with certain amino acid sequences.
-
Solution:
-
In Situ Neutralization and Coupling: The most effective method to prevent DKP formation is to minimize the time the N-terminal amine is free.[12] This can be achieved by adding the pre-activated amino acid solution to the un-neutralized resin (TFA salt). The DIPEA in the coupling mixture will neutralize the amine in situ, allowing for immediate reaction with the activated amino acid.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Introduction: The Strategic Value of Diaminopropionic Acid
An In-Depth Guide to the Application of Boc-L-Dap(Boc)-OH·DCHA in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for the effective utilization of Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid dicyclohexylamine salt (Boc-L-Dap(Boc)-OH·DCHA) in manual solid-phase peptide synthesis (SPPS). As a bifunctional amino acid, diaminopropionic acid (Dap) is a valuable building block for creating complex peptide architectures, including branched, cyclic, and conjugated peptides. This guide provides not only step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for successful synthesis.
2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers unique possibilities in peptide design. Its structure, featuring two amino groups (α and β), allows it to serve as a branching point, a scaffold for cyclization, or a site for specific chemical modifications.[1] The choice of protecting groups on these two amines is critical and dictates the synthetic strategy.
The reagent at the center of this guide, Boc-L-Dap(Boc)-OH·DCHA, has both the α- and β-amino groups protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2] This specific protection scheme has important implications for the synthesis, as both amino groups will be deprotected simultaneously under the standard acidic conditions of Boc-SPPS. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the crystalline solid.[2]
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its correct application.
| Property | Value | Reference(s) |
| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [2] |
| CAS Number | 201472-68-6 | [2] |
| Molecular Formula | C25H47N3O6 | [2] |
| Molecular Weight | 485.66 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at -20°C in a dry, well-ventilated place | [2][4] |
Chemical Structure
The structure consists of the L-diaminopropionic acid core, two Boc protecting groups, and a non-covalently bound dicyclohexylamine counter-ion.
Caption: Structure of Boc-L-Dap(Boc)-OH with DCHA salt.
Core Principles and Strategic Considerations
The Boc/Bzl strategy for SPPS is a foundational technique where the temporary Nα-Boc group is removed with trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end with a strong acid like anhydrous hydrogen fluoride (HF).[5][6]
When using Boc-L-Dap(Boc)-OH, a critical point must be understood: the Boc groups on both the α- and β-amines are not orthogonal . They are chemically identical and will be removed simultaneously during the TFA deprotection step that follows the coupling of this residue.[7]
This leads to two primary strategic paths:
-
Creation of a Free Dap Residue: If the goal is to have a diaminopropionic acid residue with two free amino groups within the final peptide (after cleavage), this reagent is suitable. However, the simultaneous deprotection during the synthesis cycle means both amines will be exposed and can participate in the subsequent coupling reaction, leading to a mixture of branched products. This is generally undesirable. A more controlled approach would involve a final, single deprotection step.
-
Post-Synthesis Modification: This reagent is best used when the peptide synthesis is complete, and the final product is intended to have a Dap residue with both amines free for subsequent solution-phase modification.
Expert Recommendation: The Case for Orthogonal Protection For most applications requiring selective modification of the β-amino group—such as on-resin branching, cyclization, or conjugation—an orthogonally protected Dap derivative is strongly recommended.[1] In a Boc-SPPS context, this would typically be Boc-L-Dap(Fmoc)-OH . The Fmoc group is stable to the acidic conditions used for Boc removal but can be selectively cleaved with a basic reagent like piperidine, exposing the β-amino group for modification while the peptide remains on the resin.[8]
Detailed Protocol for Manual Boc-SPPS
This protocol details the incorporation of a single Boc-L-Dap(Boc)-OH residue into a growing peptide chain on a solid support.
Workflow for a Single Coupling Cycle
Caption: Workflow for coupling Boc-L-Dap(Boc)-OH in manual SPPS.
Step 1: Preparation of the Free Acid
The DCHA salt must be removed to liberate the free carboxylic acid for activation. This is a prerequisite for efficient coupling.
-
Dissolution: Dissolve a calculated amount of Boc-L-Dap(Boc)-OH·DCHA in a mixture of ethyl acetate and water.
-
Acidification: Add a 5% aqueous solution of citric acid or potassium bisulfate and shake the mixture in a separatory funnel. The aqueous layer should be acidic (pH ~2-3).
-
Extraction: The free acid form of the amino acid will move into the organic (ethyl acetate) layer. Separate the layers and wash the organic layer with water, followed by brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid as a solid or oil. This should be used immediately.
Step 2: Resin Preparation and Nα-Deprotection
This assumes you have a peptide chain already growing on a resin (e.g., Merrifield or MBHA resin) and the N-terminus is Boc-protected.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.
-
Boc Deprotection: Drain the DCM. Add a solution of 25-50% TFA in DCM.[8] Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.[9]
-
Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid:
-
DCM (3x)
-
Isopropanol (IPA) (2x)
-
DCM (3x)
-
Step 3: Neutralization
The N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine to enable coupling.
-
Base Wash: Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 5-10 minutes. Repeat this step.
-
Washing: Drain the neutralization solution. Wash the resin with DCM (5x) to remove excess base. The resin is now ready for coupling.
Step 4: Amino Acid Activation and Coupling
This protocol uses HBTU, a common and efficient coupling reagent.[8][10] Equivalents are based on the initial loading of the resin.
| Reagent | Equivalents | Purpose |
| Boc-L-Dap(Boc)-OH (Free Acid) | 3.0 | Amino acid to be coupled |
| HBTU | 2.9 | Activating agent |
| HOBt | 3.0 | Racemization suppressant |
| DIEA | 6.0 | Activation and coupling base |
-
Activation: In a separate vessel, dissolve Boc-L-Dap(Boc)-OH (free acid, 3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[11]
-
Negative Result (Yellow beads): Coupling is complete. Proceed to the washing step.
-
Positive Result (Blue/Purple beads): Coupling is incomplete. The coupling step should be repeated with a freshly prepared activated amino acid solution.
-
Step 5: Capping (Optional but Recommended)
If the Kaiser test is positive after a second coupling, it is wise to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Wash: Wash the resin with DMF.
-
Capping Solution: Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.
-
React: Agitate for 30 minutes.
-
Wash: Wash the resin thoroughly with DMF, followed by DCM.
Step 6: Final Cleavage and Deprotection
Once the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. For Boc/Bzl chemistry, this typically requires a strong acid.
CAUTION: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training. TFA-based cocktails are often used as alternatives, but their effectiveness depends on the specific protecting groups present.
Common Cleavage Cocktails:
| Reagent Name | Composition | Application Notes | Reference(s) |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | "Odorless" cocktail. TIS is a scavenger for carbonium ions. Not suitable for peptides with unprotected Met. | [12] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | General-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp. | [13][14] |
| Anhydrous HF | HF (90%), Anisole (10%) | The "classic" reagent for Boc-SPPS. Very effective but highly hazardous. Anisole is a scavenger. | [3][6] |
Cleavage Protocol (using Reagent K):
-
Preparation: Dry the final peptide-resin under vacuum.
-
Reaction: Add the freshly prepared Reagent K (approx. 10 mL per gram of resin) to the resin in a suitable vessel.
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise into a large volume of cold (0°C) diethyl ether or methyl t-butyl ether to precipitate the crude peptide.
-
Collection: Collect the precipitated peptide by centrifugation, decant the ether, wash with more cold ether, and dry the crude product under vacuum. The peptide is now ready for purification by RP-HPLC.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 14. researchgate.net [researchgate.net]
On-Resin Modification of Peptides with Boc-Dap(Boc)-OH.DCHA: An Application Note and Protocol
Introduction: The Strategic Incorporation of Diaminopropionic Acid (Dap) in Peptide Therapeutics
In the landscape of peptide-based drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for enhancing therapeutic profiles. Diaminopropionic acid (Dap), with its unique β-amino side chain, offers a versatile scaffold for a myriad of chemical modifications.[1][2] This application note provides a comprehensive guide to the on-resin modification of peptides using Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt (Boc-Dap(Boc)-OH.DCHA), a key building block for introducing Dap with orthogonal protection.
The incorporation of Dap into peptide sequences can significantly influence their physicochemical and biological properties.[2] The side-chain amino group can introduce a positive charge at physiological pH, which is often crucial for interactions with biological targets.[1] Furthermore, this functional handle allows for peptide cyclization to form lactam bridges, leading to conformationally constrained peptides with enhanced stability and receptor affinity.[1] From modulating the therapeutic index of antimicrobial peptides (AMPs) to engineering pH-sensitive drug delivery systems, Dap provides a powerful tool for peptide chemists.[2]
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a discussion of the underlying chemical principles.
The Principle of Orthogonal Protection in Dap Chemistry
The successful site-specific modification of a peptide hinges on a robust orthogonal protection strategy.[3][4] This strategy involves the use of protecting groups that can be selectively removed under different conditions without affecting other protected functionalities.[4][5] In the context of this compound, both the α-amino and β-amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6] This dual protection is advantageous when the Dap residue is incorporated as the N-terminal amino acid or when a free β-amino group is desired after the final cleavage from the resin.
However, for selective on-resin modification of the Dap side chain, an orthogonal protecting group on the β-amino group is necessary. Common choices include the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the Alloc (allyloxycarbonyl) group, which is removed by a palladium(0) catalyst.[7] The use of Boc-Dap(Fmoc)-OH, for instance, allows for the selective deprotection of the α-Boc group at each cycle of peptide elongation using acidic conditions, while the β-Fmoc group remains intact.[8] At the desired step, the Fmoc group can be selectively cleaved with a base like piperidine to unmask the β-amino group for subsequent modification.[7][8]
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for the incorporation of Boc-Dap(Boc)-OH and subsequent on-resin modification. This protocol assumes a standard Boc-based solid-phase peptide synthesis (SPPS) approach.
Data Presentation: Key Reagents and Synthesis Parameters
| Parameter | Description/Value | Monitoring Method | Expected Efficiency/Purity |
| Resin | Merrifield, PAM, or MBHA resin | N/A | N/A |
| This compound | Building block for Dap incorporation | N/A | N/A |
| Coupling Reagents | HBTU/HOBt/DIEA or HATU/DIEA | Kaiser Test (Ninhydrin Test) | > 99% |
| Boc Deprotection | 50% TFA in DCM | HPLC analysis of a small cleaved sample | > 99% |
| On-Resin Modification | Acylation, Alkylation, etc. | Mass Spectrometry of a small cleaved sample | Sequence and modification dependent |
| Crude Peptide Purity | Post-cleavage | Analytical RP-HPLC | Typically 70-90% |
| Final Purity | Post-purification | Analytical RP-HPLC and Mass Spectrometry | > 95-98% |
Diagram: On-Resin Peptide Modification Workflow
Caption: Workflow for on-resin peptide modification using Boc-Dap(Boc)-OH.
Detailed Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol details the steps for a single coupling cycle of this compound.
-
Resin Preparation:
-
Start with the resin-bound peptide chain possessing a free N-terminal amine.
-
Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30 minutes.[7]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[7]
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[7]
-
-
Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF.[7]
-
-
Boc Deprotection:
-
Neutralization:
Protocol 2: On-Resin Side-Chain Modification of Dap
This protocol assumes an orthogonal protection strategy was used (e.g., Boc-Dap(Fmoc)-OH) and the Fmoc group is to be removed for side-chain modification.
-
Selective Fmoc Deprotection:
-
Wash the peptide-resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.[1]
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[8]
-
Wash the resin extensively with DMF to ensure complete removal of piperidine and its byproducts.[8] The β-amino group of the Dap residue is now deprotected and available for modification.
-
-
Side-Chain Acylation (Example Modification):
-
Swell the resin with the deprotected Dap side chain in DMF.
-
In a separate vessel, activate the desired carboxylic acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA).
-
Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the reaction completion using a method appropriate for the modification (e.g., a small-scale cleavage and mass spectrometry analysis).
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 3: Cleavage from Resin and Global Deprotection
-
Resin Preparation:
-
After the final synthesis and/or modification step, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[3]
-
-
Cleavage and Deprotection:
-
Caution: This procedure should be performed in a well-ventilated fume hood as it involves strong, corrosive acids.[8]
-
For peptides synthesized using a Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole is traditionally used.[7]
-
A common and less hazardous alternative is to use a cleavage cocktail. For many peptides, "Reagent B" (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane) is effective.[10]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 2-4 hours.[3][8]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[3]
-
Precipitate the crude peptide by adding cold diethyl ether.[11]
-
Collect the peptide precipitate by centrifugation or filtration.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical RP-HPLC.
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling (repeating the coupling step with fresh reagents) is recommended.[3] Steric hindrance from the bulky Boc groups can sometimes impede the reaction.[12]
-
Side Reactions: The primary side reaction to be aware of when the Dap side chain is unprotected is intramolecular cyclization (lactam formation) or intermolecular branching.[12] Proper side-chain protection is crucial to prevent these unwanted reactions.[12]
-
Choice of Dap Isomer: Boc-Dap-OH is available as both L- and D-isomers. The choice of stereoisomer is critical for the desired three-dimensional structure and biological activity of the final peptide.[7]
-
DCHA Salt: The dicyclohexylammonium (DCHA) salt form of Boc-Dap(Boc)-OH enhances its stability and handling properties.[13] The DCHA salt should be neutralized to the free acid before the activation step, which is typically achieved in situ by the addition of DIEA during activation.
Conclusion
The on-resin modification of peptides using this compound is a powerful technique for introducing novel functionalities and structural constraints into peptide-based therapeutics. By leveraging a sound orthogonal protection strategy, researchers can site-specifically modify the Dap side chain to optimize the biological activity, stability, and pharmacokinetic properties of their peptide candidates. The protocols and insights provided in this application note offer a robust foundation for the successful synthesis and modification of Dap-containing peptides, paving the way for the development of next-generation peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for the Cleavage and Purification of Peptides Containing Diaminopropionic Acid (Boc-Protected)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Unique Role of Dap(Boc) in Peptide Synthesis
Diaminopropionic acid (Dap) is a non-canonical amino acid that offers a unique structural motif for peptide chemists: a primary amine on its side chain. This functional handle is invaluable for creating complex peptide architectures, such as branched and cyclic peptides, or for conjugating other molecules like fluorophores, biotin, or cytotoxic drugs for targeted therapies.[1][2] The introduction of Dap's β-amino group can also enhance the biological activity of peptides, for instance, by increasing the positive charge of antimicrobial peptides to improve their interaction with bacterial membranes.[1]
To successfully incorporate Dap into a peptide sequence using modern solid-phase peptide synthesis (SPPS), particularly with the widely used Boc/Bzl protection strategy, meticulous control over its reactive side chain is paramount. The Nα-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle of peptide elongation.[1][3] However, the β-amino group of Dap must also be protected to prevent undesirable side reactions, most notably the formation of branched peptides where the growing peptide chain is unintentionally extended from the Dap side chain.[4][5]
This guide provides a comprehensive overview and detailed protocols for the critical final stages of synthesizing peptides containing Dap: the cleavage from the solid support and the subsequent purification of the target peptide. We will delve into the rationale behind the selection of cleavage cocktails and purification strategies, ensuring you can confidently navigate the challenges associated with this unique amino acid.
The Principle of Orthogonal Protection: A Prerequisite for Success
The successful synthesis of peptides containing Dap hinges on an orthogonal protection strategy .[6] This strategy employs protecting groups for the α-amino and β-amino groups that can be removed under different chemical conditions.[7] In the context of Boc-SPPS, a common and highly effective approach is to use the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the β-amino group of Dap, resulting in the building block Boc-Dap(Fmoc)-OH .[4][6]
This orthogonal scheme provides the synthetic chemist with complete control:
-
The Nα-Boc group is selectively cleaved at each synthesis cycle using an acid, typically trifluoroacetic acid (TFA), to allow for chain elongation.[8][9]
-
The Nβ-Fmoc group remains stable under these acidic conditions. It can be selectively removed on-resin using a base, such as piperidine, at any point during the synthesis to allow for side-chain modification.[4][6]
The following diagram illustrates this pivotal concept:
Caption: Orthogonal protection strategy for Boc-Dap(Fmoc)-OH in SPPS.
Part 1: Cleavage of Dap(Boc)-Containing Peptides from the Resin
The final cleavage step simultaneously removes the peptide from the solid support and cleaves most acid-labile side-chain protecting groups. The choice of the cleavage "cocktail" is critical and depends on the amino acid composition of your peptide.
Causality Behind Cleavage Cocktail Components
During the acid-mediated cleavage (typically with a high concentration of TFA), highly reactive carbocations are generated from the cleavage of the Boc group and other side-chain protecting groups (e.g., t-butyl esters).[5][10] These electrophilic species can irreversibly modify sensitive amino acid residues, leading to undesired byproducts. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive intermediates.[5][10]
| Component | Function | Mechanism of Action | Common Concentration |
| Trifluoroacetic Acid (TFA) | Primary Cleavage Reagent | Protonates the ester linkage to the resin and acid-labile protecting groups, initiating their cleavage.[8][11] | 85-95% |
| Triisopropylsilane (TIS) | Scavenger | Reduces and traps carbocations, particularly the t-butyl cation, preventing the alkylation of sensitive residues like Tryptophan (Trp) and Methionine (Met).[4][5] | 1-5% |
| Water | Scavenger/Solvent | Helps to hydrolyze the cleaved peptide from the resin and can suppress some side reactions. | 2-5% |
| Phenol | Scavenger | Protects Tyrosine (Tyr) and Tryptophan (Trp) residues from re-attachment of protecting groups and other modifications.[4] | 2-5% |
| 1,2-Ethanedithiol (EDT) | Scavenger | Particularly effective for protecting Tryptophan residues. Also used for reducing methionine sulfoxide if present. | 1-5% |
Recommended Cleavage Cocktails
The composition of the cleavage cocktail must be tailored to the specific amino acid sequence of the peptide.
| Cocktail Name | Composition (v/v) | Recommended For | Not Recommended For |
| Reagent B [4][12] | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Peptides without sensitive residues like Cys, Met, or Trp. | Peptides containing Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing Arg(Pbf/Pmc), Cys(Trt), Met, and Trp.[13] | - |
| Standard TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | General purpose for peptides without Trp or Met.[5] | Peptides with Trp or Met. |
Detailed Protocol for Cleavage
Safety Precaution: All steps involving TFA must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x resin volume) to remove any residual DMF.[10]
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. This is a critical step as residual DMF can interfere with the cleavage reaction.[10]
-
-
Cleavage Reaction:
-
Place the dried resin in a suitable reaction vessel.
-
Prepare the chosen cleavage cocktail immediately before use. For example, to prepare 10 mL of Reagent B, combine 8.8 mL of TFA, 0.5 mL of phenol, 0.5 mL of water, and 0.2 mL of TIS.[4]
-
Add the cleavage cocktail to the resin (a general rule is 10 mL of cocktail per gram of resin).[4]
-
Seal the vessel and agitate at room temperature for 2-4 hours. The exact time may need to be optimized depending on the peptide sequence and resin type.[4]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage cocktail using a sintered glass funnel, collecting the filtrate into a clean conical tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[14]
-
In a separate, larger conical tube, add a 10-fold volume of cold diethyl ether relative to the volume of the collected TFA filtrate.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. The crude peptide will precipitate as a white solid.
-
Centrifuge the suspension at 3000-4000 rpm for 5-10 minutes to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
After the final wash, loosely cap the tube and allow the peptide pellet to air-dry in the fume hood until no ether odor remains. The crude peptide is now ready for purification.
-
Part 2: Purification of Dap(Boc)-Containing Peptides
Following cleavage, the crude product contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and byproducts from side reactions.[15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and compatibility with volatile mobile phases, which are easily removed during lyophilization.[15][16]
The Principle of RP-HPLC for Peptides
RP-HPLC separates molecules based on their hydrophobicity.[16] The peptide mixture is loaded onto a column packed with a non-polar stationary phase (typically silica modified with C18 alkyl chains). A polar mobile phase, usually a mixture of water and a more non-polar organic solvent like acetonitrile (ACN), is then passed through the column.[3][15] Peptides and impurities are separated based on their differential partitioning between the stationary and mobile phases. More hydrophobic molecules interact more strongly with the C18 stationary phase and thus require a higher concentration of the organic solvent to elute.[16]
Challenges in Purifying Dap(Boc) Peptides
-
Increased Hydrophobicity: The Boc group is bulky and hydrophobic, which can significantly increase the retention time of the peptide on an RP-HPLC column.[17] This may necessitate the use of higher concentrations of organic solvent for elution.
-
Aggregation: The presence of both the hydrophobic Boc group and the potentially charged Dap side chain can sometimes lead to peptide aggregation, resulting in broad peaks and poor separation.[17]
-
Co-elution of Impurities: Deletion sequences or incompletely deprotected peptides may have similar hydrophobicities to the target peptide, making separation challenging.[17]
Detailed Protocol for RP-HPLC Purification
-
Crude Peptide Preparation:
-
Dissolve the dried crude peptide in a minimal amount of a suitable solvent. A good starting point is a mixture of Solvent A (see below) and a small amount of ACN or DMSO if solubility is an issue.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[3]
-
-
Analytical RP-HPLC (Method Development):
-
Objective: To determine the retention time of the target peptide and optimize the separation from impurities.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]
-
Mobile Phase:
-
Gradient: Start with a broad "scouting" gradient (e.g., 5-95% Solvent B over 30 minutes) to identify the elution point of your peptide.
-
Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[3]
-
Analysis: Based on the scouting run, develop a shallower, more focused gradient around the retention time of the target peptide to achieve optimal resolution.
-
-
Preparative RP-HPLC (Purification):
-
Objective: To purify a larger quantity of the peptide.
-
Column: Preparative C18 column (with a larger diameter, e.g., 21.2 x 250 mm).
-
Mobile Phase: Same as the analytical method.
-
Gradient: Scale up the optimized analytical gradient. The flow rate should be adjusted according to the column's specifications.
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using the optimized analytical RP-HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%). Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.
-
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of synthetic peptides.
Part 3: Characterization and Quality Control
After purification, it is essential to confirm the identity and purity of the final peptide product.
-
Analytical RP-HPLC: This is used to determine the final purity of the peptide.[3] The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram at a specific wavelength (e.g., 214 nm).[16]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to determine the molecular weight of the peptide.[3] The experimentally determined mass should match the theoretical mass calculated from the peptide's sequence, confirming its identity.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Cleavage Yield | Incomplete cleavage reaction. | Extend the cleavage time to 4-6 hours. Ensure the resin was completely dry before adding the cleavage cocktail. |
| Multiple Peaks in Analytical HPLC | Incomplete deprotection; side reactions during cleavage. | Use a more robust cleavage cocktail with appropriate scavengers (e.g., Reagent K). Optimize the cleavage time. |
| Broad or Tailing Peaks in HPLC | Peptide aggregation; poor solubility. | Try different mobile phase modifiers (e.g., formic acid instead of TFA). Add a small amount of isopropanol to the mobile phase. Dissolve the crude peptide in a stronger solvent like DMSO before injection. |
| Experimental Mass Does Not Match Theoretical Mass | Incomplete removal of a protecting group; modification during cleavage. | Check the masses of common protecting groups. Use MS/MS sequencing to identify the modification. Re-synthesize with optimized cleavage conditions. |
Conclusion
The successful cleavage and purification of peptides containing Dap(Boc) are achievable through a systematic and well-informed approach. The cornerstone of this process is the implementation of an orthogonal protection strategy, typically using Boc-Dap(Fmoc)-OH, which allows for precise control over the reactive side chain. By carefully selecting a cleavage cocktail tailored to the peptide's sequence and employing optimized RP-HPLC protocols, researchers can obtain highly pure Dap-containing peptides, ready for downstream applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-Dap(Boc)-OH.DCHA Coupling Efficiency
Introduction
Welcome to the technical support guide for optimizing the coupling of Nα-Boc-Nβ-Boc-L-diaminopropionic acid dicyclohexylammonium salt (Boc-Dap(Boc)-OH.DCHA). This advanced amino acid derivative is crucial for introducing a protected primary amine on the peptide side-chain, enabling post-synthetic modifications like branching, cyclization, or conjugation. However, its bulky nature and the presence of the dicyclohexylammonium (DCHA) salt present unique challenges in solid-phase peptide synthesis (SPPS), often leading to suboptimal coupling efficiencies.
This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges. Our goal is to empower researchers, scientists, and drug development professionals to achieve higher yields and purity in their synthetic peptides.
Fundamental Principles of this compound Coupling
Successful coupling hinges on a three-stage process: liberation of the free acid, activation of the carboxyl group, and the nucleophilic attack by the resin-bound amine. Understanding this sequence is key to effective troubleshooting.
-
Liberation (DCHA Salt Removal): The DCHA salt enhances the stability and handling of the amino acid but renders the carboxyl group inactive.[1] It must be removed by an acidic wash to "liberate" the free carboxylic acid, making it available for activation. Incomplete DCHA removal is a primary and often overlooked cause of coupling failure.
-
Activation: The liberated carboxylic acid is then converted into a more reactive species using a coupling reagent. Uronium salts like HBTU are highly efficient, transforming the carboxyl group into a reactive ester that is susceptible to nucleophilic attack.[2][3][4]
-
Coupling: The N-terminal amine of the peptide chain on the solid support attacks the activated ester, forming the desired peptide bond and releasing the activating agent's byproduct.
Caption: The three critical stages of the coupling reaction workflow.
Frequently Asked Questions (FAQs)
| Question | Quick Answer |
| Q1: My Kaiser test is strongly positive after coupling. What's the most likely cause? | Incomplete DCHA salt removal. The carboxyl group was never available for activation. Before troubleshooting other parameters, ensure the liberation step is quantitative. Other causes include steric hindrance or degraded reagents.[5] |
| Q2: How do I know if the DCHA salt was properly removed? | After the acidic workup to convert the salt to the free acid, you can spot the starting material and the product on a TLC plate. The free acid should have a significantly lower Rf value than the DCHA salt.[6] Alternatively, for solution-phase chemistry, the disappearance of the DCHA proton signals in ¹H NMR confirms its removal. |
| Q3: Which coupling reagent is best for this amino acid? | Due to the steric bulk of the two Boc groups, powerful uronium/aminium salt reagents like HATU or HBTU are highly recommended over carbodiimides like DIC alone.[7] They promote rapid and efficient activation, minimizing side reactions.[3] |
| Q4: Can I perform the coupling without removing the DCHA salt first? | While some protocols attempt this, it is not recommended . The in-situ neutralization can interfere with the activation step, leading to inconsistent and low yields.[6] A separate, confirmed liberation step is a more robust approach. |
| Q5: What should I do if a second coupling (recoupling) still gives a positive Kaiser test? | If recoupling fails, this indicates a persistent issue. The unreacted amines should be "capped" by treating the resin with acetic anhydride.[8][9] This prevents the formation of deletion sequences, which are difficult to separate during purification. After capping, proceed to the deprotection of the next amino acid. |
In-Depth Troubleshooting Guide
Problem: Low or No Coupling Efficiency
Symptom: A strong positive Kaiser test (intense blue beads) after the coupling reaction.[8][10] Mass spectrometry of the final peptide shows a significant deletion sequence (-Δm corresponding to Boc-Dap(Boc)-OH).
Caption: A logical workflow for troubleshooting poor coupling efficiency.
Possible Causes and Detailed Solutions
-
1. Incomplete DCHA Salt Removal:
-
Causality: The DCHA cation electrostatically shields the carboxylate anion, preventing it from reacting with the coupling reagent. If the salt is not fully converted to the free acid, the concentration of the active species will be too low for efficient coupling.
-
Solution: Implement a robust liberation protocol before adding the amino acid to the resin. Do not rely on in-situ neutralization.
-
Protocol: Suspend the this compound salt in a suitable organic solvent (e.g., Ethyl Acetate or DCM).[1][11]
-
Wash with an ice-cold aqueous acid solution, such as 10% phosphoric acid or 5% KHSO₄, until the aqueous layer has a pH of 2-3.[1][12]
-
Perform subsequent washes with water to remove excess acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the free acid, which is often an oil or foam.[1]
-
-
-
2. Inefficient Carboxyl Group Activation:
-
Causality: Boc-Dap(Boc)-OH is sterically hindered. Standard coupling reagents like DIC/HOBt may not be potent enough to activate it fully or quickly, leading to incomplete reactions.
-
Solution: Employ a more powerful activating agent and optimize stoichiometry.
-
Reagent Choice: Use HBTU or HATU. These reagents rapidly form a stable, highly reactive HOBt or HOAt ester intermediate, which enhances coupling efficiency and suppresses racemization.[2][3][13]
-
Stoichiometry: Increase the equivalents of reagents used. A good starting point is shown in the table below.
-
Pre-activation: Dissolve the free amino acid, HBTU, and a non-nucleophilic base like DIPEA in DMF and allow the mixture to pre-activate for 5-10 minutes before adding it to the resin. This ensures the activated species is fully formed.[7]
-
-
-
3. Steric Hindrance and Peptide Aggregation:
-
Causality: As the peptide chain grows, it can fold back on itself or aggregate with other chains, physically blocking the N-terminal amine.[9] This is exacerbated by poor resin swelling.
-
Solution: Modify reaction conditions to disrupt secondary structures and improve reagent access.
-
Solvent: Ensure the resin is fully swollen in DMF or NMP before deprotection and coupling.[5] If aggregation is suspected, switching the coupling solvent to NMP or a mixture of DMF/DMSO can help disrupt hydrogen bonds.[9]
-
Double Coupling: Routinely perform a double coupling for this bulky amino acid. After the first coupling reaction (1-2 hours), drain the vessel and add a fresh solution of activated amino acid for a second coupling.[8]
-
Resin Choice: For long or difficult sequences, use a low-loading resin (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing intermolecular aggregation.[14]
-
-
Optimized Experimental Protocols
Protocol 1: DCHA Salt Liberation
-
Suspend the this compound salt (1.0 eq) in ethyl acetate (EtOAc, ~10 mL per gram of salt).
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of ice-cold 5% aqueous potassium bisulfate (KHSO₄).
-
Shake vigorously for 1-2 minutes. Allow the layers to separate. The DCHA salt will dissolve as the free acid is formed.[11][12]
-
Drain the lower aqueous layer (target pH 2-3).[1]
-
Repeat the wash with fresh KHSO₄ solution one more time.
-
Wash the organic layer 2-3 times with water to remove residual acid, followed by one wash with brine.
-
Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the free acid. Use immediately for the coupling reaction.
Protocol 2: HBTU-Mediated Coupling on Resin
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Ensure the N-terminal amine on the peptide-resin is deprotected (e.g., with TFA for Boc-SPPS) and neutralized. Perform a positive Kaiser test to confirm the presence of the free amine.[10][15]
-
Activation Solution: In a separate vial, dissolve the liberated Boc-Dap(Boc)-OH (3 eq, ~0.3 mmol), HBTU (2.9 eq, ~0.29 mmol), and HOBt (3 eq, ~0.3 mmol) in 2 mL of DMF.
-
Add DIPEA (6 eq, ~0.6 mmol) to the activation solution. Vortex briefly. The solution may change color.
-
Coupling: Immediately add the activation solution to the drained resin.
-
Agitate the reaction vessel at room temperature for at least 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[7][10]
-
Analysis:
-
Negative Test (Yellow Beads): The coupling is complete. Proceed with washing the resin (3x DMF, 3x DCM).
-
Positive Test (Blue Beads): The coupling is incomplete. Drain the reaction vessel and perform a second coupling (recouple) with a freshly prepared activation solution for another 2 hours. If the test is still positive, cap the unreacted amines.[9]
-
| Reagent | Equivalents (vs. Resin Loading) | Rationale |
| Boc-Dap(Boc)-OH (Free Acid) | 3.0 - 4.0 | A higher excess drives the reaction equilibrium towards the product, compensating for potential steric hindrance. |
| HBTU | 2.9 - 3.9 | Used in slight deficiency relative to the amino acid to ensure all of the valuable residue is activated. |
| DIPEA (or other hindered base) | 6.0 - 8.0 | A significant excess is required to both neutralize the amino acid salt (if any residual) and facilitate the activation mechanism.[16] |
| Reaction Time | 2 - 4 hours | Extended time allows the bulky reagents to react completely. Monitoring with a Kaiser test is essential.[15] |
References
- 1. bachem.com [bachem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. HBTU - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
Boc-Dap(Boc)-OH.DCHA purification challenges and methods
Welcome to the technical support guide for Boc-Dap(Boc)-OH.DCHA, a critical building block in modern peptide synthesis and drug development. This resource is designed for researchers, scientists, and professionals who utilize this di-protected amino acid derivative in their work. Here, we address common purification challenges and provide practical, field-tested solutions to ensure the integrity and purity of your final products.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its subsequent use in synthesis.
Issue 1: Poor Solubility of the DCHA Salt
Question: I'm having difficulty dissolving my this compound salt for purification or subsequent reaction. What is the recommended approach?
Answer:
The dicyclohexylamine (DCHA) salt of Boc-Dap(Boc)-OH is intentionally crystalline and often has limited solubility in many common organic solvents at room temperature. This property aids in its initial purification and storage. However, for use in solution-phase chemistry or for further purification, breaking the salt is often necessary.
Root Cause Analysis:
-
Ionic Interaction: The primary reason for poor solubility is the strong ionic bond between the negatively charged carboxylate of the amino acid and the positively charged dicyclohexylammonium ion.
-
Solvent Polarity: The choice of solvent is critical. Non-polar solvents will not effectively solvate the ionic salt, while highly polar protic solvents may prematurely cleave the Boc protecting groups if acidic.
Recommended Protocol: Salt Breaking and Extraction
-
Suspension: Suspend the this compound salt in a mixture of ethyl acetate (EtOAc) and water. A 1:1 ratio is a good starting point.
-
Acidification: Cool the suspension in an ice bath. Slowly add a 1 M aqueous solution of citric acid or potassium bisulfate (KHSO₄) dropwise while stirring vigorously. Monitor the pH of the aqueous layer, aiming for a pH of 2-3. This protonates the carboxylate, breaking the ionic bond.
-
Extraction: The free acid, Boc-Dap(Boc)-OH, will now be soluble in the ethyl acetate layer. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M citric acid (or KHSO₄), water, and finally, brine. This removes the DCHA salt (now in the aqueous layer) and any residual acid.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free acid, which is typically an oil or foam.
Issue 2: Presence of Impurities After Synthesis
Question: My crude this compound shows several impurities on my TLC/LC-MS. What are the likely side products, and how can I remove them?
Answer:
The synthesis of di-protected diaminopropionic acid can lead to several common impurities. Identifying these is the first step toward an effective purification strategy.
Common Impurities & Their Origins:
| Impurity | Origin | Identification |
| Unreacted Starting Material | Incomplete reaction during the introduction of the second Boc group. | Lower molecular weight peak in MS corresponding to Boc-Dap-OH. |
| Over-reaction Products | Reaction of the Boc-anhydride with the carboxylate group to form a mixed anhydride. | Higher molecular weight peak in MS. |
| Residual Dicyclohexylamine (DCHA) | Excess DCHA used during salt formation. | Can be detected by ¹H NMR (broad signals around 1.0-2.0 ppm). |
| Di-tert-butyl Carbonate | A byproduct of the Boc protection reaction. | Can be observed in ¹H NMR (sharp singlet around 1.5 ppm). |
Purification Strategy Decision Tree:
Technical Support Center: Troubleshooting Boc-Dap(Boc)-OH.DCHA in Peptide Synthesis
Welcome to the technical support center for Boc-Dap(Boc)-OH.DCHA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS). Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your synthetic projects.
Introduction to this compound
Nα,Nβ-bis(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid dicyclohexylamine salt, abbreviated as this compound, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[1] Both the alpha (α) and beta (β) amino groups are protected by the acid-labile Boc group.[1][2] The dicyclohexylamine (DCHA) salt enhances the compound's stability and handling properties.[3] This building block is valuable for introducing a primary amine into the peptide backbone, which can be used for various post-synthetic modifications, such as creating branched or cyclic peptides.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the DCHA salt in this compound?
A1: The dicyclohexylamine (DCHA) salt is incorporated to improve the handling and stability of the amino acid derivative. It forms a stable, crystalline solid that is less prone to degradation during storage.[3] While the DCHA salt does not directly participate in the coupling reaction, it needs to be considered during the preparation of the amino acid solution for coupling.
Q2: Do I need to remove the DCHA salt before coupling?
A2: It is generally not necessary to remove the DCHA salt prior to the coupling reaction in solid-phase peptide synthesis (SPPS).[4] The acidic conditions of the subsequent Boc deprotection step will effectively remove the DCHA. However, for solution-phase synthesis, removal of the DCHA salt by an acidic workup may be required to ensure accurate stoichiometry and prevent side reactions.[4]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] A storage temperature of -20°C is often recommended for long-term stability.[5]
Q4: What is the primary application of Boc-Dap(Boc)-OH in peptide synthesis?
A4: Boc-Dap-OH and its derivatives are used to introduce a reactive primary amine on the side chain of a peptide.[6] This functionality allows for post-synthesis modifications such as cyclization, branching, or conjugation to other molecules.[6] The use of an orthogonal protecting group on the β-amino group, such as Fmoc in Boc-Dap(Fmoc)-OH, enables selective deprotection and modification of the side chain while the peptide is still on the solid support.[1][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Issue 1: Poor Solubility of this compound in Coupling Solvents
-
Observation: The amino acid derivative does not fully dissolve in standard coupling solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Potential Cause: The DCHA salt can sometimes reduce solubility in certain organic solvents.
-
Solution:
-
Solvent Selection: While DMF is a common solvent, a mixture of DMF and DCM can sometimes improve solubility.
-
Sonication: Gentle sonication of the amino acid solution in a water bath can aid in dissolution.
-
Pre-activation: During the pre-activation step with coupling reagents like HBTU or HATU, the formation of the active ester often improves solubility.
-
Issue 2: Incomplete Coupling Reaction
-
Observation: A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted free amines on the resin.[6]
-
Potential Causes:
-
Steric Hindrance: The bulky Boc groups on both the α- and β-amino groups can create steric hindrance, slowing down the coupling reaction.
-
Insufficient Activation: The coupling reagent may not be sufficiently activating the carboxylic acid.
-
Peptide Aggregation: For longer peptides, aggregation on the solid support can prevent access of the activated amino acid to the free N-terminus.[8]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling of this compound.
-
Detailed Protocols:
Protocol 1: Extended Coupling with HBTU/DIEA
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin and agitate for an extended period (e.g., 4 hours).
-
Monitoring: Perform a Kaiser test. If still positive, consider a second coupling.
Protocol 2: Double Coupling
-
After the initial coupling reaction, wash the resin thoroughly with DMF and DCM.
-
Repeat the coupling procedure with a fresh solution of activated this compound.
-
Issue 3: Side Reactions During Synthesis
-
Observation: Mass spectrometry of the crude peptide reveals unexpected byproducts.
-
Potential Causes:
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic molecule.[9][10]
-
Aspartimide Formation: If the sequence contains an aspartic acid residue, the side-chain carboxyl group can react with the peptide backbone to form a five-membered ring, which can then open to form a mixture of α- and β-linked peptides.[10]
-
Racemization: The activation of the amino acid can sometimes lead to a loss of stereochemical integrity.[10]
-
-
Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Diketopiperazine Formation | Use in situ neutralization protocols where the neutralization and coupling steps are performed simultaneously.[10][11] |
| Aspartimide Formation | Add HOBt to the deprotection solution (piperidine for Fmoc-SPPS) or use the β-cyclohexyl ester of aspartic acid in Boc-SPPS.[10] |
| Racemization | Add additives like HOBt or HOAt to the coupling mixture.[10] |
Issue 4: Incomplete Boc Deprotection
-
Observation: Deletion sequences are observed in the final peptide, indicating that the Boc group was not fully removed at each cycle.[12]
-
Potential Causes:
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient, especially for sterically hindered residues.
-
Degraded TFA: Trifluoroacetic acid (TFA) can degrade over time, reducing its effectiveness.
-
-
Troubleshooting Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
-
Experimental Protocol: Extended Boc Deprotection
Conclusion
The successful incorporation of this compound into peptide synthesis requires careful attention to reaction conditions. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can effectively utilize this valuable building block to create novel and complex peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Advanced Strategies for Preventing Diketopiperazine (DKP) Formation with Boc-Dap Residues in Peptide Synthesis
Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating Boc-diaminopropionic acid (Boc-Dap) into their peptide synthesis workflows. A common and often frustrating side reaction is the formation of diketopiperazine (DKP), which can lead to significant yield loss and complex purification challenges.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a major byproduct with a low molecular weight in my synthesis right after incorporating the second amino acid onto my N-terminal Boc-Dap. Could this be a diketopiperazine?
A1: Yes, this is a classic signature of diketopiperazine (DKP) formation.[1] This side reaction is an intramolecular cyclization that occurs at the dipeptide stage. After you deprotect the Boc group from the first amino acid (in this case, your Dap residue), the newly exposed N-terminal amine can attack the ester linkage connecting the C-terminal amino acid to the solid-phase resin.[1][3] This results in the dipeptide cleaving off the resin as a stable six-membered cyclic DKP, leading to a truncated sequence and a significant reduction in your target peptide yield.[1][4]
Q2: Why is this happening? What are the key factors that promote DKP formation in Boc-SPPS?
A2: DKP formation is driven by several factors related to both the peptide sequence and the reaction conditions. The primary event is the generation of a free N-terminal amine, which acts as the nucleophile.[1]
-
Peptide Sequence & Conformation: While proline is notorious for promoting DKP formation due to its ability to facilitate the required cis-amide bond, other sequences are also susceptible.[4][5] The conformational flexibility of the dipeptide on the resin is a critical factor; if the N-terminal amine can easily reach the C-terminal ester linkage, cyclization is more likely.[1]
-
Deprotection and Neutralization: In Boc-based solid-phase peptide synthesis (Boc-SPPS), the process is particularly vulnerable after the acidic deprotection of the Boc group (e.g., with TFA) and the subsequent neutralization step.[5][6] When you add a base like diisopropylethylamine (DIEA) to neutralize the TFA salt, you generate the free, nucleophilic amine. The longer this amine is present before the next coupling reaction begins, the greater the opportunity for it to initiate DKP formation instead of the desired intermolecular reaction.[1][5]
-
Resin Type: Resins with more labile ester linkages, such as Wang resin, are generally more susceptible to this cleavage reaction compared to more sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[3][4]
Q3: Is the Boc-Dap residue itself the problem? Does it have a higher risk of DKP formation?
A3: While any dipeptide sequence can be susceptible, the issue is not typically inherent to the Dap residue itself but rather to the general mechanism of Boc-SPPS at the dipeptide stage. The crucial point is the presence of a free N-terminal amine on the residue at position 1 (N-terminus) and its ability to attack the ester of the residue at position 2 (C-terminus, attached to the resin). The most effective way to prevent DKP formation is to minimize the lifetime of this reactive, free amine or to bypass the susceptible dipeptide-resin intermediate entirely.[1]
Q4: Is it necessary to protect the side-chain amine of my Boc-Dap-OH during synthesis?
A4: Absolutely. It is critical to protect the side-chain (β-amino) group of Dap throughout the synthesis. An unprotected side-chain amine is nucleophilic and will react with activated amino acids during coupling steps, leading to undesired chain branching.[7][8] An orthogonal protecting group strategy is highly recommended, such as using Boc for the α-amine and a base-labile group like Fmoc for the side-chain amine (i.e., Boc-Dap(Fmoc)-OH).[8][9][10] This allows you to maintain control over the synthesis and perform selective modifications on the side chain later if needed.[9]
Troubleshooting Guide: Diagnosing and Solving DKP Formation
Use this guide to identify and resolve issues related to DKP byproducts in your synthesis.
| Symptom / Observation | Probable Cause | Recommended Solution & Rationale |
| Unexpectedly low final peptide yield, especially with sequences starting with Xaa-Dap. | "Traceless" DKP Formation. The DKP has cleaved from the resin and been washed away during synthesis, leaving unreacted sites.[4] | 1. Implement In Situ Neutralization/Coupling: This is the most direct and effective strategy. By avoiding a separate neutralization step, the N-terminal amine is generated in the presence of the activated amino acid, favoring the desired coupling reaction.[1][6] 2. Switch to a 2-CTC Resin: The steric hindrance of this resin can suppress the intramolecular cyclization reaction.[3] |
| Significant impurity peak in HPLC/MS analysis corresponding to the mass of the cyclic dipeptide. | DKP Formation. The cyclized dipeptide has cleaved from the resin and is present as an impurity in the final crude product.[1] | 1. Use a Phosphonium-Based Coupling Reagent: Reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) have been shown to suppress DKP formation in Boc-SPPS.[1][11][12] 2. Couple as a Dipeptide: Synthesize the first two amino acids as a dipeptide unit in solution phase first, then couple this dipeptide to the resin. This completely bypasses the vulnerable dipeptide-resin stage.[3][4] |
| HPLC shows multiple deletion sequences, starting after the first two residues. | Incomplete Coupling at the third residue due to resin sites being capped by DKP formation. | 1. Optimize Coupling Conditions for the 3rd Amino Acid: After employing an anti-DKP strategy for the first coupling, ensure the third coupling is highly efficient. Use a more powerful coupling reagent like HATU or HBTU and consider a double coupling protocol.[7] 2. Monitor Reaction Completion: Use a qualitative method like the Kaiser test after each coupling to ensure the reaction has gone to completion before proceeding.[9] |
Visualizing the Mechanism of Diketopiperazine Formation
The following diagram illustrates the chemical pathway leading to DKP formation from a dipeptide attached to a solid support during Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USE OF BOP REAGENT FOR THE SUPPRESSION OF DIKETOPIPERAZINE FORMATION IN BOC/BZL SOLID-PHASE PEPTIDE SYNTHESIS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Side-Chain Protection Issues with Boc-Dap(Boc)-OH.DCHA
Welcome to the technical support center for Nα,Nβ-bis(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid dicyclohexylammonium salt (Boc-Dap(Boc)-OH.DCHA). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid derivative into their synthetic peptides. As a non-canonical amino acid, diaminopropionic acid (Dap) offers a valuable side-chain primary amine for introducing branching, cyclization, or conjugation points.[1] However, the choice of protecting group strategy is paramount to success.
The use of Boc protection on both the α-amino and β-amino groups presents a specific set of challenges primarily due to the lack of orthogonality. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you anticipate and resolve common issues encountered during your experiments.
Core Concepts: The Challenge of Non-Orthogonal Protection
In solid-phase peptide synthesis (SPPS), orthogonal protection schemes are fundamental. This strategy employs protecting groups for different functional groups (e.g., Nα-amino vs. side-chain) that can be removed under distinct chemical conditions, allowing for selective deprotection.[2][3] For instance, the widely used Fmoc/tBu strategy combines a base-labile Nα-Fmoc group with acid-labile side-chain protecting groups like tert-butyl (tBu).[4]
Boc-Dap(Boc)-OH presents a non-orthogonal system. Both the Nα- and Nβ-amino groups are protected by the same acid-labile Boc group.[5] Standard Boc-SPPS protocols utilize trifluoroacetic acid (TFA) to remove the Nα-Boc group at each cycle.[6][7] This creates a significant risk of simultaneously or prematurely removing the Nβ-Boc group, exposing the highly nucleophilic side-chain amine and paving the way for multiple side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a salt?
A1: this compound is the dicyclohexylammonium (DCHA) salt of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid. The DCHA salt form is often supplied because it enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and purify compared to the free acid, which may be an oil or an amorphous solid.[8][9] Before use in peptide coupling reactions, the DCHA salt must be converted back to the free acid.[8][10]
Q2: What is the primary issue with using Boc-Dap(Boc)-OH in standard Boc-SPPS?
A2: The central issue is the lack of orthogonality between the two Boc protecting groups. The acidic conditions required to remove the Nα-Boc group at each synthesis cycle (e.g., 25-50% TFA in DCM) are harsh enough to partially or fully cleave the Nβ-Boc group on the side chain.[4][6] This premature side-chain deprotection exposes a reactive primary amine, which can lead to undesirable side reactions.
Q3: What are the major side reactions that can occur due to premature Nβ-Boc deprotection?
A3: The two most significant side reactions are:
-
Peptide Branching: The newly exposed side-chain amine can react with the activated carboxyl group of the next amino acid being coupled, leading to the formation of a branched peptide. This results in a product with a significantly higher molecular weight.
-
Intramolecular Cyclization (Piperidinone Formation): The Nβ-amine can attack the activated C-terminal carboxyl group of its own residue, especially during the activation step for coupling the next amino acid. This leads to the formation of a stable six-membered ring, a 3-amino-2-piperidinone derivative, which terminates the peptide chain.
Q4: Is the Nβ-Boc group more or less stable to acid than the Nα-Boc group?
A4: While direct comparative kinetic studies on the Dap scaffold are not extensively published, the lability of a Boc group is influenced by its electronic and steric environment. In standard Boc-SPPS, the protocol is designed for the quantitative cleavage of the Nα-Boc group.[6] Therefore, it must be assumed that the Nβ-Boc group possesses similar or only marginally different acid lability, putting it at high risk of cleavage during every Nα-deprotection step. Relying on a slight difference in lability for selective deprotection is not a robust synthetic strategy.
Q5: How can I detect these side products in my crude peptide?
A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the most effective method.[5]
-
Peptide Branching: Will appear as a peak in the mass spectrum corresponding to [M + Mass of coupled amino acid - Mass of protecting groups].
-
Piperidinone Formation: This intramolecular cyclization results in the loss of a water molecule (H₂O) from the Dap residue. You will observe a mass decrease of 18.01 Da from the expected mass of the truncated peptide. For example, if the cyclization occurs after the Dap residue has been coupled, the observed mass will be [Mass of peptide up to Dap] - 18.01 Da.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, identified by common symptoms and analytical observations.
Issue 1: Low Yield of Target Peptide and Presence of Higher Molecular Weight Impurities
-
Symptom: Your final crude product shows a low yield of the desired peptide by HPLC, accompanied by significant peaks at higher molecular weights in the mass spectrum.
-
Probable Cause: Peptide Branching. This indicates that the Nβ-Boc group was prematurely cleaved, and the exposed side-chain amine competed with the Nα-amine for the next activated amino acid.
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for peptide branching side reaction.
Issue 2: Presence of a Truncated Peptide with a Mass Loss of ~18 Da
-
Symptom: Your HPLC chromatogram shows a major impurity peak that, upon MS analysis, corresponds to the mass of your peptide truncated at the Dap residue, minus approximately 18 Da.
-
Probable Cause: Intramolecular Cyclization to form a Piperidinone. After premature Nβ-Boc deprotection, the free side-chain amine attacks the activated carboxyl group of the same residue during the subsequent coupling step, leading to chain termination.
-
Mechanism of Piperidinone Formation:
Caption: Mechanism of piperidinone formation from a Dap residue.
-
Troubleshooting & Solutions:
-
Primary Solution: The most robust solution is to switch to an orthogonal protection strategy, such as Boc-Dap(Fmoc)-OH . The Fmoc group is completely stable to the acidic conditions of Boc deprotection, ensuring the side-chain amine remains protected until it is intentionally cleaved with a base (e.g., piperidine).[2]
-
Alternative (Not Recommended): Attempting to use milder coupling conditions or less efficient activators to disfavor cyclization is generally unreliable and can lead to incomplete coupling and other side reactions.
-
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
This step is mandatory before using the amino acid in a coupling reaction.
| Step | Procedure | Rationale |
| 1 | Suspend 1 part of the this compound salt in 5-10 volume parts of ethyl acetate (EtOAc) or another suitable ether-based solvent. | To create a biphasic system for efficient extraction.[8] |
| 2 | In a separate funnel, add 10% aqueous phosphoric acid (H₃PO₄) and stir the mixture until the solid DCHA salt is fully dissolved and two clear phases are visible. | Phosphoric acid protonates the dicyclohexylamine, converting it to the water-soluble phosphate salt. HCl should be avoided as it forms a poorly soluble dicyclohexylammonium chloride precipitate.[8] |
| 3 | Check that the pH of the lower, aqueous phase is between 2 and 3. | Ensures complete protonation and removal of the dicyclohexylamine. |
| 4 | Separate the phases. Wash the organic (EtOAc) phase once more with 2 volume parts of 10% H₃PO₄, followed by three washes with 2 volume parts of water. | To remove all traces of the DCHA salt and excess acid. The final water washes should bring the pH to ≥4.[8] |
| 5 | Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. | To isolate the pure, dry, free acid form of Boc-Dap(Boc)-OH. The product will likely be an oil or foam. |
Protocol 2: Recommended Coupling Using an Orthogonally Protected Derivative (Boc-Dap(Fmoc)-OH)
This protocol outlines the standard and recommended procedure for incorporating a Dap residue in Boc-SPPS, avoiding the side reactions discussed above.
-
Resin Preparation: Start with the Nα-deprotected peptide-resin (with a free N-terminal amine) swelled in dichloromethane (DCM).
-
Neutralization: Neutralize the N-terminal amine salt by washing the resin twice with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes each time. Wash thoroughly with DCM (3x) and then DMF (3x).[7]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (2-3 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 eq. to the amino acid) in N,N-dimethylformamide (DMF).
-
Coupling: Add DIEA (2 eq. to the amino acid) to the activation vessel and immediately add the solution to the neutralized resin. Agitate the reaction for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next synthesis cycle.
By following this protocol, the Fmoc-protected side chain of the Dap residue will remain inert during subsequent Nα-Boc deprotection steps, ensuring the integrity of your final peptide product.
References
- 1. vdoc.pub [vdoc.pub]
- 2. chemimpex.com [chemimpex.com]
- 3. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Enhancing Yield and Purity in Peptides Containing Diaminopropionic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of peptides containing the non-proteinogenic amino acid, 2,3-diaminopropionic acid (Dap). The unique bifunctional nature of Dap presents both opportunities for novel peptide design and specific challenges in solid-phase peptide synthesis (SPPS). This document will equip you with the knowledge to overcome these hurdles and improve the yield and purity of your Dap-containing peptides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of peptides containing diaminopropionic acid, providing potential causes and actionable solutions.
Problem 1: Low Overall Yield of the Final Peptide
You've completed your synthesis, but after cleavage and purification, the final yield of your Dap-containing peptide is significantly lower than expected.
Possible Causes:
-
Incomplete Coupling of the Dap Residue: Due to steric hindrance from the side-chain protecting group, the Dap amino acid may not have coupled efficiently to the growing peptide chain.
-
Lactamization of the Dap Building Block: Certain commercially available Dap derivatives, particularly those with bulky side-chain protecting groups, can undergo intramolecular cyclization upon activation, forming a lactam. This side reaction consumes the activated amino acid, preventing it from coupling to the peptide. For instance, Fmoc-Dab(Mtt)-OH, a close homolog of Dap, has been shown to be prone to rapid lactamization.[1][2][3]
-
Side-Chain Branching: Premature removal of the Dap side-chain protecting group during synthesis can lead to the growth of a secondary peptide chain on the β-amino group, resulting in a complex mixture of products and a low yield of the desired linear peptide.[4][5]
-
Aggregation: Peptides rich in Dap or other charged residues can be prone to aggregation on the solid support, hindering subsequent coupling and deprotection steps.
Solutions:
-
Optimize Dap Coupling:
-
Choice of Coupling Reagent: For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[6][7] Employ more potent coupling reagents such as HATU, HCTU, or PyAOP, which are known to be effective for difficult couplings.[6][8]
-
Double Coupling: Perform a second coupling step for the Dap residue to ensure complete reaction.
-
Extended Coupling Time: Increase the reaction time for the Dap coupling step to allow for complete acylation.
-
-
Mitigate Lactamization:
-
Pre-activation vs. In-situ Activation: Avoid pre-activating the Dap amino acid for extended periods before adding it to the resin. Instead, use an in-situ activation protocol where the coupling reagent is added to the resin immediately followed by the Dap derivative. For building blocks known to be highly susceptible to lactamization, a preincubation-free protocol is recommended.[1][2]
-
Alternative Building Blocks: If lactamization is a persistent issue with a particular Dap derivative, consider using an alternative with a different side-chain protecting group that is less prone to this side reaction.[1][2]
-
-
Prevent Side-Chain Branching:
-
Select a Robust Orthogonal Protecting Group: Choose a side-chain protecting group for the β-amino group of Dap that is highly stable to the conditions used for α-amino (Fmoc) deprotection (typically 20% piperidine in DMF). The ivDde group is generally more stable to piperidine than the Dde group.[9] The Mtt group is also an option, though it requires mildly acidic conditions for removal.
-
-
Address Aggregation:
-
Incorporate Pseudoprolines: If the peptide sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structures that lead to aggregation.
-
Use Chaotropic Salts: In difficult cases, the addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help to break up aggregates.
-
Problem 2: Observation of Unexpected Peaks in Mass Spectrometry of the Crude Product
Your mass spectrometry analysis of the crude peptide shows multiple peaks in addition to the expected product mass.
Possible Causes:
-
Deletion Sequences: Incomplete coupling of one or more amino acids, including Dap, will result in peptides that are missing those residues.
-
Branched Peptides: As mentioned previously, premature deprotection of the Dap side chain can lead to the formation of branched peptides.
-
Modification of Side Chains During Cleavage: The highly reactive cations generated during the final trifluoroacetic acid (TFA) cleavage can modify sensitive amino acid side chains if not properly "scavenged".
-
Piperidide Adduct: During on-resin cyclization involving Dap, a side-product resulting from the addition of piperidine (from Fmoc deprotection) to the peptide has been observed.[10]
Solutions:
-
Confirm Complete Couplings: Use a colorimetric test, such as the Kaiser test, after each coupling step to ensure that all primary amines have been acylated. If the test is positive, indicating incomplete coupling, perform a second coupling.
-
Optimize Cleavage Conditions:
-
Use a Scavenger Cocktail: Always use a scavenger cocktail during TFA cleavage to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[11]
-
Consider a Two-Step Cleavage: For particularly sensitive peptides, a two-step cleavage protocol, where the side-chain protecting groups are removed with a milder acid before cleavage from the resin with a stronger acid, can minimize side reactions.[12][13]
-
-
Prevent Piperidide Formation in Cyclization: If performing on-resin cyclization, consider using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the final Fmoc deprotection instead of piperidine to avoid the formation of piperidide adducts.[10]
Frequently Asked Questions (FAQs)
Q1: Which side-chain protecting group is best for diaminopropionic acid?
The choice of protecting group for the β-amino group of Dap depends on your overall synthetic strategy. The key is to use an orthogonal protecting group that can be removed without affecting the α-amino protecting group (typically Fmoc) or other side-chain protecting groups.[4][14][15]
| Protecting Group | Removal Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) | Removed during final cleavage. Not suitable for on-resin side-chain modification. |
| Mtt (4-Methyltrityl) | Mildly acidic (e.g., 1% TFA in DCM) | Allows for on-resin side-chain modification. Can be prone to lactamization upon activation.[1][2] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF[9] | Orthogonal to both Fmoc and Boc strategies. Good for on-resin modification. More stable to piperidine than Dde.[9] |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Fully orthogonal to both Fmoc and Boc strategies. Requires specific palladium catalysts for removal. |
Q2: What are the recommended coupling reagents for incorporating Dap?
Due to potential steric hindrance, high-reactivity coupling reagents are recommended.[6]
-
Uronium/Aminium Salts: HATU, HBTU, HCTU. These are highly efficient and widely used.[8]
-
Phosphonium Salts: PyBOP, PyAOP. These are also very effective, and unlike uronium salts, they do not have the potential for guanidinylation side reactions.[7][8]
For particularly challenging couplings, a combination of a powerful coupling reagent and an additive like OxymaPure® or HOAt can be beneficial.[6]
Q3: How can I visually represent my orthogonal protection strategy for a Dap-containing peptide?
A diagram can effectively illustrate the concept of orthogonal protection. The following Graphviz diagram shows a common strategy for synthesizing a peptide with a side-chain modification on a Dap residue.
Caption: Orthogonal protection workflow for Dap-containing peptides.
Q4: Can you provide a detailed protocol for coupling a sterically hindered Dap derivative?
Certainly. The following is an optimized protocol for coupling Fmoc-Dap(ivDde)-OH using HATU.
Experimental Protocol: Optimized Coupling of Fmoc-Dap(ivDde)-OH
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Dap(ivDde)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Prepare Coupling Solution: In a separate vial, dissolve 3 equivalents of Fmoc-Dap(ivDde)-OH and 2.9 equivalents of HATU in anhydrous DMF.
-
Activation: Add 6 equivalents of DIPEA to the coupling solution and vortex briefly. Note: Do not allow the activation mixture to stand for an extended period before adding it to the resin to minimize potential side reactions.
-
Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activated coupling solution. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Confirmation of Coupling (Optional but Recommended): Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Capping (If Coupling is Incomplete): If the Kaiser test is positive, you can either perform a second coupling (repeat steps 2-5) or cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed with Synthesis: Once coupling is complete, proceed with the Fmoc deprotection of the Dap residue to continue peptide elongation.
The following diagram illustrates the workflow for this optimized coupling protocol.
Caption: Optimized coupling workflow for Fmoc-Dap(ivDde)-OH.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.globalso.com [file.globalso.com]
- 9. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]
- 10. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Boc-Dap(Boc)-OH.DCHA Coupling
Welcome to our technical support center dedicated to addressing the challenges associated with the peptide coupling of Nα,Nβ-bis(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid dicyclohexylamine salt (Boc-Dap(Boc)-OH.DCHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities arising from the significant steric hindrance posed by this reagent.
Introduction to the Challenge
This compound is a valuable building block for introducing a functionalizable side-chain amine into a peptide sequence.[1] However, the presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups on both the α- and β-amino groups presents a significant steric barrier.[2][3] This steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow reaction rates, incomplete coupling, and the formation of deletion sequences.[2][4] This guide provides a comprehensive overview of the causes of these difficulties and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
A1: The primary challenge is steric hindrance. The two bulky Boc groups create a crowded environment around the carboxylic acid, making it difficult for the nucleophilic amine of the peptide chain to attack the activated carbonyl carbon.[2][3] This significantly slows down the rate of peptide bond formation compared to less hindered amino acids.
Q2: What are the initial signs of a difficult coupling reaction with this compound?
A2: Common indicators of poor coupling efficiency include:
-
A positive bromophenol blue or Kaiser (ninhydrin) test: After the coupling step, a blue or purple color on the resin beads indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[1][2][3]
-
Low final peptide yield: The overall yield of the desired peptide is significantly lower than expected.[2]
-
Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the Boc-Dap(Boc) residue, indicating a failed coupling step.[2]
Q3: Is it necessary to use the DCHA salt form of Boc-Dap(Boc)-OH?
A3: The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the carboxylic acid, often making the compound a more stable, crystalline solid.[5] Before the coupling reaction, the free carboxylic acid must be liberated from the DCHA salt. This is typically achieved by an acidic wash or by the in situ protonation during the pre-activation step with the coupling reagent and a base.
Q4: Do I need to protect the side-chain amino group of diaminopropionic acid (Dap)?
A4: Yes, it is highly recommended to protect the side-chain amino group of Dap.[3] An unprotected side-chain amine is nucleophilic and can react with activated amino acids during subsequent coupling steps, leading to the undesired formation of branched peptides.[3][6] The use of orthogonal protecting groups, such as Fmoc on the α-amino group and Boc on the side-chain amine, allows for selective deprotection and modification.[1][7]
Troubleshooting Guide: Overcoming Incomplete Coupling
This section provides a detailed guide to troubleshooting and resolving incomplete coupling reactions involving this compound.
Issue: Positive Kaiser Test and Deletion Sequences Observed in MS
This is the most common issue and directly points to a failure in the peptide bond formation step. The following are probable causes and their corresponding solutions.
Cause 1: Insufficiently Potent Coupling Reagent
Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often not powerful enough to overcome the severe steric hindrance of Boc-Dap(Boc)-OH.[4][8]
-
Solution: Switch to a more potent in-situ activating reagent.[4]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective for sterically hindered couplings.[4][9][10] HATU is often a preferred choice as it forms a highly reactive OAt-ester.[10]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings.[9]
-
Cause 2: Suboptimal Reaction Conditions
Even with a potent coupling reagent, the reaction conditions play a crucial role in driving the reaction to completion.
-
Solution 1: Optimize the Solvent. The solvent must adequately solvate the growing peptide-resin complex to ensure accessibility of the reactive sites.[4]
-
N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often a better choice for difficult sequences.[4]
-
-
Solution 2: Increase Reaction Time and/or Temperature. Steric hindrance slows down the reaction kinetics.[4]
-
Extended Coupling Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[4]
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[3]
-
Elevated Temperature: Gentle heating can help overcome the activation energy barrier. However, this should be done cautiously as it can increase the risk of racemization.[4] Microwave-assisted peptide synthesis (MAS-SPPS) is a highly effective technique for driving difficult couplings to completion rapidly by utilizing microwave energy to heat the reaction mixture.[2][4]
-
-
Solution 3: Use an Appropriate Base. A non-nucleophilic, hindered base is required for the activation step.
-
N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are recommended.[8]
-
Cause 3: Poor Resin Swelling
If the solid support is not adequately swollen, the reactive sites within the resin beads will be inaccessible to the reagents, leading to incomplete reactions.[2]
-
Solution: Ensure the resin is fully swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before commencing the coupling reaction.[2][3]
Visualization of the Coupling Process and Steric Hindrance
The following diagram illustrates the key steps in the coupling reaction and highlights the steric clash that can occur.
Caption: Workflow of Boc-Dap(Boc)-OH coupling and the challenge of steric hindrance.
Experimental Protocols
The following are generalized protocols for overcoming the challenges of coupling this compound. Always adapt these protocols based on your specific peptide sequence and solid-phase synthesis setup.
Protocol 1: High-Potency Uronium Salt Coupling (HATU)
This protocol is recommended as the first-line approach for coupling this compound.
-
Resin Preparation: Following the standard deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min) and NMP (3 x 1 min). Ensure the resin is well-swollen.
-
Reagent Preparation (Pre-activation): In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in NMP.
-
Activation: Add DIPEA (6 equivalents) to the reagent mixture. Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for at least 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Troubleshooting (If Kaiser test is positive):
-
Option A (Extend Time): Continue the coupling for an additional 2-4 hours, or overnight.
-
Option B (Double Couple): Drain the reaction vessel. Wash the resin with NMP (3 x 1 min). Repeat steps 2-5 with a fresh solution of activated this compound.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection or final cleavage step.
Protocol 2: Carbodiimide Coupling with OxymaPure Additive
If uronium/phosphonium salts are not available or desired, this protocol enhances the reactivity of carbodiimides.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents) in NMP.[11][12]
-
Activation: Add DIC (3 equivalents) to the solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin and agitate for 4-6 hours at room temperature.
-
Monitoring and Troubleshooting: Follow steps 5 and 6 from Protocol 1.
-
Washing: Follow step 7 from Protocol 1.
Data Summary: Comparison of Coupling Reagent Strategies
| Reagent Class | Example(s) | Relative Speed | Efficacy for Hindered Couplings | Key Considerations |
| Carbodiimide | DIC, DCC | Slow to Moderate | Low to Moderate | Often insufficient for Boc-Dap(Boc)-OH. Byproducts can be problematic (e.g., DCU precipitation with DCC).[13][14] |
| Carbodiimide + Additive | DIC/OxymaPure, DIC/HOBt | Moderate | Moderate to High | OxymaPure is a safer and often more effective alternative to the potentially explosive HOBt.[11][12][15] Significantly improves performance over carbodiimide alone. |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Very Fast | Very High | Highly recommended for sterically hindered residues. HATU and COMU are generally considered among the most efficient.[9][10] |
| Phosphonium Salts | PyBOP, PyAOP | Fast | High to Very High | Excellent alternatives to uronium salts. PyAOP is particularly potent due to the formation of an OAt-ester.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. bachem.com [bachem.com]
Removal of DCHA salt for specific reaction conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of dicyclohexylamine (DCHA) salts. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Introduction: The "Why" of DCHA Salts
In synthetic chemistry, particularly in peptide synthesis and the preparation of active pharmaceutical ingredients (APIs), achieving a stable, crystalline solid is a critical goal for purification and handling.[1][2] Many acidic compounds, such as N-protected amino acids, are often oils or amorphous solids that are difficult to purify. The formation of a dicyclohexylammonium (DCHA) salt can induce crystallization, providing a reliable method for purification through recrystallization.[1][2] The DCHA salt is typically stable and easy to handle, but the dicyclohexylamine must be quantitatively removed before the deprotected acid can be used in subsequent reactions, such as peptide coupling.[1][3]
This guide will address the common challenges and questions surrounding the cleavage of DCHA salts and the removal of dicyclohexylamine.
Frequently Asked Questions (FAQs)
Question 1: Why can't I just use my N-protected amino acid-DCHA salt directly in my EDC/NHS coupling reaction?
While some researchers have attempted to use the DCHA salt directly, it is strongly discouraged for several reasons.[3]
-
Stoichiometric Disruption: The presence of dicyclohexylamine, a secondary amine, can interfere with the coupling reaction by competing with the desired amine nucleophile.
-
Byproduct Formation: DCHA can react with activated esters (like the NHS-ester) to form a stable amide byproduct, consuming your valuable activated intermediate and complicating purification.
-
Precipitation Issues: The reaction can become messy, with reports of various salts crashing out of the reaction mixture, making stirring and monitoring difficult.[3]
To ensure a clean and efficient coupling, it is best practice to first liberate the free acid from its DCHA salt.
Question 2: I'm seeing two spots on my TLC after the acidic workup. Does this mean the DCHA removal is incomplete?
This is a very common observation, especially when working with Boc-protected amino acids. While it could indicate incomplete DCHA removal, it is more likely due to the partial cleavage of the Boc protecting group under the acidic conditions of the workup.[3]
-
Spot 1 (Higher Rf): This is likely your desired Boc-protected amino acid.
-
Spot 2 (Lower Rf, often a streak): This could be the free amino acid (resulting from Boc cleavage) or residual dicyclohexylamine.
Troubleshooting Tip: To confirm the identity of the second spot, you can co-spot your TLC plate with a sample of dicyclohexylamine. If the second spot corresponds to the DCHA standard, then your removal is incomplete. If not, it is likely a deprotected byproduct.
Question 3: Why is phosphoric acid or potassium bisulfate recommended over hydrochloric acid for the acidic wash?
Using hydrochloric acid (HCl) for the acidic wash is a common pitfall. While HCl will protonate the dicyclohexylamine, it forms dicyclohexylammonium chloride, which is sparingly soluble in many organic solvents and can precipitate, making the separation difficult.[1]
In contrast, phosphoric acid and potassium bisulfate form dicyclohexylammonium salts that are highly soluble in the aqueous phase, ensuring a clean and efficient extraction of the DCHA from the organic layer.[1]
Troubleshooting Guide
Scenario 1: Persistent Emulsion During Acidic Extraction
Emulsions are a frequent issue during the liquid-liquid extraction to remove DCHA. They are often caused by the presence of fine particulates or surfactants.
Solutions:
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.[1]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to phase separation.
Scenario 2: Product Precipitates During Extraction
If your free acid product has low solubility in the chosen organic solvent, it may precipitate out during the extraction process.
Solutions:
-
Increase Solvent Volume: Add more of the organic solvent to keep your product in solution.
-
Switch Solvents: If precipitation is persistent, consider re-evaluating your choice of organic solvent. A more polar organic solvent may be required.
-
Isolate and Re-dissolve: If significant precipitation occurs, you can filter the solid, wash it with the aqueous layer to remove any trapped DCHA salts, and then re-dissolve it in a larger volume of a suitable organic solvent for the subsequent washing steps.
Scenario 3: Low Yield of the Free Acid
A low yield of your desired product after DCHA salt removal can be attributed to several factors.
Potential Causes & Solutions:
-
Incomplete Acidification: Ensure the pH of the aqueous phase is sufficiently acidic (pH 2-3) to fully protonate the dicyclohexylamine.[1] Use pH paper to check the aqueous layer after the first extraction.
-
Product Solubility in Aqueous Phase: If your free acid has some water solubility, it may be partitioning into the aqueous layer. To recover this, you can perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.
-
Premature Boc-Deprotection: If you are working with acid-sensitive protecting groups, prolonged exposure to the acidic wash or using overly harsh acidic conditions can lead to their cleavage. Minimize the contact time with the acidic solution and consider using pre-chilled solvents.[1]
Detailed Experimental Protocols
Protocol 1: Standard DCHA Salt Removal
This protocol is suitable for most N-protected amino acids and other acidic compounds that are stable to mild acidic conditions.
Materials:
-
DCHA salt of your compound
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
10% w/v Phosphoric Acid or 1M Potassium Bisulfate (KHSO₄)
-
Deionized Water
-
Saturated NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Erlenmeyer Flasks
-
Rotary Evaporator
Procedure:
-
Suspension: Suspend 1 part of the DCHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.[1]
-
Acidification: Add an equal volume of 10% phosphoric acid. Shake the funnel vigorously for 1-2 minutes, venting frequently. The solid DCHA salt should dissolve, resulting in two clear phases.
-
pH Check: Allow the layers to separate. Remove the lower aqueous layer and check its pH to ensure it is between 2 and 3.[1]
-
Aqueous Wash: Wash the organic layer with another portion of 10% phosphoric acid.
-
Water Washes: Wash the organic layer three times with equal volumes of deionized water. The pH of the final aqueous wash should be ≥4.[1][4]
-
Brine Wash: Perform a final wash with saturated NaCl solution to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to yield the free acid, which is often an oil or foam.[1][5]
Protocol 2: Monitoring DCHA Removal by TLC
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).
-
On a TLC plate, spot the following:
-
Lane 1: Your starting DCHA salt.
-
Lane 2: A co-spot of the DCHA salt and a dicyclohexylamine standard.
-
Lane 3: The organic layer after the first acidic wash.
-
Lane 4: The final, dried organic layer.
-
-
Develop and visualize the plate. The spot corresponding to the DCHA salt should disappear from the organic layer as the washes proceed.
| Compound | Typical Rf Value | Notes |
| DCHA Salt | High | Less polar |
| Free Acid | Moderate | More polar than the salt |
| Dicyclohexylamine | Varies | Can be visualized with ninhydrin or other stains |
Visualizing the Workflow
DCHA Salt Removal Workflow
The following diagram illustrates the decision-making process for removing a DCHA salt.
Caption: Decision workflow for DCHA salt removal.
Troubleshooting Logic Diagram
This diagram outlines the logical steps to diagnose issues during DCHA removal.
Caption: Troubleshooting logic for DCHA removal issues.
References
Impact of solvent choice on Boc-Dap(Boc)-OH.DCHA reactions
As a Senior Application Scientist, I've frequently guided researchers through the nuances of peptide synthesis. A recurring topic of discussion is the choice of solvent and its profound impact on reactions involving Nα,Nβ-di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt, or Boc-Dap(Boc)-OH.DCHA. This is not merely a question of solubility; the solvent system is an active participant that dictates reaction kinetics, side reaction pathways, and ultimately, the success of your synthesis.
This technical support center is designed to move beyond simple protocols and provide a deeper understanding of the causality behind solvent selection for this specific reagent. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and the principles of solvent selection.
Q1: What is the purpose of the dicyclohexylammonium (DCHA) salt in this compound?
A1: The DCHA salt form serves a critical role in the stability and handling of the Boc-protected amino acid.[1][2] N-protected amino acids can often be oils or amorphous solids that are difficult to purify and handle. Forming a salt with a bulky, basic counter-ion like dicyclohexylamine (DCHA) often induces crystallization, resulting in a stable, free-flowing solid with improved shelf-life and handling characteristics.[2][3]
Q2: Do I need to remove the DCHA salt before using the amino acid in a coupling reaction?
A2: Not necessarily. While you can perform a separate acid-base workup to convert the DCHA salt back to the free acid, it is often not required for standard peptide coupling reactions, particularly in solid-phase peptide synthesis (SPPS).[2][4] The acidic conditions of the subsequent Boc deprotection step or the presence of activating agents and bases in the coupling cocktail are typically sufficient to liberate the free carboxylic acid in situ. In many SPPS protocols, the DCHA salt is used directly.[4] However, for solution-phase synthesis, removing the DCHA beforehand can provide more precise stoichiometry and a cleaner reaction profile.[2][4]
Q3: Which solvents are recommended for dissolving this compound?
A3: The solubility of Boc-protected amino acids is governed by the polarity of the nonpolar Boc groups and the polar carboxylic acid/amine functionalities.[5] Polar aprotic solvents are generally the most effective. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent choices as they effectively solvate the growing peptide chain and the reagents.[6][7] Dichloromethane (DCM) is also commonly used, especially in Boc-based SPPS, as it readily dissolves most Boc-protected amino acids and is compatible with TFA for deprotection.[7] For challenging cases, Dimethyl sulfoxide (DMSO) can be used, sometimes in a mixture with other solvents, to disrupt peptide aggregation.[8][9]
Q4: How does solvent polarity influence the efficiency of peptide coupling reactions?
A4: Solvent choice is critical for ensuring that the growing peptide chain remains well-solvated and accessible for reaction.[6] In solid-phase synthesis, poor solvation can lead to peptide chain aggregation, which physically blocks the N-terminal amine and prevents it from reacting with the activated amino acid, resulting in incomplete coupling and deletion sequences.[8][10] Highly polar solvents like DMF and NMP are effective at disrupting the intermolecular hydrogen bonds that cause aggregation, thereby improving coupling yields.[6][7] The choice of solvent must balance the solubility of the protected amino acid with the solvation of the peptide-resin complex.[6]
Q5: Can the solvent choice help minimize common side reactions?
A5: Absolutely. The solvent can significantly influence the rate of common side reactions:
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization is a major issue at the dipeptide stage. The rate of DKP formation generally increases in less polar solvents. Using more polar solvents like DMF for coupling and neutralization can help suppress this side reaction.[11]
-
Racemization: While primarily influenced by the coupling reagent and base, the solvent can play a role. Polar, hydrogen bond-accepting solvents can help stabilize intermediates and may influence the rate of racemization.
-
Aggregation: As mentioned, this is a major cause of failed syntheses, especially for long or hydrophobic peptides. Switching from DMF to a stronger, more chaotropic solvent like NMP, or using solvent mixtures containing DMSO, can be highly effective at preventing aggregation.[8][9]
Troubleshooting Guide: Solvent-Related Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My coupling reaction is incomplete, and the Kaiser test remains positive (blue).
-
Possible Cause: Poor solvation of the peptide-resin complex is a primary suspect, leading to an inaccessible N-terminus. This is common with hydrophobic sequences. Another possibility is poor solubility of the this compound itself in the chosen solvent.
-
Recommended Actions & Rationale:
-
Switch to a More Polar/Chaotropic Solvent: If you are using DCM or DMF, switch to NMP.[7] NMP is a more powerful solvent for disrupting secondary structures and preventing aggregation.[8]
-
Use a Solvent Mixture: Consider using a mixture of DMF/DMSO (e.g., 1:1 v/v). DMSO is excellent at breaking up hydrogen bonds that cause peptide aggregation.[8]
-
Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can improve reaction kinetics and disrupt aggregation.[8] Be cautious, as higher temperatures can also increase the risk of racemization.
-
Check Reagent Solubility: Ensure your this compound and coupling reagents are fully dissolved before adding them to the resin. If you see precipitation, you may need to increase the solvent volume or switch to a better solvent like DMF or NMP.
-
Issue 2: My crude peptide product shows signs of aggregation, leading to a broad peak in HPLC and low recovery after purification.
-
Possible Cause: The peptide aggregated on the resin during synthesis, was cleaved in an aggregated state, and remained aggregated during purification.
-
Recommended Actions & Rationale:
-
Re-evaluate Synthesis Solvents: This is a clear indication that the solvents used during synthesis were not sufficient to maintain solvation. For future syntheses of this or similar peptides, proactively use NMP or solvent mixtures containing chaotropic salts (e.g., LiCl in DMF) to prevent aggregation from the start.[8]
-
Optimize Dissolution for Purification: The choice of solvent for dissolving the crude peptide before HPLC is critical. Start with the mobile phase (e.g., 0.1% TFA in water/acetonitrile). If solubility is poor, use a minimal amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) to dissolve the peptide first, then dilute with the mobile phase.[12] This disrupts aggregation prior to injection.
-
Issue 3: I observe an unexpected peak in my LC-MS corresponding to a +28 Da adduct, especially after long coupling times in DMF.
-
Possible Cause: This is likely due to N-formylation. DMF can degrade over time to produce small amounts of dimethylamine and formic acid.[7] The formic acid can be activated by coupling reagents and react with the free N-terminal amine of the peptide, leading to a formyl adduct (+28 Da).
-
Recommended Actions & Rationale:
-
Use High-Purity, Fresh DMF: Always use high-purity, peptide-synthesis-grade DMF. If a bottle has been open for a long time, it is best to replace it.
-
Switch to NMP: NMP is more stable than DMF and does not degrade to form reactive amine impurities, making it a safer choice for long or difficult couplings where formylation is a risk.[7]
-
Data & Protocols
Solvent Properties and Suitability
The following table summarizes the properties of common solvents used in peptide synthesis and their typical applications in reactions involving this compound.
| Solvent | Polarity (Dielectric Constant) | Key Advantages | Key Disadvantages | Best For... |
| Dichloromethane (DCM) | 9.1 | Excellent for resin swelling (polystyrene), dissolves Boc-amino acids well, compatible with TFA.[7] | Poor at solvating growing peptide chains, can lead to aggregation.[7] | Boc deprotection steps, washing, coupling of short, non-problematic sequences. |
| N,N-Dimethylformamide (DMF) | 36.7 | Good balance of reagent solubility and peptide-resin solvation.[6] | Can decompose to form reactive impurities (formylation risk).[7] | General-purpose coupling and washing solvent for most sequences. |
| N-Methylpyrrolidone (NMP) | 32.2 | Superior solvating power for peptide chains, reduces aggregation.[7] | More viscous and expensive than DMF. | "Difficult" or hydrophobic sequences, preventing on-resin aggregation.[8][10] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent at disrupting hydrogen bonds and secondary structures. | High boiling point, can be difficult to remove, may oxidize sensitive residues. | Additive (e.g., 10-20% in DMF/NMP) for severely aggregating sequences.[8][9] |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid (For Solution-Phase Synthesis)
This protocol is for applications where using the free acid form is preferred.
-
Suspension: Suspend 1 part of the this compound salt in 5-10 volume parts of ethyl acetate.[2]
-
Acidification: Transfer the suspension to a separatory funnel. Add 10% aqueous phosphoric acid and shake vigorously. The solid DCHA salt should dissolve as two clear phases appear.[2] Check the aqueous phase to ensure the pH is 2-3.
-
Phase Separation: Separate the lower aqueous phase.
-
Washing: Wash the organic (ethyl acetate) phase once more with 10% phosphoric acid, followed by three washes with water until the pH of the aqueous phase is ≥ 4.[2]
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.[2]
Protocol 2: In Situ Neutralization and Coupling in SPPS
This is a standard protocol for using the DCHA salt directly in solid-phase synthesis.
-
Resin Preparation: Ensure the resin-bound peptide has been deprotected (e.g., with 50% TFA in DCM) and the N-terminal amine is present as a TFA salt.[11][13] Wash the resin thoroughly with DCM and then DMF.[11]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2-3 equivalents) in DMF.[14][15]
-
Activation and Coupling: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the amino acid solution. The DIPEA will activate the coupling agent and also neutralize the DCHA and TFA salts.[11][15] Immediately add this activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours, or until a Kaiser test indicates the reaction is complete (beads are yellow).[14][15]
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[15]
Visual Workflows
Solvent Selection Logic
The following diagram illustrates a decision-making workflow for choosing the optimal solvent system.
Caption: Decision workflow for solvent selection in peptide coupling.
Handling of this compound
This diagram outlines the two primary pathways for using the reagent.
Caption: Workflow for handling the DCHA salt of the amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Strategies: Navigating Peptide Synthesis with Boc-Dap(Boc)-OH.DCHA vs. Fmoc-Dap(Boc)-OH
A Senior Application Scientist's Guide to Incorporating Diaminopropionic Acid
For researchers, medicinal chemists, and drug development professionals, the site-specific incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science. L-2,3-diaminopropionic acid (Dap), with its versatile β-amino group, is a powerful building block for creating branched peptides, introducing labels, or synthesizing cyclic analogues with enhanced stability and novel functionalities.[1][2] The key to successfully wielding this tool lies in a robust orthogonal protection strategy, allowing for precise chemical manipulation at different sites of the molecule.
This guide provides an in-depth, data-driven comparison of the two principal reagents used for this purpose: Boc-Dap(Boc)-OH.DCHA and Fmoc-Dap(Boc)-OH . We will dissect their performance within their respective Solid-Phase Peptide Synthesis (SPPS) methodologies, moving beyond mere protocols to explain the causality behind experimental choices and empower you to select the optimal strategy for your research goals.
The Foundational Choice: Boc vs. Fmoc α-Amino Protection
At the heart of this comparison lies the fundamental difference between the two most dominant SPPS strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[3][4] Their core distinction is the chemical condition required to remove the temporary protecting group on the α-amino group of the growing peptide chain, a step performed repeatedly throughout the synthesis.
-
Boc Strategy: Employs a strong acid, typically trifluoroacetic acid (TFA), for deprotection.[5][6] Side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a very strong acid like anhydrous hydrofluoric acid (HF).[5][7]
-
Fmoc Strategy: Uses a base, typically a solution of piperidine in DMF, for deprotection.[4] Side-chain protecting groups are acid-labile (e.g., Boc, tBu, Trt) and are removed during the final TFA-mediated cleavage from the resin.[4][]
This difference creates two distinct chemical environments and dictates the entire workflow. The choice between this compound and Fmoc-Dap(Boc)-OH is therefore intrinsically linked to the choice between Boc-SPPS and Fmoc-SPPS.
Figure 1: Orthogonal protection schemes in Fmoc and Boc-based SPPS.
A Closer Look at the Building Blocks
| Feature | Fmoc-Dap(Boc)-OH | This compound |
| Full Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid | N-α-(tert-butyloxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid dicyclohexylamine salt |
| Molecular Weight | 426.46 g/mol | 485.63 g/mol (as DCHA salt) |
| Primary Use | Standard Fmoc-SPPS | Standard Boc-SPPS |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Boc (Acid-labile) | Boc (Acid-labile) |
| Role of DCHA Salt | N/A | The dicyclohexylamine (DCHA) salt improves the crystallinity and shelf-life of the Boc-amino acid, making it easier to handle and weigh. It must be converted to the free acid before the coupling reaction.[9] |
Head-to-Head Performance Comparison
While direct comparative studies publishing quantitative data for the exact same peptide sequence are scarce, we can infer performance from well-established principles and extensive protocol documentation.[1][10]
Coupling Efficiency
Both strategies are expected to achieve coupling efficiencies greater than 99% when using modern coupling reagents.[10] The choice of reagent is critical. For both derivatives, aminium/uronium salt-based reagents like HATU and HBTU are highly recommended, especially for potentially challenging couplings, as they are fast and minimize the risk of racemization.[11]
-
Fmoc-Dap(Boc)-OH: Couples using standard Fmoc-SPPS protocols. Pre-activation with HATU/DIPEA for 1-2 minutes before addition to the deprotected resin-bound amine is highly effective.[1]
-
This compound: Requires an initial neutralization step to convert the DCHA salt to the free acid before it can be activated and coupled.[9] Following this, coupling proceeds via standard Boc-SPPS protocols, often using HBTU/HOBt/DIEA for activation.[12] The extra step is a minor procedural consideration but does not inherently impact the final coupling efficiency.
Stability of the Side-Chain Protection
The core of the orthogonal strategy is the stability of the side-chain protecting group during the repeated removal of the α-amino protecting group.
-
Fmoc-SPPS with Fmoc-Dap(Boc)-OH: The side-chain Boc group is stable to the repeated treatments with 20% piperidine used to remove the Nα-Fmoc group.[4][] This robust orthogonality is a key advantage of the Fmoc strategy.
-
Boc-SPPS with Boc-Dap(Boc)-OH: In this case, both the α-amino and β-amino groups are protected by Boc groups. This is not an orthogonal strategy for side-chain modification. Instead, this reagent is used when the goal is to produce a final peptide with two free amino groups at the Dap position after final cleavage. For orthogonal side-chain modification within a Boc-SPPS framework, one would use Boc-Dap(Fmoc)-OH .[5][10] In this case, the side-chain Fmoc group is completely stable to the repeated TFA treatments used for Nα-Boc removal.[10]
Deprotection, Cleavage, and Purity
The final steps of cleavage and deprotection represent the most significant divergence between the two strategies.
-
Fmoc-Dap(Boc)-OH Route: The final cleavage is performed with a TFA-based cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT) or, for simpler peptides, a cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.[13] This single step removes the side-chain Boc group from Dap, other acid-labile side-chain protecting groups, and cleaves the peptide from the resin.[4] The milder overall conditions of Fmoc-SPPS often lead to fewer side reactions and higher crude purity, especially for peptides containing acid-sensitive modifications like glycosylation or phosphorylation.[14]
-
Boc-Dap(Boc)-OH Route: Cleavage and deprotection require treatment with a very strong acid, typically anhydrous HF .[15] This is a hazardous reagent requiring specialized equipment.[4] While effective, HF can lead to more side reactions. The repetitive TFA treatments throughout the synthesis can also cause premature loss of some less-stable side-chain protecting groups, a phenomenon less common in Fmoc-SPPS.[14]
| Parameter | Fmoc-SPPS using Fmoc-Dap(Boc)-OH | Boc-SPPS using this compound |
| Nα-Deprotection | 20% Piperidine in DMF (Base)[1] | 25-50% TFA in DCM (Acid)[10] |
| Side-Chain Stability | High (Boc is stable to piperidine)[] | N/A (Both are Boc groups) |
| Final Cleavage | TFA-based cocktail (e.g., Reagent K)[13] | Anhydrous HF[15] |
| Safety & Equipment | Standard laboratory fume hood | Specialized, HF-resistant apparatus required[4] |
| Crude Purity | Generally higher due to milder conditions[14] | Can be lower, sequence-dependent |
| Compatibility | Excellent for acid-sensitive PTMs[14] | Better for very long or aggregation-prone sequences[3] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH in Fmoc-SPPS
This protocol outlines a standard manual coupling cycle on a swollen, Nα-Fmoc deprotected peptide-resin (e.g., Rink Amide resin).
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, confirmed by a positive Kaiser test.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 eq.), HATU (2.85 eq.), in DMF.
-
Activation: Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes. This pre-activates the carboxylic acid.[1]
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.[1]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle's Fmoc deprotection.[11]
Figure 2: Workflow for coupling Fmoc-Dap(Boc)-OH in Fmoc-SPPS.
Protocol 2: On-Resin Deprotection of Dap's Side-Chain Boc Group
This protocol is performed after the full peptide has been synthesized using the Fmoc-Dap(Boc)-OH reagent, allowing for selective functionalization of the β-amino group.
-
Resin Preparation: Start with the fully assembled, Nα-Fmoc protected peptide-resin.
-
Wash: Wash the resin thoroughly with DCM (5x).
-
Deprotection Cocktail: Prepare a solution of 95% TFA and 5% water.
-
Reaction: Add the TFA cocktail to the resin and agitate for 1-2 hours at room temperature. This selectively removes the side-chain Boc group.
-
Washing: Drain the TFA solution and wash the resin extensively with DCM (5x), followed by a neutralization wash with 10% DIEA in DCM (2x), and final washes with DCM (3x) and DMF (3x).
-
Confirmation: The resin now has a free β-amino group, ready for conjugation (e.g., with a fluorescent label or another peptide chain).
Protocol 3: Cleavage and Global Deprotection (Fmoc Strategy)
-
Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[13]
-
Cleavage Cocktail: Prepare Reagent B (TFA 88%, Phenol 5%, Water 5%, TIS 2%) for peptides without sensitive residues.[10] For peptides with Trp, Cys, or Met, use Reagent K.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[10]
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[10]
Figure 3: General workflow for peptide cleavage in an Fmoc-based strategy.
Application Showcase: Which Reagent Should You Choose?
Choose Fmoc-Dap(Boc)-OH for:
-
Routine Peptide Synthesis: Fmoc-SPPS is the most common method in modern labs due to its milder conditions and suitability for automation.[4]
-
Synthesis of Modified Peptides: It is the superior choice for peptides containing acid-sensitive post-translational modifications (PTMs) like phosphorylation or glycosylation.[14]
-
Orthogonal Side-Chain Ligation: The Fmoc/Boc combination provides true and robust orthogonality, allowing for reliable on-resin modification of the Dap side chain.[1][16]
-
Safety and Simplicity: Avoids the use of highly hazardous HF gas and the need for specialized cleavage equipment.[4]
Choose this compound for:
-
Legacy Protocols: When reproducing work originally developed using Boc-SPPS.
-
Specific Applications in Boc-SPPS: When the goal is a final peptide with two free amines at the Dap position after a standard Boc-SPPS synthesis and HF cleavage.
-
Synthesizing Difficult Sequences: The Boc-SPPS strategy, with its strong acid deprotection steps, can sometimes be advantageous for long or aggregation-prone sequences by helping to disrupt secondary structures during synthesis.[3]
Conclusion
For the vast majority of modern peptide synthesis applications, Fmoc-Dap(Boc)-OH is the superior and more versatile choice. Its integration into the milder, safer, and highly orthogonal Fmoc-SPPS workflow provides a reliable path to high-purity peptides with complex architectures. The robust stability of the side-chain Boc group during piperidine treatment ensures the integrity of the orthogonal protection scheme, which is critical for subsequent side-chain modifications.
While This compound has its place within the Boc-SPPS framework, its utility is more niche. It is primarily used when the synthetic strategy does not require orthogonal manipulation of the Dap side-chain and the lab is already equipped for and committed to the harsher conditions of Boc chemistry. The decision ultimately hinges on the desired final product and the overarching synthetic strategy employed by the research team.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Beyond the Thiol: A Comparative Guide to Next-Generation Bioconjugation Reagents as Alternatives to Boc-Dap(Boc)-OH.DCHA
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of innovation. In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of efficacy, stability, and safety. While traditional maleimide-based reagents have been instrumental, their limitations have spurred the development of more robust alternatives. This guide provides an in-depth comparison of Boc-Dap(Boc)-OH.DCHA and its next-generation counterparts, supported by experimental data and detailed protocols, to empower you in selecting the optimal bioconjugation strategy.
The Challenge with Conventional Maleimide Linkers
Traditional maleimide linkers, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), have been widely used for their reactivity towards thiol groups on cysteine residues. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing species like albumin in the bloodstream.[1][2] This can lead to premature payload release, causing off-target toxicity and a reduced therapeutic window.[1][2]
The Advancement of Self-Stabilizing Maleimides: this compound
This compound represents a significant advancement in maleimide chemistry.[1][3] The diaminopropionic acid (Dap) core is the key to its enhanced stability.[1][3] After conjugation to a thiol and subsequent removal of the Boc protecting group, the newly exposed primary amine is positioned to intramolecularly catalyze the hydrolysis of the succinimide ring.[3][4] This ring-opening results in a stable succinamic acid thioether linkage that is resistant to the retro-Michael reaction, effectively locking the payload onto the biomolecule.[3][4]
Mechanism of Self-Stabilization
Caption: Self-stabilization of Mal-D-Dap(Boc)-OH derived linker.
Comparative Analysis of Bioconjugation Reagents
The ideal bioconjugation reagent offers a balance of high reaction efficiency, specificity, and in vivo stability. Below is a comparison of this compound with a conventional maleimide linker and prominent next-generation alternatives.
| Linker Technology | Reactive Groups | Key Advantages | Key Disadvantages | In Vivo Stability |
| Conventional Maleimide (e.g., SMCC) | NHS-ester, Maleimide | Well-established chemistry, readily available. | Susceptible to retro-Michael reaction, potential for payload loss.[1][2] | Moderate |
| This compound (Self-Stabilizing Maleimide) | Carboxylic Acid, Maleimide, Boc-protected Amine | Enhanced stability via intramolecular hydrolysis, reduced payload shedding.[1][3] | Requires a Boc deprotection step. | High[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne (e.g., DBCO) | Bioorthogonal, high specificity, very stable triazole linkage.[5][6][] | Requires incorporation of non-native functional groups into biomolecules. | Very High |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Trans-cyclooctene | Extremely fast kinetics, bioorthogonal.[5] | Reagents can have limited stability. | Very High[5] |
| Enzyme-Mediated Ligation (e.g., Sortase A) | Peptide Tag (e.g., LPETG), Oligoglycine | Site-specific, homogenous conjugates.[8][9][10] | Requires protein engineering, enzyme production, and specific reaction conditions. | High |
Quantitative In Vivo Stability Comparison
A head-to-head study comparing a self-stabilizing maleimide-diaminopropionic acid (DPR) linker with a conventional maleimidocaproyl (mc) linker demonstrated a significant difference in payload retention in a rat model.[1]
| Linker Type | ADC | % Payload Loss (Day 7) |
| Self-Stabilizing Maleimide | anti-CD30-DPR-MMAE | <15% |
| Conventional Maleimide | anti-CD30-mc-MMAE | ~65% |
Data adapted from a comparative in vivo study in rats.[1]
Alternative Bioconjugation Strategies: A Deeper Dive
Beyond improving maleimide chemistry, several orthogonal strategies have emerged, offering distinct advantages.
Click Chemistry: SPAAC and IEDDA
Click chemistry describes reactions that are high-yielding, stereospecific, and generate minimal byproducts.[6][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This involves the reaction of an azide with a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[5][11] This method is truly bioorthogonal as neither azides nor cyclooctynes are present in biological systems.[6]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) boasts some of the fastest kinetics in bioconjugation.[5]
Caption: Key features of click chemistry alternatives.
Enzyme-Mediated Ligation
Enzymatic methods offer unparalleled site-specificity, leading to homogenous conjugates.[8][9][10]
-
Sortase-Mediated Ligation: Sortase A, a bacterial transpeptidase, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine, subsequently ligating it to an oligoglycine-functionalized molecule.[8][9][10]
-
Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific consensus sequence (CxPxR) and oxidizes the cysteine to a formylglycine residue, which contains a bioorthogonal aldehyde handle for subsequent conjugation.[12]
Experimental Protocols
The following protocols provide a generalized framework for bioconjugation using this compound and a key alternative, SPAAC.
Protocol 1: Two-Step Conjugation and Stabilization with Mal-D-Dap(Boc)-OH.DCHA
This protocol is designed for conjugating a thiol-containing payload to an antibody with subsequent stabilization.
Materials:
-
Thiol-activated payload
-
Mal-D-Dap(Boc)-OH.DCHA
-
Antibody in phosphate-buffered saline (PBS), pH 7.2-7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Payload Activation (Carboxylic Acid to NHS Ester):
-
Dissolve Mal-D-Dap(Boc)-OH.DCHA, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Stir at room temperature for 1-2 hours to form the NHS ester.
-
-
Antibody Reduction (if necessary):
-
If targeting native disulfides, reduce the antibody with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Add the activated Mal-D-Dap(Boc)-NHS ester payload to the antibody solution.
-
Incubate at 4°C overnight with gentle mixing.
-
-
Purification of Boc-Protected Conjugate:
-
Purify the conjugate from unreacted payload using an SEC column.
-
-
Boc Deprotection:
-
Lyophilize the purified conjugate.
-
Dissolve the lyophilized conjugate in a solution of 50% TFA in DCM.
-
Incubate at room temperature for 30 minutes.
-
Remove the TFA/DCM under a stream of nitrogen.
-
-
Stabilization (Succinimide Ring Hydrolysis):
-
Reconstitute the deprotected conjugate in a buffer at pH 8.5-9.0.
-
Incubate at 37°C for 2-4 hours to facilitate intramolecular hydrolysis.
-
-
Final Purification:
-
Perform a final purification step using an SEC column to exchange the buffer to a formulation buffer (e.g., PBS pH 7.4).
-
Protocol 2: Site-Specific Conjugation using SPAAC
This protocol assumes the antibody has been engineered to contain an azide-bearing unnatural amino acid (e.g., p-azidomethyl-L-phenylalanine).[13]
Materials:
-
Azide-functionalized antibody in PBS, pH 7.4
-
DBCO-functionalized payload dissolved in DMSO
-
SEC column
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-functionalized antibody is purified and in the correct buffer.
-
Prepare a stock solution of the DBCO-payload in DMSO.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the DBCO-payload to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 24-48 hours, with gentle mixing.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the drug-to-antibody ratio (DAR).
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the ADC from unreacted payload and excess reagents using an SEC column equilibrated with the desired formulation buffer.
-
-
Characterization:
-
Characterize the final conjugate for DAR, aggregation, and purity using HIC, SEC, and mass spectrometry.
-
Conclusion and Future Outlook
The choice of a bioconjugation reagent is a critical decision in the development of targeted therapies. While this compound offers a significant improvement in stability over conventional maleimide linkers, the field is rapidly evolving. Bioorthogonal "click" chemistries and enzyme-mediated ligations provide powerful tools for creating homogenous and highly stable bioconjugates. The selection of the optimal strategy will depend on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. A thorough understanding of the underlying chemistry and the practical aspects of each method is paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 8. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enzyme-Mediated Ligation Methods | Semantic Scholar [semanticscholar.org]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Performance Comparison of Boc-Dap(Boc)-OH.DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Incorporation of Diamino Acids in Peptide Therapeutics
In the landscape of modern peptide science, the deliberate inclusion of non-canonical amino acids is a cornerstone of rational drug design. L-α,β-diaminopropionic acid (Dap), with its unique β-amino group, offers a strategic point for molecular diversification. This additional functionality allows for the construction of branched peptides, the synthesis of cyclic analogues with enhanced stability and receptor affinity, and the site-specific conjugation of moieties to modulate pharmacokinetic profiles.[1] The successful incorporation of Dap into a peptide sequence, however, is critically dependent on a robust protecting group strategy to prevent unwanted side reactions. This guide provides an in-depth performance comparison of Nα-Boc-Nβ-Boc-L-diaminopropionic acid dicyclohexylamine salt (Boc-Dap(Boc)-OH.DCHA), a key building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS).
The Imperative of Orthogonal Protection in Diamino Acid Chemistry
The bifunctional nature of diaminopropionic acid necessitates a dual-protection scheme during SPPS. The α-amino group requires a temporary protecting group that is cleaved at each cycle of peptide elongation, while the more reactive β-amino group must be masked by a semi-permanent protecting group that remains intact until the final cleavage from the resin, or is selectively removable for on-resin modifications.[2] This principle of orthogonal protection is fundamental to achieving a high-purity final product, free from deletion sequences or branched impurities.[3]
Two dominant strategies have emerged in SPPS: the Boc/Bzl and the Fmoc/tBu approaches.[4] The choice between these two methodologies dictates the selection of protecting groups for the Dap side chain and influences the overall synthetic workflow.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl-based (Bzl) protecting groups for side chains.[3] Both are removed by acid, but under different strengths, providing a quasi-orthogonal system.[4]
-
Fmoc/tBu Strategy: This is the most widely adopted method in modern SPPS, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This represents a truly orthogonal protection scheme.[3]
This compound is specifically designed for the Boc/Bzl strategy, where both the α- and β-amino groups are protected by the Boc group. This non-orthogonal protection of the side chain means that both Boc groups will be removed during the final, strong acid-mediated cleavage from the resin.
The Dicyclohexylamine (DCHA) Salt: A Subtle but Significant Advantage
While the free acid form of Boc-protected amino acids is available, the dicyclohexylammonium (DCHA) salt form of Boc-Dap(Boc)-OH offers several practical advantages in a laboratory setting:
-
Enhanced Stability and Shelf Life: DCHA salts of protected amino acids are often crystalline solids, which are more stable and have a longer shelf life compared to the corresponding free acids, which can be oils or amorphous solids.[5]
-
Improved Handling Characteristics: The crystalline nature of DCHA salts makes them easier to weigh and handle accurately, reducing the risk of errors in reagent preparation. They are also typically less hygroscopic than the free acid form.
-
Simplified Purification: The formation of DCHA salts can be an effective method for the purification of the protected amino acid derivative during its manufacture.[5]
It is important to note that before use in a coupling reaction, the free acid must be liberated from the DCHA salt. This is typically achieved by an acidic workup.[5]
Performance Comparison: this compound vs. Alternatives
| Feature | This compound | Fmoc-Dap(Boc)-OH | Rationale & Causality |
| SPPS Strategy | Boc/Bzl | Fmoc/tBu | The Nα-protecting group dictates the entire synthetic workflow, including resin choice, deprotection reagents, and final cleavage conditions.[4] |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) | Boc removal requires strong acidolysis, while Fmoc is cleaved via a β-elimination mechanism under basic conditions.[4] |
| Side-Chain Protection | Nβ-Boc | Nβ-Boc | The Boc group on the side chain is compatible with both strategies, offering acid lability for final cleavage. |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | In the Boc strategy, both Nα- and side-chain protecting groups are acid-labile, relying on different acid strengths for selective removal. The Fmoc/tBu strategy offers true orthogonality with base- and acid-labile groups.[3] |
| Potential Side Reactions | - Tert-butylation of sensitive residues (e.g., Trp, Met) during Nα-deprotection.- Acid-catalyzed side reactions. | - Aspartimide formation.- Diketopiperazine formation at the dipeptide stage. | The choice of deprotection chemistry directly influences the types of potential side reactions. Strong acid in Boc chemistry can lead to alkylation by the tert-butyl cation, while the basic conditions of Fmoc chemistry can promote cyclization reactions. |
| Handling & Stability | Excellent, due to crystalline DCHA salt form. | Good, typically a stable free acid. | DCHA salts generally offer superior stability and handling properties compared to free acids.[5] |
| Cost-Effectiveness | Generally lower cost for the protected amino acid. | Higher cost for the protected amino acid. | The reagents and manufacturing processes for Boc-protected amino acids are often more established and less expensive. |
| Compatibility with Sensitive Residues | May require scavengers to prevent side reactions with acid-sensitive residues. | Generally milder conditions are more compatible with a wider range of sensitive residues. | The repeated use of strong acid in Boc-SPPS can be detrimental to certain amino acid side chains. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of a Dap residue into a model peptide sequence using both this compound and Fmoc-Dap(Boc)-OH.
Protocol 1: Synthesis of a Model Peptide (Ac-Ala-Dap-Gly-NH₂) using this compound
1. Preparation of Boc-Dap(Boc)-OH Free Acid:
-
Dissolve this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with an ice-cold aqueous solution of 10% citric acid or 1M KHSO₄ until the aqueous layer is acidic (pH 2-3).
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the free acid.
2. SPPS Workflow:
-
Resin: MBHA resin (for C-terminal amide).
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Pre-activate Boc-Gly-OH (3 eq.) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and a tertiary base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride and DIEA in DMF.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[1]
-
Wash thoroughly with DCM, isopropanol, and DMF.
-
-
Neutralization: Treat the resin with 10% DIEA in DMF or DCM (2 x 2 minutes).
-
Second Amino Acid Coupling (Boc-Dap(Boc)-OH):
-
Couple the prepared Boc-Dap(Boc)-OH free acid using the same activation and coupling procedure as for the first amino acid.
-
-
Repeat Deprotection and Neutralization.
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Couple Boc-Ala-OH as previously described.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
Treat the resin with a cleavage cocktail such as HF/anisole (9:1) or a lower-toxicity alternative like TFMSA/TFA/thioanisole at 0°C for 1 hour.[6]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Synthesis of a Model Peptide (Ac-Ala-Dap-Gly-NH₂) using Fmoc-Dap(Boc)-OH
1. SPPS Workflow:
-
Resin: Rink Amide resin (for C-terminal amide).
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (of resin):
-
Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash thoroughly with DMF.
-
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with a coupling agent (e.g., HATU or HBTU/HOBt) and a tertiary base (e.g., DIEA or collidine) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Repeat Fmoc Deprotection.
-
Second Amino Acid Coupling (Fmoc-Dap(Boc)-OH):
-
Couple Fmoc-Dap(Boc)-OH using the same activation and coupling procedure.
-
-
Repeat Fmoc Deprotection.
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Couple Fmoc-Ala-OH as previously described.
-
-
Final Fmoc Deprotection.
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-4 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify and analyze the peptide as described in Protocol 1.
-
Visualizing the Workflow: A Comparative Diagram
Caption: Comparative workflow of Boc-SPPS and Fmoc-SPPS.
Conclusion: Making an Informed Decision
The choice between this compound and an Fmoc-protected alternative is not merely a matter of preference but a strategic decision dictated by the specific requirements of the peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.
Choose this compound when:
-
You are utilizing an established Boc-SPPS workflow.
-
Cost-effectiveness of the building block is a primary consideration.
-
The peptide sequence is robust and not prone to acid-catalyzed side reactions.
-
You have access to the necessary equipment for handling strong acids for cleavage (e.g., HF apparatus).
Consider an Fmoc-protected alternative when:
-
Your synthesis is based on the milder and more common Fmoc-SPPS strategy.
-
The peptide contains acid-sensitive residues.
-
You require a fully orthogonal protection scheme for on-resin side-chain modifications.
-
Ease of automation and avoiding hazardous reagents like HF are priorities.
Ultimately, both this compound and its Fmoc-protected counterparts are powerful tools in the arsenal of the peptide chemist. A thorough understanding of their respective chemistries and careful consideration of the synthetic context are paramount to the successful synthesis of complex and biologically active peptides.
References
A Comparative Guide to the Purity and Identity Analysis of Boc-Dap(Boc)-OH.DCHA by HPLC and Mass Spectrometry
Introduction: The Imperative of Purity in Peptide Synthesis
In the precise world of peptide synthesis and drug development, the quality of the final product is inextricably linked to the purity of its constituent building blocks. Boc-Dap(Boc)-OH.DCHA, or Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid dicyclohexylamine salt, is a crucial diamino acid derivative used to introduce specific structural motifs into synthetic peptides. The presence of even minor impurities—such as incompletely protected precursors, diastereomers, or synthesis by-products—can compromise the entire synthetic route, leading to incorrect peptide sequences, difficult purification challenges, and ultimately, unreliable experimental outcomes.[1]
This guide provides an in-depth, comparative analysis of the two gold-standard analytical techniques for ensuring the quality of this compound: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Mass Spectrometry (MS) for unambiguous identity confirmation. As we will explore, these methods are not interchangeable but are powerful, complementary tools that, when used in concert, provide a comprehensive and trustworthy characterization of the starting material. This document is designed for researchers, scientists, and quality control professionals who demand the highest level of analytical rigor in their work.
The Analyte: Understanding this compound
Before delving into the analytical methodologies, it is essential to understand the chemical nature of the analyte and its potential impurities.
-
Chemical Structure:
-
Free Acid: (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
-
Counter-ion: Dicyclohexylamine (DCHA)
-
-
Molecular Formula: C25H47N3O6[2]
-
Molecular Weight: 485.66 g/mol [3]
The DCHA salt enhances the compound's stability and crystallinity, making it easier to handle and store. However, during analysis by techniques like electrospray mass spectrometry, the molecule of interest is the free acid (C13H24N2O6, MW: 304.34 g/mol ).
Potential impurities can stem from the manufacturing process and may include:
-
Mono-protected species: Boc-Dap-OH or Dap(Boc)-OH.
-
Unprotected L-2,3-diaminopropionic acid.
-
Residual reactants and solvents used during synthesis and purification.
-
By-products from the introduction of the Boc protecting groups.
A robust analytical workflow must be capable of separating and detecting these closely related structures from the main compound.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like protected amino acids.[4] The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where separation is governed by the hydrophobicity of the analytes.
The Causality Behind the Method: Why RP-HPLC with TFA? The goal is to achieve sharp, symmetrical peaks for accurate quantification. The tert-butoxycarbonyl (Boc) groups lend significant hydrophobic character to the molecule, making it well-suited for retention on a non-polar C18 stationary phase. However, the free carboxylic acid and any free amines can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. To counteract this, Trifluoroacetic acid (TFA) is added to the mobile phase. TFA serves as an ion-pairing agent, masking the polar functional groups and minimizing these undesirable secondary interactions, which results in significantly improved peak shape and resolution.[7]
Experimental Protocol: HPLC Purity Determination
Objective: To quantitatively determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area detected.
1. Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA), sequencing grade.
-
This compound sample.
2. Sample & Mobile Phase Preparation:
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for peptide and protected amino acid separations, offering good retention and resolution. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in ACN | TFA acts as an ion-pairing agent to ensure sharp, symmetrical peaks.[7] |
| Gradient | See table below | A gradient is required to separate the main compound from earlier-eluting polar impurities and later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 215 nm | The amide and carbonyl chromophores in the molecule absorb strongly in this low-UV range. |
| Injection Vol. | 10 µL | A typical volume to achieve good signal-to-noise without overloading the column. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main Boc-Dap(Boc)-OH peak by the total area of all integrated peaks and multiplying by 100.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
While HPLC provides robust quantitative data on purity, it does not definitively identify the components.[5] An impurity could co-elute or have a similar retention time to the main peak, making purity assessment by HPLC alone insufficient. Mass Spectrometry is the definitive technique for confirming molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte.[4]
The Causality Behind the Method: Why LC-MS with Formic Acid? The most common ionization source for this type of analysis is Electrospray Ionization (ESI), a soft technique that keeps the molecule intact. However, the TFA used for optimal HPLC separation is a strong ion-pairing agent that severely suppresses the ESI signal.[7] Therefore, for LC-MS analysis, the mobile phase modifier is switched to a volatile acid like Formic Acid (FA). FA provides the necessary protons for ionization in positive mode (creating [M+H]+ ions) without causing significant signal suppression, making it highly compatible with MS detection.[7]
Experimental Protocol: LC-MS Identity Verification
Objective: To confirm the identity of the main peak observed in the HPLC analysis by verifying its molecular weight.
1. Instrumentation & Materials:
-
LC-MS system, comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole-Time of Flight (Q-TOF) or Orbitrap) with an ESI source.
-
C18 reversed-phase column (identical or similar to the one used for HPLC analysis).
-
LC-MS grade acetonitrile, water, and formic acid (FA).
2. Sample & Mobile Phase Preparation:
-
Sample Solution: Prepare the sample as described for the HPLC protocol, but use a mobile phase containing 0.1% formic acid for dilution. A lower concentration (e.g., 0.1 mg/mL) is often sufficient.
-
Mobile Phase A: 0.1% (v/v) FA in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) FA in LC-MS grade acetonitrile.
3. LC-MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | Use a similar gradient profile as the HPLC method. | Allows for correlation of retention times between the UV and MS chromatograms. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for this molecule. Positive mode will generate the protonated [M+H]+ ion. |
| Mass Analyzer | Full Scan Mode | To detect all ions within a specified mass range. |
| Scan Range | m/z 100 - 1000 | This range will cover the expected masses of the DCHA counter-ion ([M+H]+ ≈ 182.2) and the free acid ([M+H]+ ≈ 305.2). |
4. Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Compare the observed monoisotopic mass of the protonated molecule with the calculated theoretical mass.
-
Theoretical Mass of [Boc-Dap(Boc)-OH + H]+: 305.1763 (C13H25N2O6+)
-
Theoretical Mass of [DCHA + H]+: 182.1909 (C12H24N+)
-
-
A match within a narrow mass tolerance (e.g., <5 ppm for high-resolution MS) confirms the identity of the compound.
Workflow and Logic Visualization
The following diagrams illustrate the analytical workflow and the logical synergy between HPLC and MS.
Caption: Combined workflow for HPLC and LC-MS analysis.
Caption: Logical synergy of HPLC and MS for validation.
Comparative Guide: Method Selection
The choice of analytical technique depends on the question being asked. HPLC and LC-MS are the primary tools, but other methods can be useful in specific contexts. The following table provides an objective comparison.
| Feature | HPLC (UV Detection) | LC-MS | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation coupled with mass-to-charge ratio detection. | Planar chromatographic separation on a solid phase. | Nuclear magnetic resonance signal intensity relative to a certified standard. |
| Primary Output | Chromatogram | Chromatogram & Mass Spectrum | Spots on a plate (Rf value) | NMR Spectrum |
| Information | Purity (Quantitative) , Retention Time | Identity (Molecular Weight) , Purity (Semi-quantitative) | Qualitative presence of impurities | Purity (Absolute, Quantitative) , Structural Information |
| Strength | Robust, precise, and highly quantitative for purity assessment.[6] | Unambiguous confirmation of molecular identity. High sensitivity.[8] | Rapid, low-cost screening and reaction monitoring.[6][9] | Primary method; does not require a reference standard of the same compound. |
| Limitation | Cannot confirm the identity of peaks; purity is meaningless without identity.[5] | Quantitation can be less precise than UV; matrix effects can suppress signal. | Low resolution, not quantitative, and less sensitive. | Lower throughput, higher instrument cost, complex data analysis. |
| Best For | Routine quality control, stability testing, final product release. | Identity confirmation, impurity identification, analysis of complex mixtures. | Quick checks of starting materials and reaction progress. | Certifying reference materials, purity assignment without a specific standard. |
Conclusion: An Integrated Approach to Ensure Quality
In the context of drug development and scientific research, relying on a single analytical technique for the characterization of a critical raw material like this compound is insufficient. While HPLC is unparalleled for its ability to provide precise quantitative purity data, this data is only meaningful when the identity of the main component has been unequivocally confirmed.[5][10] Mass spectrometry provides this crucial identity confirmation.
Therefore, a robust, self-validating system for quality control mandates the use of both techniques. An HPLC analysis establishes the purity profile, and a complementary LC-MS analysis verifies that the major peak corresponds to the correct molecular weight. This orthogonal approach, grounded in the principles of analytical method validation outlined by regulatory bodies like the FDA and ICH[11][12][13], ensures that researchers can proceed with confidence, knowing their starting material is both pure and authentic.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. apexpeptidesupply.com [apexpeptidesupply.com]
- 5. peptidesystems.com [peptidesystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. bachem.com [bachem.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. fda.gov [fda.gov]
A Comparative Guide to the Validation of Peptides Synthesized with Boc-D-Dap(Boc)-OH.DCHA
For researchers, scientists, and professionals in drug development, the incorporation of non-canonical amino acids like 2,3-diaminopropionic acid (Dap) is a critical strategy for designing peptides with enhanced biological activity and stability. The choice of synthetic methodology and the protecting group strategy for these unique building blocks profoundly impacts the success of the synthesis, influencing yield, purity, and the potential for side reactions. This guide provides an in-depth, objective comparison of peptides synthesized using Boc-D-Dap(Boc)-OH.DCHA, a cornerstone of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, with its primary alternative from the fluorenylmethyloxycarbonyl (Fmoc) chemistry, Fmoc-D-Dap(Boc)-OH.
The narrative that follows is grounded in the principles of peptide chemistry, drawing upon established protocols and anticipated experimental outcomes to provide a comprehensive and practical resource. We will delve into the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.
The Strategic Importance of Diaminopropionic Acid in Peptide Synthesis
2,3-diaminopropionic acid is a versatile building block in peptide chemistry. Its side chain contains a primary amine, offering a site for various modifications such as cyclization, branching, or the attachment of functional moieties like fluorophores or drug conjugates. The stereochemistry of the incorporated Dap residue, in this case, the D-configuration, can introduce specific conformational constraints or enhance proteolytic resistance in the final peptide.[1]
The successful incorporation of Dap into a peptide sequence hinges on the effective protection of both its α-amino and β-amino groups to prevent unwanted side reactions. This is where the choice between the Boc and Fmoc strategies becomes pivotal.
Head-to-Head Comparison: Boc vs. Fmoc Strategy for D-Dap Incorporation
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group and the conditions required for its removal. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine. This distinction dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions.
To illustrate the practical implications of these differences, we will consider a hypothetical case study: the synthesis of a model pentapeptide, Ac-Tyr-Ala-D-Dap-Ala-Gly-NH₂. This sequence is simple enough to highlight the core differences in the synthetic strategies while being representative of a typical research-grade peptide.
Case Study: Synthesis of Ac-Tyr-Ala-D-Dap-Ala-Gly-NH₂
| Parameter | Boc-D-Dap(Boc)-OH.DCHA Strategy | Fmoc-D-Dap(Boc)-OH Strategy |
| Resin | MBHA resin | Rink Amide resin |
| α-Amino Protection | Boc (acid-labile) | Fmoc (base-labile) |
| D-Dap Side-Chain Protection | Boc (acid-labile) | Boc (acid-labile) |
| Deprotection Conditions | 50% TFA in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Final Cleavage | HF/Anisole | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Expected Crude Purity | 75-85% | 80-90% |
| Major Impurities | Truncated sequences, t-butyl adducts | Deletion sequences, piperidine adducts |
| Overall Yield (post-purification) | 25-35% | 30-40% |
Expertise & Experience: Causality Behind Experimental Choices
The choice between Boc and Fmoc strategies for synthesizing Dap-containing peptides is often dictated by the specific requirements of the final product and the available laboratory infrastructure.
-
Boc-D-Dap(Boc)-OH.DCHA: The dicyclohexylammonium (DCHA) salt form of the protected amino acid enhances its stability and simplifies handling and storage.[2][3][4][5] The Boc strategy, while considered a more traditional approach, can be advantageous for synthesizing hydrophobic or aggregation-prone sequences. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding. However, the use of hazardous reagents like hydrofluoric acid (HF) for final cleavage requires specialized equipment and stringent safety protocols.
-
Fmoc-D-Dap(Boc)-OH: The Fmoc strategy is generally favored for its milder reaction conditions and compatibility with a wider range of sensitive amino acids. The orthogonality of the Fmoc (base-labile) and Boc (acid-labile) protecting groups allows for selective deprotection and modification of the Dap side chain on-resin if desired. The final cleavage with TFA is less harsh than HF, making the Fmoc strategy more amenable to standard laboratory settings.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of the model peptide Ac-Tyr-Ala-D-Dap-Ala-Gly-NH₂ using both Boc and Fmoc strategies.
Protocol 1: Synthesis using Boc-D-Dap(Boc)-OH.DCHA
1. Resin Preparation and First Amino Acid Coupling:
-
Swell 0.5 mmol of MBHA resin in DCM for 30 minutes.
-
Neutralize the resin with 5% diisopropylethylamine (DIEA) in DCM.
-
Couple Boc-Gly-OH (1.5 mmol) using HBTU (1.45 mmol) and DIEA (3.0 mmol) in DMF for 1 hour.
-
Monitor coupling completion with the Kaiser test.
2. Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 x 15 minutes.
-
Washing: Wash with DCM, isopropanol, and then DCM.
-
Neutralization: Treat with 5% DIEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid (1.5 mmol) using HBTU/DIEA in DMF. For Boc-D-Dap(Boc)-OH.DCHA, the free acid must first be liberated from the DCHA salt.[4]
3. N-terminal Acetylation:
-
After the final coupling cycle and deprotection of the N-terminal Boc group, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
4. Cleavage and Deprotection:
-
Treat the dried resin with a mixture of HF and anisole (9:1) at 0°C for 1 hour.
-
Precipitate the crude peptide in cold diethyl ether.
Protocol 2: Synthesis using Fmoc-D-Dap(Boc)-OH
1. Resin Preparation and First Amino Acid Coupling:
-
Swell 0.5 mmol of Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Couple Fmoc-Gly-OH (1.5 mmol) using HATU (1.45 mmol) and DIEA (3.0 mmol) in DMF for 1 hour.
-
Monitor coupling completion with the Kaiser test.
2. Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid (1.5 mmol), including Fmoc-D-Dap(Boc)-OH, using HATU/DIEA in DMF.
3. N-terminal Acetylation:
-
After the final coupling cycle and deprotection of the N-terminal Fmoc group, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
4. Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
Validation of the Synthesized Peptides: A Multi-faceted Approach
Regardless of the synthetic strategy employed, rigorous validation of the final peptide product is essential to ensure its identity, purity, and quantity.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for determining the purity of synthetic peptides. The crude peptide is separated on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like TFA.
Protocol for RP-HPLC Analysis:
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm
-
-
Data Analysis: Purity is calculated by integrating the area of the target peptide peak and expressing it as a percentage of the total peak area.
| Synthetic Strategy | Expected Crude HPLC Profile |
| Boc-SPPS | A major product peak with several closely eluting impurity peaks, potentially including truncated sequences and peaks corresponding to t-butylated byproducts. |
| Fmoc-SPPS | A generally cleaner profile with a prominent product peak and fewer major impurities. Deletion sequences are the most common byproducts. |
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight. Electrospray ionization (ESI) is a common technique for peptide analysis.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Dilute the crude or purified peptide solution in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Infuse the sample into the ESI-MS instrument and acquire the mass spectrum.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the target peptide.
Quantification by Amino Acid Analysis (AAA)
Amino acid analysis provides an accurate determination of the peptide content and confirms the amino acid composition of the synthesized peptide.
Protocol for Amino Acid Analysis:
-
Hydrolysis: Hydrolyze a known amount of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Analysis: Separate and quantify the individual amino acids using ion-exchange chromatography followed by post-column derivatization with ninhydrin.
-
Data Analysis: Compare the molar ratios of the constituent amino acids to the theoretical composition of the target peptide.
Conclusion: Making an Informed Decision
The choice between Boc-D-Dap(Boc)-OH.DCHA and Fmoc-D-Dap(Boc)-OH for the synthesis of Dap-containing peptides is a strategic one, with each approach offering distinct advantages and disadvantages. The Boc strategy, while robust, involves harsher reagents and may result in a slightly lower crude purity. The Fmoc strategy provides a milder and more versatile route, often yielding a cleaner crude product.
Ultimately, the selection of the synthetic strategy should be based on a thorough consideration of the peptide's sequence, the desired scale of synthesis, the available laboratory resources, and the specific requirements for the final application. Rigorous analytical validation is paramount in both cases to ensure the quality and reliability of the synthesized peptide for its intended research or therapeutic purpose.
References
A Senior Application Scientist's Guide to Coupling Reagents for Boc-Dap(Boc)-OH.DCHA Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of non-canonical amino acids is a frequent challenge that dictates the success of a synthetic strategy. Among these, Nα,Nβ-bis(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Boc)-OH) presents a unique set of considerations due to the steric hindrance imparted by the dual Boc protecting groups. This guide offers an in-depth comparison of common coupling reagents for the efficient incorporation of Boc-Dap(Boc)-OH.DCHA, providing a foundation for rational reagent selection and protocol optimization.
The dicyclohexylammonium (DCHA) salt form of Boc-Dap(Boc)-OH is often supplied to improve the stability and handling of the amino acid derivative.[1][2] Before use in SPPS, the free acid must be regenerated, typically by an acidic workup.[2] This initial step is crucial for efficient activation and subsequent coupling.
The Challenge of Incorporating Bulky Residues
The primary obstacle in coupling Boc-Dap(Boc)-OH is the steric hindrance around the carboxylic acid, which can slow down the reaction rate and lead to incomplete coupling. This necessitates the use of highly efficient coupling reagents that can overcome this steric barrier to form the amide bond effectively. The choice of coupling reagent directly influences not only the coupling efficiency but also the potential for side reactions, such as racemization.
A Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical parameter in SPPS. The most common classes of reagents used are carbodiimides, and onium salts (aminium/uronium and phosphonium).
Onium Salts: The High-Performance Workhorses
Onium salt-based coupling reagents are renowned for their high reactivity and efficiency, making them a primary choice for difficult couplings.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU forms a highly reactive OAt-ester intermediate.[4][5] The 7-azabenzotriazole (HOAt) moiety enhances the reaction rate and reduces racemization compared to its HOBt-based counterparts.[5][6] For sterically hindered amino acids, HATU consistently demonstrates superior performance, leading to faster and more complete reactions.[4][7]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While also a highly efficient reagent, HBTU forms a less reactive OBt-ester compared to HATU's OAt-ester.[4] This can result in longer reaction times and a greater potential for incomplete coupling with bulky residues.[7] In some cases, a double coupling may be necessary to achieve the desired efficiency.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is also a powerful coupling reagent.[9] A key advantage of phosphonium reagents is the absence of the risk of guanidinylation of the N-terminal amino group, a potential side reaction with uronium/aminium reagents like HATU and HBTU when used in excess.[3][9] However, PyBOP can be more expensive than its aminium counterparts.
Carbodiimides: The Classic Approach with a Modern Twist
Carbodiimides, particularly Diisopropylcarbodiimide (DIC), are among the original coupling reagents used in SPPS.[10][11]
-
DIC/Oxyma Pure: The combination of DIC with an additive like Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has shown to be a highly effective and low-racemization coupling method.[12][13] Oxyma Pure is considered a safer alternative to the potentially explosive HOBt and HOAt.[13][14] The mechanism involves the formation of an O-acylisourea intermediate by DIC, which then reacts with Oxyma to form a reactive ester.[10][15] This system can sometimes outperform even HBTU and HATU.[10]
Experimental Data: A Comparative Overview
While direct head-to-head quantitative data for this compound incorporation is not extensively published, the following table provides a representative comparison based on the known performance of these reagents with sterically hindered amino acids. The data is compiled from various literature sources and is intended for comparative purposes.[4][7][9][13]
| Coupling Reagent | Class | Relative Speed | Coupling Efficiency (for hindered couplings) | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | >95% | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[4][7][16] |
| HBTU | Aminium/Uronium | Fast | 90-95% | Low | Less reactive than HATU; may require longer reaction times or double coupling for difficult residues.[4][7] |
| PyBOP | Phosphonium | Fast | 90-95% | Low | No risk of N-terminal guanidinylation.[3][9] Byproducts are generally less problematic than older phosphonium reagents.[16] |
| DIC/Oxyma Pure | Carbodiimide | Moderate-Fast | >95% | Very Low | Cost-effective and low risk of racemization.[12][13] Oxyma is a safer alternative to HOBt/HOAt.[13][14] |
Experimental Protocols
The following are detailed, step-by-step methodologies for a comparative study.
Protocol 1: Liberation of the Free Acid from this compound
-
Suspend the this compound salt in ethyl acetate.
-
Add a 10% aqueous solution of potassium bisulfate and stir until the solid dissolves.
-
Separate the organic layer.
-
Wash the organic layer with water until the aqueous phase is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the free acid.
Protocol 2: General Solid-Phase Peptide Synthesis Coupling Cycle
This protocol assumes a standard manual Boc-SPPS workflow.
Caption: General workflow for one cycle of amino acid coupling in SPPS.
Protocol 3: Coupling with HATU
-
Resin Preparation: Swell the resin in Dichloromethane (DCM) and then wash with Dimethylformamide (DMF). Perform Boc deprotection of the N-terminal amino group using Trifluoroacetic acid (TFA) in DCM, followed by neutralization with Diisopropylethylamine (DIEA) in DCM.
-
Activation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm complete coupling (a negative result is indicated by a yellow color).[8] If the test is positive, a second coupling may be necessary. Wash the resin with DMF and DCM.
Protocol 4: Coupling with DIC/Oxyma Pure
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Activation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Coupling: Add DIC (3 eq.) to the amino acid/Oxyma solution and add this mixture immediately to the resin. Agitate for 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test. If incomplete, a second coupling can be performed. Wash the resin with DMF and DCM.
Mechanistic Insights
The choice of coupling reagent is fundamentally a choice between different mechanisms of carboxyl activation.
Caption: Simplified mechanisms of carboxyl activation by onium salts and carbodiimides.
Onium salt reagents like HATU directly convert the carboxylic acid into a highly reactive ester in the presence of a base.[4] In contrast, carbodiimides such as DIC form an O-acylisourea intermediate, which is then converted to a more stable and selective reactive ester by an additive like Oxyma Pure, minimizing side reactions.[10][15]
Conclusion and Recommendations
For the incorporation of the sterically demanding Boc-Dap(Boc)-OH, HATU stands out as the most robust and efficient coupling reagent, particularly when speed is a priority.[4][7] Its ability to form a highly reactive OAt-ester ensures high coupling yields even with challenging residues.
However, the DIC/Oxyma Pure system presents a highly compelling alternative. It is not only more cost-effective but also offers an excellent safety profile and a very low risk of racemization.[12][13][14] For syntheses where cost and minimizing side reactions are the primary concerns, DIC/Oxyma Pure is an excellent choice and can deliver results comparable to onium salts.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including the scale, the complexity of the peptide, and budgetary constraints. It is recommended to perform a small-scale test coupling to validate the chosen conditions for this specific non-canonical amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protecting Group Strategies for Diaminopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Diaminopropionic Acid in Peptide Science
2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a pivotal building block in modern peptide chemistry and drug development. Its unique structure, featuring both α- and β-amino groups, offers a versatile scaffold for introducing molecular diversity and conformational constraints into peptides. The strategic incorporation of DAP enables the synthesis of a wide array of modified peptides, including branched peptides for multivalent displays, cyclic peptides with enhanced stability and bioactivity, and peptide conjugates with therapeutic or diagnostic agents. The ability to selectively functionalize the two amino groups is paramount, necessitating the use of orthogonal protecting group strategies. This guide provides a comprehensive comparison of the most common orthogonal protecting group strategies for DAP, offering insights into their mechanisms, applications, and experimental considerations to aid researchers in selecting the optimal approach for their synthetic goals.
Core Principles of Orthogonal Protection in Diaminopropionic Acid Chemistry
Orthogonal protection is a fundamental concept in multi-step synthesis, referring to the use of protecting groups that can be removed under distinct, non-interfering conditions.[1][2] This allows for the selective deprotection and modification of one functional group while others remain protected. In the context of DAP, this means that the α-amino group and the β-amino group can be independently addressed during solid-phase peptide synthesis (SPPS). The most prevalent strategies revolve around the use of the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, and the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) group.[3][4]
Comparative Analysis of Key Orthogonal Protecting Group Strategies for DAP
The choice of an orthogonal protecting group strategy for DAP is dictated by the overall synthetic scheme, the desired site of modification (α- or β-amino group), and the compatibility with other functional groups in the peptide sequence. The following sections provide a detailed comparison of the most widely employed strategies.
The Fmoc/Boc Strategy: The Workhorse of Modern SPPS
The combination of the base-labile Fmoc group and the acid-labile Boc group is the most common orthogonal strategy in modern SPPS.[5][] This approach allows for the selective removal of either protecting group on the solid support, enabling a wide range of on-resin modifications.
-
Fmoc-Dap(Boc)-OH: In this derivative, the α-amino group is protected by Fmoc, and the β-amino group is protected by Boc. This is the preferred building block for standard Fmoc-based SPPS. The Fmoc group is cleaved at each cycle of peptide elongation using a mild base, typically 20% piperidine in dimethylformamide (DMF), while the Boc group on the β-amino side chain remains intact.[7] The Boc group can then be selectively removed on-resin using acidic conditions (e.g., 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)) to allow for side-chain modification, such as branching or cyclization.[7]
-
Boc-Dap(Fmoc)-OH: Conversely, this derivative has the α-amino group protected by Boc and the β-amino group by Fmoc. This building block is primarily used in Boc-based SPPS. The Boc group is removed at each coupling step with TFA, while the Fmoc group on the side chain is stable. The Fmoc group can then be selectively cleaved on-resin with piperidine to expose the β-amino group for further functionalization.[8]
Advantages of the Fmoc/Boc Strategy:
-
High Orthogonality: The deprotection conditions for Fmoc (base) and Boc (acid) are highly distinct, ensuring excellent selectivity.[5]
-
Versatility: Allows for both N-terminal elongation and side-chain modification on the solid support.
-
Compatibility: Compatible with a wide range of other protecting groups used for natural amino acids in Fmoc-SPPS.
Disadvantages of the Fmoc/Boc Strategy:
-
Potential for Side Reactions: Repeated acid treatment for Boc removal can lead to side reactions, especially in long or sensitive peptide sequences.[9] Similarly, piperidine treatment for Fmoc removal can cause side reactions like aspartimide formation if an adjacent aspartic acid is present.[10]
The Boc/Cbz Strategy: A Classic Approach with Enduring Relevance
The combination of the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group represents a classic orthogonal pairing, particularly in solution-phase synthesis and for specific applications in SPPS.
-
Boc-Dap(Cbz)-OH: This derivative is suitable for Boc-SPPS. The Boc group is removed at each cycle with TFA. The Cbz group is stable to these acidic conditions and can be removed at a later stage by catalytic hydrogenolysis (e.g., H₂/Pd-C).[11] This strategy is particularly useful when acid-sensitive modifications are planned for the β-amino group.
Advantages of the Boc/Cbz Strategy:
-
Excellent Orthogonality: The deprotection conditions (acid vs. hydrogenolysis) are completely orthogonal to each other and to the basic conditions used for Fmoc removal.[11]
-
Mild Deprotection of Cbz: Catalytic hydrogenolysis is a very mild method for deprotection, often preserving other sensitive functional groups.
Disadvantages of the Boc/Cbz Strategy:
-
Limited Applicability in SPPS: Catalytic hydrogenolysis is not always straightforward to perform on a solid support.
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing amino acids like cysteine and methionine.
The Alloc Protecting Group: Expanding the Orthogonal Toolkit
The allyloxycarbonyl (Alloc) group offers a unique deprotection pathway via palladium(0) catalysis, providing an additional layer of orthogonality.[4] It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage.[12]
-
Fmoc-Dap(Alloc)-OH or Boc-Dap(Alloc)-OH: These derivatives can be used in either Fmoc- or Boc-SPPS, respectively. The Alloc group can be selectively removed on-resin using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[13] This allows for side-chain modification even in the presence of both acid- and base-labile protecting groups.
Advantages of the Alloc Strategy:
-
High Degree of Orthogonality: The palladium-catalyzed deprotection is orthogonal to most other protecting groups used in peptide synthesis.[12]
-
Mild Deprotection Conditions: The removal of the Alloc group is performed under neutral and mild conditions.
Disadvantages of the Alloc Strategy:
-
Cost and Sensitivity of the Catalyst: Palladium catalysts can be expensive, and the reaction can be sensitive to air and certain functional groups.
-
Potential for Side Reactions: Incomplete removal or side reactions with certain scavengers can occur.
Data Presentation: Comparison of Protecting Group Properties
| Protecting Group | Abbreviation | Structure | Cleavage Condition | Stability |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA)[5] | Stable to base and hydrogenolysis | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF)[] | Stable to acid and hydrogenolysis | |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C)[11] | Stable to acid and base | |
| Allyloxycarbonyl | Alloc | Pd(0) Catalyst (e.g., Pd(PPh₃)₄)[4] | Stable to acid and base |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH in Fmoc-SPPS
This protocol describes a standard cycle for the incorporation of Fmoc-Dap(Boc)-OH into a peptide sequence on a Rink Amide resin.[7]
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Dap(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 eq.), HBTU (2.85 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Selective On-Resin Deprotection of the Boc Group from Dap(Boc)
This protocol allows for the selective removal of the Boc protecting group from the Dap side chain while the peptide is still attached to the resin.[7]
-
Resin Preparation: After incorporation of Fmoc-Dap(Boc)-OH and subsequent amino acids, ensure the N-terminal α-amino group is protected (e.g., with Fmoc). Wash the peptide-resin with DCM (5x).
-
Boc Deprotection:
-
Prepare a deprotection solution of 25-50% TFA in DCM with 2.5% triisopropylsilane (TIS) as a scavenger.
-
Treat the resin with the deprotection solution for 30 minutes.
-
Drain the solution.
-
Repeat the treatment for another 30 minutes.
-
-
Neutralization and Washing:
-
Wash the resin thoroughly with DCM (5x).
-
Neutralize the resin with 10% DIPEA in DMF (2x, 5 min each).
-
Wash the resin with DMF (5x). The resin is now ready for side-chain modification.
-
Visualization of Orthogonal Strategies
Fmoc-Dap(Boc)-OH Strategy in SPPS
Caption: Workflow for SPPS using Fmoc-Dap(Boc)-OH.
Boc-Dap(Fmoc)-OH Strategy in SPPS
References
- 1. Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. biosynth.com [biosynth.com]
- 5. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boc-Dap(Boc)-OH.DCHA in Peptide Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating biological activity, enhancing stability, and introducing novel functionalities. Among these valuable building blocks, L-2,3-diaminopropionic acid (Dap) offers a unique scaffold for creating branched, cyclic, and otherwise modified peptides. The successful integration of Dap into a peptide sequence hinges on a robust and strategic approach to protecting its two reactive amino groups.
This guide provides an in-depth technical review of Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly known as Boc-Dap(Boc)-OH.DCHA. As seasoned application scientists, we will not only detail its use but also provide a critical comparison with its primary alternative, the Fmoc-protected equivalent, and explain the causality behind key experimental choices. Our aim is to equip you with the necessary insights to make informed decisions in your peptide synthesis endeavors.
The Strategic Importance of Diaminopropionic Acid Derivatives
The presence of a second amino group on the β-carbon of diaminopropionic acid provides a versatile handle for a variety of chemical modifications. This functionality is exploited in nature in the biosynthesis of molecules like the siderophore Staphyloferrin B, a key virulence factor in Staphylococcus aureus, and is a crucial component of the potent antitumor antibiotic, Bleomycin.[1][2][3][4][5] In synthetic peptide chemistry, Dap derivatives are instrumental in:
-
Introducing branching: The β-amino group can serve as an attachment point for other peptide chains or functional moieties.
-
Facilitating cyclization: Lactam bridges can be formed between the β-amino group and a carboxylic acid to create constrained cyclic peptides with enhanced receptor affinity and stability.
-
Modulating charge and basicity: The additional amino group can be used to fine-tune the overall charge of a peptide, which is often crucial for its biological activity and cell penetration.
-
Bioconjugation: The β-amino group provides a site for the attachment of drugs, imaging agents, or other biomolecules.[1]
This compound: A Closer Look
This compound is a derivative of L-diaminopropionic acid where both the α- and β-amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6] The carboxylic acid is supplied as a dicyclohexylammonium (DCHA) salt.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H47N3O6 |
| Molecular Weight | 485.66 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C |
Data sourced from publicly available information.[2]
The DCHA salt form is often preferred for amino acid derivatives that are difficult to crystallize or may be unstable as the free acid. This salt form generally enhances the stability and handling of the compound.
The Core Decision: Boc vs. Fmoc Protection Strategy
The choice between a Boc or a 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy for the α-amino group is a fundamental decision in solid-phase peptide synthesis (SPPS) that dictates the entire workflow.
| Feature | Boc Strategy (for this compound) | Fmoc Strategy (for Fmoc-Dap(Boc)-OH) |
| α-Amino Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (acid-labile) | Typically t-Butyl-based (acid-labile) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (relies on differential acid lability) | Fully orthogonal |
Causality Behind the Choice:
-
Synthesis of Long or Difficult Sequences: The Boc strategy can be advantageous for hydrophobic peptides that are prone to aggregation.[7] The protonation of the N-terminus after TFA deprotection can disrupt inter-chain hydrogen bonding, improving solubility and coupling efficiency.
-
Compatibility with Acid-Sensitive Moieties: The Fmoc strategy is the clear choice when the peptide contains acid-sensitive modifications, as the repetitive acid exposure in the Boc strategy can lead to their degradation.[]
-
Cost-Effectiveness: Historically, Boc-protected amino acids have been less expensive than their Fmoc counterparts.[9] However, for large-scale synthesis, the overall cost-effectiveness of the Fmoc strategy can be superior due to higher efficiency and milder conditions.[]
Performance Comparison: this compound vs. Fmoc-Dap(Boc)-OH
While direct head-to-head quantitative data for the synthesis of an identical peptide using both derivatives is scarce in the literature, we can infer performance based on the established principles of Boc and Fmoc chemistries.
Coupling Efficiency:
The di-Boc protected diaminopropionic acid presents significant steric hindrance, making it a "difficult" amino acid to couple.[10]
-
With this compound: Achieving high coupling efficiency will likely require more potent coupling reagents such as HBTU or HATU, and potentially double coupling.[10]
-
With Fmoc-Dap(Boc)-OH: The Fmoc strategy is generally associated with very high coupling efficiencies, often exceeding 99%.[] Modern coupling reagents like HATU and HCTU are highly compatible with Fmoc chemistry and are particularly effective for sterically hindered amino acids.[]
Side Reactions:
-
Racemization: While the Boc group itself helps to suppress racemization, the choice of coupling conditions is crucial. The use of additives like HOBt or Oxyma is recommended.[12]
-
Premature Deprotection: In the Boc strategy, there is a risk of premature removal of the side-chain Boc group during the repeated TFA deprotection steps of the α-Boc group. This can lead to undesired side reactions at the β-amino group. The fully orthogonal nature of the Fmoc/tBu strategy mitigates this risk.
Purity and Yield:
The higher coupling efficiency and reduced risk of side reactions associated with the Fmoc strategy generally translate to higher crude purity and overall yield of the desired peptide.[] This can significantly reduce the time and cost associated with downstream purification.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must extend beyond the initial price of the amino acid derivative.
| Cost Factor | This compound | Fmoc-Dap(Boc)-OH |
| Reagent Cost | Generally lower initial cost for the amino acid derivative.[9] | Generally higher initial cost for the amino acid derivative. |
| Coupling Reagents | May require more expensive and higher equivalents of coupling reagents to overcome steric hindrance. | Compatible with highly efficient, albeit more expensive, coupling reagents. |
| Deprotection Reagents | Requires large volumes of corrosive TFA. | Requires piperidine, which is less harsh than TFA. |
| Synthesis Time | Potentially longer coupling times and the need for double coupling can increase overall synthesis time. | Generally faster coupling times contribute to shorter cycle times. |
| Purification Costs | Potentially lower crude purity may lead to more complex and costly purification. | Higher crude purity can simplify and reduce the cost of purification. |
| Safety and Handling | Requires specialized equipment for handling strong acids like HF for final cleavage. | Milder conditions are generally safer and easier to handle. |
Pricing Snapshot (for illustrative purposes):
-
Fmoc-Dap(Boc)-OH: Approximately $300.00 for 25g.[13]
Note: Prices are subject to change and may vary between suppliers.
While the initial cost of the Fmoc derivative is currently lower in this snapshot, the overall process costs associated with the Boc strategy, including potentially lower yields and more demanding purification, must be carefully considered.
Experimental Protocols
The following are generalized protocols for the incorporation of a Dap residue using both Boc and Fmoc strategies.
Protocol 1: Incorporation of Boc-Dap(Boc)-OH using Boc-SPPS
Caption: Workflow for Boc-SPPS incorporation of Boc-Dap(Boc)-OH.
Methodology:
-
Resin Preparation: Start with the resin-bound peptide with a free N-terminal amine. Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction using the Kaiser test. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: Wash the resin with DMF and DCM.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes, then drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (repeat once).
-
Wash the resin with DCM. The resin is now ready for the next coupling cycle.
-
Protocol 2: Incorporation of Fmoc-Dap(Boc)-OH using Fmoc-SPPS
Caption: Workflow for Fmoc-SPPS incorporation of Fmoc-Dap(Boc)-OH.
Methodology:
-
Resin Preparation: Start with the resin-bound peptide with a free N-terminal amine. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Treat again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF. The resin is now ready for the next coupling cycle.
Conclusion and Recommendations
This compound is a valuable building block for introducing a di-protected diaminopropionic acid residue into peptides using the Boc-SPPS strategy. The primary advantage of the Boc strategy lies in its potential to mitigate aggregation in difficult sequences. However, the use of this compound comes with the challenges of coupling a sterically hindered amino acid, the risk of premature side-chain deprotection, and the need for harsh cleavage conditions.
For most applications, particularly in a research and early development setting, the use of Fmoc-Dap(Boc)-OH is recommended. The Fmoc/tBu strategy offers:
-
Higher efficiency and purity: The milder conditions and high efficiency of modern coupling reagents in Fmoc-SPPS generally lead to a cleaner crude product and higher overall yield.
-
Greater flexibility: The orthogonality of the Fmoc/tBu strategy is advantageous for the synthesis of complex peptides with acid-sensitive modifications.
-
Enhanced safety and convenience: The avoidance of repetitive TFA treatment and the use of milder final cleavage conditions make the process safer and more amenable to automation.
The decision to use this compound should be made on a case-by-case basis, primarily for legacy projects where the Boc-SPPS protocol is already established or for specific sequences where aggregation is a significant and demonstrable problem with the Fmoc approach. In such cases, careful optimization of coupling conditions and the use of potent activating agents are paramount to success.
References
- 1. A Heme-responsive Regulator Controls Synthesis of Staphyloferrin B in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Staphyloferrin B Affords Insight into the Molecular Structure, Iron Chelation, and Biological Activity of a Polycarboxylate Siderophore Deployed by the Human Pathogen Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies on an antitumor antibiotic, bleomycin. XII. Preparation of an L-2,3-diaminopropionic acid derivative as a synthetic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Boc-Dap(Boc)-OH.DCHA
Understanding the Compound: A Precautionary Approach
Boc-Dap(Boc)-OH.DCHA, with the CAS number 201472-68-6, is a dicyclohexylamine (DCHA) salt of a doubly Boc-protected diaminopropionic acid.[1][2][3] A review of available Safety Data Sheets (SDS) indicates that there is currently no data available for its GHS hazard classification.[1][2] This absence of specific toxicological and environmental hazard information necessitates a conservative approach to its handling and disposal. Therefore, it is prudent to treat this compound as potentially hazardous chemical waste until proven otherwise.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 201472-68-6 | [2][3] |
| Molecular Formula | C25H47N3O6 | [2] |
| Molecular Weight | 485.66 g/mol | [2][3] |
| Physical Form | Solid | |
| Storage | Store at -20°C | [3] |
The Disposal Workflow: A Decision-Making Framework
The following workflow provides a logical sequence of steps to ensure the safe and compliant disposal of this compound. This process is designed to be a self-validating system, incorporating checks and verifications at each stage.
Caption: Disposal decision workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides actionable steps for researchers to follow. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Step 1: Hazard Assessment & Personal Protective Equipment (PPE)
Given the lack of specific hazard information, a conservative approach is mandatory.[1][2] Treat this compound as a potentially hazardous substance.
-
Action: Before handling, ensure you are wearing appropriate personal protective equipment (PPE).
-
Rationale: This minimizes potential exposure through inhalation, skin contact, or eye contact.
-
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]
-
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory waste management.[5][6]
-
Action: Designate a separate waste stream for solid this compound waste. This includes any unused or expired pure compound, as well as grossly contaminated items such as weigh boats and spatulas.
-
Rationale: Segregating waste prevents accidental mixing with incompatible chemicals, which could lead to dangerous reactions.[7] It also ensures that the waste is disposed of via the correct and most environmentally sound route. Do not mix this waste with liquid waste streams or regular laboratory trash.
Step 3: Container Selection and Labeling
The integrity of the waste container is critical for safe storage and transport.[5][8]
-
Action (Container): Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended. Ensure the container is in good condition, free from cracks or residues.[7]
-
Action (Labeling): The container must be clearly and accurately labeled. The label should include:
-
Rationale: Proper labeling is a regulatory requirement and is essential for communicating the contents and potential hazards of the waste to everyone in the laboratory and to the waste disposal personnel.[9]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area while awaiting collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from general traffic areas.
-
In a well-ventilated location.
-
-
Rationale: Storing waste in a designated SAA minimizes the risk of spills, unauthorized access, and exposure to the wider laboratory environment.[7] Federal and local regulations often govern the maximum amount of waste that can be stored and for how long.[5][9]
Step 5: Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Rationale: Improper disposal of chemical waste can lead to significant environmental damage and legal penalties.[5] Professional disposal services are equipped to handle and treat chemical waste in a manner that is safe and compliant with all relevant regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][8] Never dispose of chemical waste down the drain or in the regular trash.[4][7]
Trust Through Verification: Your Role in a Safe Laboratory
This guide provides a robust framework for the disposal of this compound. However, it is crucial to remember that these are general guidelines. Always consult your institution's specific chemical hygiene plan and EHS department for policies and procedures that apply to your laboratory. By taking a cautious and informed approach to chemical waste management, you contribute to a safer research environment for yourself, your colleagues, and the community.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. apexbt.com [apexbt.com]
- 4. carlroth.com [carlroth.com]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
